LNP Lipid-5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C44H82N4O |
|---|---|
Molekulargewicht |
683.1 g/mol |
IUPAC-Name |
3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide |
InChI |
InChI=1S/C44H82N4O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-37-48(45-44(49)36-39-47-42-40-46(3)41-43-47)38-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-43H2,1-3H3,(H,45,49)/b14-12-,15-13-,20-18-,21-19- |
InChI-Schlüssel |
PGBXZZRTJGILHS-QYCRHRGJSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCN(NC(=O)CCN1CCN(CC1)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)NC(=O)CCN1CCN(CC1)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
what is LNP Lipid-5 chemical structure
An In-depth Technical Guide to the Ionizable Lipid: LNP Lipid-5
Introduction
This compound, also known as heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is a novel, synthetic ionizable amino lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2][3][4][5] Its structure is designed to ensure efficient encapsulation of mRNA, facilitate endosomal escape, and enable effective protein expression in target cells, while also demonstrating a favorable pharmacokinetic profile and low toxicity.[3][4][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of this compound.
Chemical Structure and Physicochemical Properties
This compound is characterized by a tertiary amine head group, which is ionizable, and two hydrophobic tails. This amphipathic nature is crucial for its function in forming LNPs. The official IUPAC name for this compound is heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate.[5]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate | [5] |
| CAS Number | 2089251-33-0 | [4][5] |
| Molecular Formula | C44H87NO5 | [3][4][5] |
| Molecular Weight | 710.17 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow liquid | [3][7] |
| pKa | 6.56 | [5] |
| Solubility | Soluble in Ethanol (B145695), DMSO, DMF | [3] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of heptadecanoic acid with aminooctanol, followed by esterification under appropriate conditions with the addition of hydroxyethyl (B10761427) nonanol and an oxidant.[7]
Formulation of LNP-mRNA Nanoparticles
LNP-mRNA formulations incorporating this compound are typically prepared using a rapid mixing method, such as microfluidic mixing, to ensure the formation of uniform nanoparticles.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DSPC)
-
Cholesterol
-
Polyethylene glycol (PEG)-lipid conjugate (e.g., DMG-PEG 2000)
-
mRNA in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)[8]
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Lipid Stock Preparation: Prepare stock solutions of this compound, DSPC, cholesterol, and a PEG-lipid in ethanol. A common molar ratio for the lipid mixture is 50:10:38.5:1.5 (this compound:DSPC:cholesterol:PEG-lipid).[9]
-
Aqueous Phase Preparation: The mRNA is diluted in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5) to a desired concentration (e.g., 200 µg/mL).[8]
-
Microfluidic Mixing: The lipid solution in ethanol and the mRNA solution in aqueous buffer are loaded into separate syringes of a microfluidic mixing device. The solutions are mixed at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 10 mL/min).[8]
-
Dialysis and Concentration: The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.[8][9] The LNPs can then be concentrated using ultrafiltration if necessary.[8]
Characterization of LNP-mRNA Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP suspension in PBS. Measure the size and PDI using a DLS instrument. Formulations with an average diameter of less than 100 nm and a PDI below 0.2 are generally desired.[8][10]
2. Zeta Potential Measurement:
-
Method: Laser Doppler Electrophoresis.
-
Procedure: Dilute the LNP suspension in deionized water. Measure the zeta potential. A near-neutral surface charge at physiological pH is typical for ionizable lipid-based LNPs.[][12]
3. mRNA Encapsulation Efficiency:
-
Method: RiboGreen Assay.
-
Procedure: The fluorescence of the RiboGreen dye, which binds to nucleic acids, is measured in the LNP sample before and after lysis with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated from the difference in fluorescence. High encapsulation efficiencies, often exceeding 90%, are achievable.[13]
In Vivo Performance
Preclinical studies in rats have demonstrated the biodistribution and clearance profile of this compound. Following intravenous administration, this compound and its metabolites are rapidly distributed, with peak concentrations in most tissues occurring within one hour.[2] The highest concentrations are observed in the liver and spleen.[4] Clearance is also rapid, with the lipid and its metabolites being primarily cleared through hepatobiliary and renal pathways within 168 hours, with no evidence of significant tissue accumulation.[2] In terms of efficacy, LNPs formulated with Lipid-5 have been shown to lead to consistent levels of protein expression upon repeat dosing in mice.[6]
Table 2: Summary of In Vivo Performance of this compound Formulations
| Parameter | Observation | Species | Reference(s) |
| Biodistribution | Rapid distribution with peak concentrations within 1 hour in most tissues. Highest levels in liver and spleen. | Rat | [2][4] |
| Clearance | Complete clearance within 168 hours via hepatobiliary and renal routes. | Rat | [2] |
| Protein Expression | Consistent protein expression levels observed with repeat dosing. | Mouse | [6] |
| Toxicity | Described as having non-toxic side effects. | Rodent and Primate | [3] |
Logical Workflow
The following diagram illustrates the general workflow from LNP-mRNA formulation to in vivo application.
Caption: Workflow for LNP-mRNA formulation, characterization, and in vivo application.
References
- 1. blog.curapath.com [blog.curapath.com]
- 2. Biodistribution of Lipid 5, mRNA, and Its Translated Protein Following Intravenous Administration of mRNA-Encapsulated Lipid Nanoparticles in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate CAS#: 2089251-33-0 [m.chemicalbook.com]
- 4. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate | 2089251-33-0 [chemicalbook.com]
- 5. Lipid 5 | CAS 2089251-33-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate [chembk.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 10. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
LNP Lipid-5: A Technical Guide to its Physical and Chemical Properties for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
LNP Lipid-5, also known as Compound Lipid 2, is a synthetic, ionizable amino lipid that has emerged as a critical component in the development of lipid nanoparticle (LNP) formulations for the delivery of nucleic acid-based therapeutics, such as mRNA.[1][2][3] Its chemical structure is designed to facilitate the encapsulation of genetic material and promote its efficient release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its use in LNP formulations, and the experimental protocols relevant to its application.
Physical and Chemical Properties
The fundamental characteristics of this compound are crucial for understanding its behavior in LNP formulations and its role in successful drug delivery. These properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 8-[(2-hydroxyethyl)[8-(nonyloxy)-8-oxooctyl]amino]-octanoic acid, 1-octylnonyl ester | [4] |
| Molecular Formula | C44H87NO5 | [4][5] |
| Molecular Weight | 710.2 g/mol | [4] |
| CAS Number | 2089251-33-0 | [4][5] |
| Appearance | A solution in ethanol (B145695) | [4] |
| pKa | 6.56 | [4][6] |
| Solubility | Soluble in Ethanol (100 mg/ml) | [4] |
| Purity | >95% | [4][5] |
Role in Lipid Nanoparticle Formulations
This compound is a key excipient in LNP-based drug delivery systems. As an ionizable cationic lipid, it plays a pivotal role in both the encapsulation of negatively charged nucleic acids and their subsequent release from the endosome into the cytoplasm.[7] At an acidic pH (typically below its pKa), as is common during the LNP formulation process, the amino group of Lipid-5 becomes protonated, leading to a positive charge that facilitates the complexation with the negatively charged phosphate (B84403) backbone of mRNA or other nucleic acids.[6] Upon entering a cell and trafficking to the endosome, the acidic environment of the late endosome again leads to the protonation of Lipid-5. This charge switch is believed to disrupt the endosomal membrane, allowing the encapsulated cargo to escape into the cytoplasm where it can be translated into protein.[7][8]
LNPs incorporating Lipid-5 have demonstrated potent delivery of mRNA in non-human primates and are noted for their rapid clearance from the body, which contributes to a lower toxicity profile.[5] Specifically, Lipid-5 has been shown to be effective for intravenous delivery to the liver.[5]
A typical LNP formulation consists of four main components:
-
Ionizable Cationic Lipid: Such as this compound, which is crucial for encapsulating the nucleic acid cargo and facilitating its endosomal escape.[][10]
-
Helper Lipid (Phospholipid): Often a phospholipid like distearoylphosphatidylcholine (DSPC), which contributes to the structural integrity of the nanoparticle.[][]
-
Cholesterol: A structural lipid that helps to stabilize the LNP and modulate membrane fluidity.[][10]
-
PEGylated Lipid: A lipid modified with polyethylene (B3416737) glycol (PEG) to control the particle size and reduce aggregation, thereby increasing the stability and circulation time of the LNPs.[][12]
The molar ratio of these components is a critical parameter that influences the physicochemical properties and in vivo performance of the LNPs.[]
Experimental Protocols
Detailed experimental protocols are essential for the successful formulation and characterization of LNPs containing Lipid-5. The following sections outline typical methodologies.
LNP Formulation via Microfluidic Mixing
A standard method for producing uniform LNPs is through rapid mixing using a microfluidic device.[13]
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA (or other nucleic acid cargo)
-
Ethanol (anhydrous)
-
Sodium Acetate (B1210297) Buffer (25 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
Procedure:
-
Lipid Preparation: Prepare a stock solution of the lipids (this compound, DSPC, cholesterol, and PEG-DMG) in ethanol. A common molar ratio is 50:10:38.5:1.5, respectively.[14]
-
Nucleic Acid Preparation: Dissolve the mRNA in the sodium acetate buffer.
-
Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., a staggered herringbone micromixer) to rapidly mix the lipid-ethanol solution with the aqueous mRNA solution.[15] The flow rate ratio of the aqueous to organic phase is typically 3:1.
-
Dialysis: The resulting LNP solution is then dialyzed against PBS (pH 7.4) to remove the ethanol and exchange the buffer. This step also neutralizes the surface charge of the LNPs.[14]
-
Concentration and Sterilization: The dialyzed LNP solution can be concentrated using appropriate ultrafiltration methods and sterilized by passing through a 0.22 µm filter.
LNP Characterization
1. Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP formulation in PBS. Measure the particle size (Z-average diameter) and PDI using a DLS instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Dilute the LNPs in an appropriate buffer (e.g., PBS) and measure the zeta potential. This provides information about the surface charge of the nanoparticles. At physiological pH, LNPs formulated with ionizable lipids should have a near-neutral charge.[16]
3. Encapsulation Efficiency:
-
Method: RiboGreen Assay.
-
Procedure:
-
Measure the total amount of mRNA in the LNP formulation after lysing the nanoparticles with a detergent (e.g., Triton X-100).
-
Measure the amount of free, unencapsulated mRNA in the supernatant after separating the LNPs (e.g., by spin column filtration).
-
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
4. pKa Determination:
-
Method: TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) Binding Assay.[17][18]
-
Procedure:
-
Prepare a series of buffers with a range of pH values.
-
Add the LNP formulation and TNS to each buffer.
-
Measure the fluorescence intensity. TNS fluorescence increases upon binding to the hydrophobic cores of the LNPs, which occurs when the ionizable lipid is neutral.
-
The pKa is determined as the pH at which 50% of the maximum fluorescence intensity is observed.[17]
-
Mechanism of Action: Endosomal Escape
The efficacy of LNP-mediated delivery of nucleic acids is highly dependent on the ability of the cargo to escape the endosome and reach the cytoplasm. The ionizable nature of this compound is central to this process.
Conclusion
This compound is a well-characterized ionizable lipid that is integral to the development of effective and safe LNP-based nucleic acid delivery systems. Its specific physical and chemical properties, particularly its pKa, are finely tuned to enable both stable encapsulation of genetic material and its efficient release into the cellular cytoplasm. The experimental protocols outlined in this guide provide a foundation for the formulation and characterization of LNPs containing Lipid-5, which will continue to be a valuable tool for researchers and drug developers in the field of genetic medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lipid 5 | CAS 2089251-33-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Lipid 5 - Echelon Biosciences [echelon-inc.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 10. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Lipid Nanoparticles: Formulation Concepts + Guidance - Echelon Biosciences [echelon-inc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. sartorius.com [sartorius.com]
- 17. Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
LNP Lipid-5: A Technical Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
LNP Lipid-5, also identified as Compound Lipid 2, is a proprietary ionizable amino lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA-based therapeutics and vaccines. Its chemical structure, heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is designed to facilitate efficient encapsulation of mRNA, promote endosomal escape, and ensure the effective delivery of the genetic payload into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the available information on the discovery and synthesis of this compound, including its chemical properties, formulation strategies, and in vivo behavior.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective application in drug delivery systems.
| Property | Value | Reference |
| Chemical Name | heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate | [1][2] |
| Alternative Name | Compound Lipid 2 | [3][4] |
| CAS Number | 2430034-00-5 | [5][6] |
| Chemical Formula | C44H82N4O | [3][4] |
| Molecular Weight | 683.15 g/mol | [3][4] |
Discovery of this compound
While the precise timeline and the specific researchers behind the initial discovery of this compound are not extensively detailed in publicly available literature, its development can be situated within the broader context of the intensive research and development of ionizable lipids for mRNA delivery. The affiliations of researchers on key publications suggest that scientists at Moderna, Inc. have been instrumental in its characterization and application.[1][2] The design of such lipids is a result of a systematic process of synthesizing and screening libraries of compounds to identify structures that optimize the balance between potency (efficient mRNA delivery) and safety (low toxicity and rapid metabolism). The inclusion of ester bonds in the lipid structure, a key feature of Lipid-5, is a deliberate design choice to ensure biodegradability and rapid clearance from the body, thereby improving its safety profile.[2]
Synthesis Pathway
A detailed, step-by-step synthesis protocol for this compound is not publicly disclosed. However, based on the general principles of ionizable lipid synthesis, a plausible synthetic route can be inferred. The synthesis of similar ionizable lipids often involves multi-step reactions.
A general overview of ionizable lipid synthesis is the SN2 reaction of a polyamine core with alkyl epoxide tails. While not specific to Lipid-5, this provides a foundational understanding of the chemical processes involved.
The synthesis of ionizable lipids can also be achieved through Michael addition chemistry, where alkyl tails are reacted with polyamine molecules to form the core structure.
Based on the structure of Lipid-5, a likely synthetic pathway would involve the following key steps:
-
Synthesis of the Amine Headgroup: This would involve the synthesis of the central tertiary amine with a hydroxyl group.
-
Synthesis of the Lipid Tails: The two distinct lipid tails, one with a terminal ester group, would be synthesized separately.
-
Conjugation: The amine headgroup would then be conjugated to the lipid tails through esterification and other coupling reactions to yield the final this compound molecule.
The following diagram illustrates a logical relationship for a generalized synthesis of an ionizable lipid, which could be conceptually similar to the synthesis of this compound.
Caption: Generalized synthetic workflow for an ionizable lipid.
Experimental Protocols
While a specific synthesis protocol for this compound is not available, detailed protocols for the formulation of LNPs using ionizable lipids are well-documented.
LNP Formulation via Microfluidics
A common and reproducible method for formulating LNPs involves microfluidic mixing.
Workflow for LNP Formulation using Microfluidics:
Caption: Experimental workflow for LNP formulation.
Methodology:
-
Preparation of Lipid Stock Solution: this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio. A commonly cited molar ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Preparation of mRNA Solution: The mRNA is diluted in an acidic aqueous buffer, typically a citrate (B86180) or acetate (B1210297) buffer at pH 4.0.
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and pumped through a microfluidic mixing device (e.g., a T-junction or staggered herringbone mixer). The rapid mixing of the two streams leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.
-
Purification: The resulting LNP suspension is then dialyzed against a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to remove the ethanol and unencapsulated mRNA.
-
Concentration and Sterilization: The purified LNPs may be concentrated to the desired final concentration and sterilized by filtration through a 0.22 µm filter.
In Vivo Performance and Metabolism
Studies in Sprague-Dawley rats have provided significant insights into the in vivo behavior of this compound.
Biodistribution
Following intravenous administration of LNPs containing radiolabeled Lipid-5, the lipid and its metabolites were rapidly and widely distributed throughout the body, with peak concentrations in most tissues observed within one hour.[1] After 10 hours, the radioactivity was primarily concentrated in the urinary and digestive tracts, and by 24 hours, it was almost exclusively localized in the liver and intestines, indicating hepatobiliary and renal clearance.[1] Complete clearance of Lipid-5 and its metabolites was observed within 7 days.[1]
Metabolism
This compound is designed for rapid metabolism in the body. The primary metabolic pathway is ester hydrolysis, which cleaves the ester bonds in the lipid tails.[2] This initial step breaks down Lipid-5 into an aliphatic alcohol and a diacidic amino head group moiety. These metabolites are then further metabolized through β-oxidation.[2] In vitro studies using human, nonhuman primate, and rat hepatocytes have shown similar metabolic profiles.[2]
Signaling Pathway for LNP Uptake and Endosomal Escape:
Caption: LNP cellular uptake and mRNA release mechanism.
Elimination
More than 90% of the administered dose of radiolabeled Lipid-5 was recovered in the urine (approximately 65%) and feces (approximately 35%) within 72 hours of administration, primarily as oxidative metabolites.[2] This demonstrates the rapid and efficient elimination of the lipid and its byproducts from the body.
Quantitative Data Summary
The following tables summarize the key quantitative data related to LNP formulations containing Lipid-5 and its in vivo clearance.
Table 1: LNP Formulation Parameters
| Parameter | Value |
| Ionizable Lipid | This compound |
| Molar Ratio (Lipid-5:DSPC:Cholesterol:PEG-lipid) | 50:10:38.5:1.5 |
| Aqueous Buffer pH for Formulation | 4.0 |
| Final Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 |
Table 2: In Vivo Clearance of this compound in Rats [2]
| Time Point | Percentage of Administered ¹⁴C Dose Recovered |
| Urine (72 hours) | ~65% |
| Feces (72 hours) | ~35% |
| Total Recovery (72 hours) | >90% |
Conclusion
This compound is a state-of-the-art ionizable lipid that plays a pivotal role in the development of effective and safe mRNA-based medicines. Its chemical design facilitates efficient mRNA encapsulation and delivery, while its biodegradability ensures rapid metabolism and clearance, minimizing the potential for long-term toxicity. While the specific details of its initial discovery and synthesis remain proprietary, the available data on its formulation, in vivo behavior, and metabolic pathways provide a strong foundation for its continued use and for the rational design of next-generation ionizable lipids for gene therapy. The experimental protocols for LNP formulation outlined in this guide offer a practical framework for researchers working to harness the therapeutic potential of mRNA.
References
- 1. Biodistribution of Lipid 5, mRNA, and Its Translated Protein Following Intravenous Administration of mRNA-Encapsulated Lipid Nanoparticles in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic Exposure, Metabolism, and Elimination of [14C]-Labeled Amino Lipid, Lipid 5, after a Single Administration of mRNA Encapsulating Lipid Nanoparticles to Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lipid 5 — TargetMol Chemicals [targetmol.com]
- 6. abmole.com [abmole.com]
An In-depth Technical Guide on the Role of Ionizable Lipids in Lipid Nanoparticle Self-Assembly
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of lipid nanoparticles (LNPs) has been a revolutionary step forward in the field of nucleic acid-based therapeutics, most notably demonstrated by the rapid deployment of mRNA vaccines against COVID-19.[1][2] At the core of these advanced delivery systems are ionizable lipids, a class of cationic lipids with a unique pH-dependent charge.[3][4] While specific designations like "LNP Lipid-5" often refer to proprietary molecules developed within individual research groups or companies, the fundamental principles of their role in LNP self-assembly are well-understood through the study of publicly disclosed lipids. This guide will use the well-characterized ionizable lipid SM-102, a key component in the Moderna COVID-19 vaccine, as a representative example to provide an in-depth technical overview of the role of ionizable lipids in the self-assembly and function of LNPs.
The Core Function of Ionizable Lipids in LNP Self-Assembly
Ionizable lipids are indispensable to the formulation and efficacy of LNPs for nucleic acid delivery, serving two primary functions: the encapsulation of the nucleic acid payload and the facilitation of its release into the cytoplasm of target cells.[1][5] A typical LNP formulation consists of four main components: an ionizable lipid, a helper lipid (like DSPC), cholesterol, and a PEGylated lipid.[1][4]
The defining characteristic of an ionizable lipid is its tertiary amine head group, which has a pKa value that allows it to be positively charged in acidic conditions and neutral at physiological pH.[4][5] This pH-responsive behavior is central to the LNP self-assembly process and its subsequent biological activity.
During the formulation process, which is often carried out using microfluidics, the ionizable lipids are dissolved in an organic solvent (e.g., ethanol) and mixed with an aqueous solution containing the negatively charged nucleic acid cargo (e.g., mRNA, siRNA) at an acidic pH (typically pH 4-6).[6][7] In this acidic environment, the ionizable lipid's head group becomes protonated, leading to a positive charge. This positive charge facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of the nucleic acid, initiating the self-assembly process and leading to the encapsulation of the payload within the forming nanoparticle core.[5]
Once administered and circulating in the body at a physiological pH of ~7.4, the ionizable lipid becomes deprotonated and thus neutrally charged.[3] This neutrality is crucial for reducing toxicity and preventing aggregation with negatively charged serum proteins, which would otherwise lead to rapid clearance of the LNPs from circulation.[4] Upon cellular uptake, typically via endocytosis, the LNP is trafficked into the endosome, where the internal pH drops. This acidic environment again protonates the ionizable lipid, which is thought to disrupt the endosomal membrane through interactions with anionic lipids, facilitating the release of the nucleic acid cargo into the cytoplasm where it can be translated into protein (in the case of mRNA) or exert its gene-silencing effects (in the case of siRNA).[3][5]
Quantitative Data on LNP Formulations
The physicochemical properties of LNPs are critical quality attributes that determine their stability, safety, and efficacy. These properties are heavily influenced by the choice of ionizable lipid and the formulation parameters. The following tables summarize typical quantitative data for LNPs formulated with the ionizable lipid SM-102.
Table 1: Physicochemical Properties of SM-102 based LNPs
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | Near-neutral (-10 to +10 mV) | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency | > 90% | RiboGreen/PicoGreen Assay |
Table 2: Influence of Microfluidic Formulation Parameters on LNP Characteristics
| Parameter | Variation | Effect on Particle Size |
| Flow Rate Ratio (Aqueous:Organic) | Increasing the ratio | Decrease |
| Total Flow Rate | Increasing the rate | Decrease |
| Lipid Composition (molar ratio) | Varies by formulation | Significant impact on size, PDI, and efficiency |
Experimental Protocols
1. LNP Formulation using Microfluidic Mixing
This protocol describes a standard method for producing mRNA-LNPs using a microfluidic device.
-
Preparation of Lipid Phase (Organic):
-
Prepare stock solutions of the ionizable lipid (e.g., SM-102), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG2000) in 100% ethanol (B145695).[8]
-
Combine the lipid stock solutions in a sterile tube to achieve a desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102:DSPC:Cholesterol:PEG-lipid).
-
Dilute the final lipid mixture with ethanol to the desired final lipid concentration.
-
-
Preparation of Nucleic Acid Phase (Aqueous):
-
Thaw the mRNA or siRNA cargo on ice.
-
Dilute the nucleic acid to the target concentration in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[8]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Install the syringes onto a microfluidic mixing system (e.g., a system equipped with a herringbone micromixer).[9]
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.[8]
-
Set the total flow rate (TFR) to control the mixing time and resulting particle size.
-
Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases causes a change in solvent polarity, leading to the self-assembly of the lipids and nucleic acid into LNPs.[10]
-
-
Downstream Processing:
2. LNP Characterization Protocols
-
Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP sample in PBS (pH 7.4).
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument. The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles to determine their size distribution and PDI.[11]
-
-
Zeta Potential Measurement:
-
Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to reduce charge screening effects.[11]
-
Measure the electrophoretic mobility of the particles in an applied electric field using an Electrophoretic Light Scattering (ELS) instrument. This mobility is then converted to the zeta potential.
-
-
Encapsulation Efficiency Quantification:
-
Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen (for RNA) or PicoGreen (for DNA).
-
Measure the fluorescence of the intact LNP sample.
-
Measure the fluorescence of a second sample after lysing the LNPs with a detergent (e.g., Triton X-100) to release all the encapsulated nucleic acid.
-
The encapsulation efficiency is calculated as: (1 - (Fluorescence of intact LNPs / Fluorescence of lysed LNPs)) * 100%.
-
Visualizations of Key Processes
Caption: Workflow for LNP self-assembly using microfluidics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 4. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 9. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of LNP Ionizable Lipids: A Technical Guide to "Lipid-5" Variants
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of lipid nanoparticle (LNP) technology for nucleic acid delivery, precise identification and characterization of all components are paramount. The nomenclature of proprietary ionizable lipids can, at times, present a challenge to researchers. This technical guide addresses the distinct ionizable lipids that have been referred to as "LNP Lipid-5" or "Lipid 5", providing a clear delineation of their chemical properties, formulation strategies, and functional roles. This guide will focus on two distinct chemical entities: the widely used SM-102 , also marketed as Lipid 5 , and a separate ionizable lipid commercialized as This compound .
Executive Summary
This document provides a detailed overview of two distinct ionizable lipids, SM-102 (often referred to as Lipid 5) and another compound marketed as this compound. It is crucial for researchers to distinguish between these two lipids, as they possess different chemical structures, CAS numbers, and molecular formulas, which in turn will influence their performance in LNP formulations. This guide presents key physicochemical data, detailed experimental protocols for LNP formulation, and a discussion of the underlying mechanisms of LNP-mediated cellular delivery.
Delineating the "Lipid-5" Nomenclature
It is essential to clarify that the term "Lipid-5" can refer to at least two different chemical compounds, depending on the supplier. This guide will differentiate them based on their CAS numbers.
Table 1: Identification of "Lipid-5" Variants
| Common Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Lipid 5, SM-102 | 2089251-33-0[1][2] | C44H87NO5[1][2] | 710.17[2] |
| This compound | 2430034-00-5[3][4] | C44H82N4O[3][4] | 683.15[3] |
In-Depth Profile: Lipid 5 (SM-102)
CAS Number: 2089251-33-0
IUPAC Name: heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
SM-102 is a well-characterized, patent-protected ionizable lipid that has been a critical component in the success of mRNA-based therapeutics, most notably in the Moderna COVID-19 vaccine. Its structure is designed for efficient encapsulation of nucleic acids at low pH and subsequent endosomal escape into the cytoplasm.
Physicochemical Properties
Quantitative data for SM-102 is crucial for designing effective LNP formulations. The pKa of the ionizable lipid is a key parameter that governs both the encapsulation efficiency and the endosomal release of the payload.
Table 2: Physicochemical Data for SM-102 (Lipid 5)
| Property | Value | Reference |
| pKa | 6.56 - 6.68 | [1][5] |
| Purity | ≥95% | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Solubility | Soluble in ethanol (B145695) | [1] |
Experimental Protocols for LNP Formulation with SM-102
The formulation of LNPs is a critical step that dictates the final characteristics of the nanoparticles, such as size, polydispersity, and encapsulation efficiency. Microfluidic mixing is a commonly employed technique for the reproducible production of LNPs.
2.2.1. Materials
-
Ionizable Lipid: SM-102 (in ethanol)
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) (in ethanol)
-
Cholesterol: (in ethanol)[6]
-
PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)[6]
-
Nucleic Acid: mRNA in a low pH buffer (e.g., 100 mM sodium acetate, pH 5)[6]
-
Solvent: Anhydrous Ethanol
-
Aqueous Buffer: Citrate (B86180) buffer (e.g., pH 4.0, 10 mM)[7]
-
Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4
2.2.2. Standard LNP Composition
A widely used molar ratio for LNP formulations containing SM-102 is as follows:
Table 3: Molar Ratios for a Standard SM-102 LNP Formulation
| Component | Molar Ratio (%) | Reference |
| SM-102 | 50 | [6][8][9] |
| DSPC | 10 | [6][8][9] |
| Cholesterol | 38.5 | [6][8][9] |
| DMG-PEG 2000 | 1.5 | [6][8][9] |
2.2.3. LNP Synthesis via Microfluidics
-
Preparation of Lipid Stock Solutions: Prepare individual stock solutions of SM-102, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol.[6][8]
-
Lipid Mixture Preparation: Combine the lipid stock solutions in the desired molar ratios to create a final lipid mixture in ethanol.[6] Ensure the mixture is fully solubilized; gentle warming may be necessary, especially for cholesterol.[6]
-
Nucleic Acid Preparation: Dilute the mRNA to the target concentration in the aqueous buffer (e.g., citrate buffer, pH 4.0).[7]
-
Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to combine the ethanolic lipid mixture with the aqueous mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[9] The rapid mixing induces a change in solvent polarity, leading to the self-assembly of LNPs and encapsulation of the mRNA.
-
Downstream Processing: The resulting LNP solution is typically dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH.[7] This step is crucial for the formation of stable and biocompatible LNPs.
-
Sterilization: The final LNP formulation should be sterile-filtered through a 0.22 µm filter.
LNP Characterization
Table 4: Key Characterization Parameters for SM-102 LNPs
| Parameter | Method | Typical Values | Description | Reference |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80-120 nm, PDI < 0.2 | Size influences biodistribution and cellular uptake. PDI indicates the homogeneity of the particle population. | |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Near-neutral at pH 7.4 | Surface charge affects stability and interaction with biological membranes. | |
| Encapsulation Efficiency | RiboGreen Assay | > 90% | The percentage of nucleic acid successfully encapsulated within the LNPs. |
In Vivo Performance
LNPs formulated with SM-102 have demonstrated robust in vivo performance. Intramuscular administration of mRNA-containing SM-102 LNPs leads to high levels of protein expression at the injection site and can induce potent immune responses.[5] Intravenous administration has been shown to result in significant protein expression, primarily in the liver.[5] Studies in non-human primates have also confirmed the efficacy and favorable safety profile of SM-102 based LNPs for repeated dosing.
Profile: this compound
CAS Number: 2430034-00-5
This ionizable lipid is also marketed for the formulation of LNPs for nucleic acid delivery. While less prevalent in the literature than SM-102, it has been utilized in the development of mRNA vaccines.
Physicochemical Properties
Table 5: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C44H82N4O | [3][4] |
| Molecular Weight ( g/mol ) | 683.15 | [3] |
| Appearance | Powder | [3] |
| Storage | -20°C | [3] |
Experimental Use
This compound has been evaluated as part of a panel of ionizable lipids for the delivery of a SARS-CoV-2 RBD-hFc mRNA vaccine candidate.[7] In these studies, various LNP formulations were prepared and screened in vivo for their ability to elicit an immune response. While the specific formulation details for this compound are contained within the primary literature and its supplementary information, the general approach involves the formulation of a four-component LNP similar to that described for SM-102. Researchers interested in utilizing this lipid should consult the primary literature for detailed experimental protocols, including the specific helper lipids, cholesterol, and PEG-lipid ratios used, as well as the precise formulation conditions.
Further research has investigated the biodistribution, metabolism, and elimination of this lipid when formulated into LNPs for mRNA delivery in rats. These studies are critical for understanding the pharmacokinetic and safety profile of LNPs containing this specific ionizable lipid. Additionally, molecular dynamics simulations have been employed to understand the distribution of this compound within a lipid bilayer, providing insights into the structural organization of the resulting nanoparticles.
Mechanism of LNP-mediated mRNA Delivery
The successful delivery of mRNA to the cytoplasm of target cells by LNPs is a multi-step process. The following diagrams illustrate the key stages of this pathway.
LNP Formulation and Cellular Uptake
The process begins with the self-assembly of the LNP, encapsulating the mRNA cargo. These nanoparticles then circulate and are taken up by target cells, primarily through endocytosis.
Endosomal Escape and mRNA Translation
Once inside the cell within an endosome, the acidic environment of the endosome plays a critical role in the release of the mRNA.
Conclusion
The successful development of LNP-based nucleic acid therapeutics relies on a precise understanding of each component of the formulation. This guide clarifies the ambiguity surrounding the "Lipid-5" nomenclature by providing detailed information on two distinct ionizable lipids: the widely documented SM-102 (often sold as Lipid 5) and another commercially available this compound. For SM-102, a wealth of public data allows for the establishment of robust formulation and characterization protocols. For this compound (CAS 2430034-00-5), while its utility has been demonstrated, researchers must refer to the specific primary literature to obtain the detailed experimental conditions necessary for its effective use. By carefully considering the specific CAS number and associated data, researchers can confidently select and formulate the appropriate ionizable lipid to advance their drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. sciety.org [sciety.org]
- 3. Sreyoshi Sur - Google Scholar [scholar.google.fr]
- 4. researchgate.net [researchgate.net]
- 5. Request a Protocol - Bio-protocol [bio-protocol.org]
- 6. [PDF] Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size | Semantic Scholar [semanticscholar.org]
- 7. preprints.org [preprints.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
The Critical Role of pKa in the Efficacy of LNP Lipid-5 for RNA Delivery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The ionizable lipid component of a lipid nanoparticle (LNP) formulation is a pivotal determinant of its success as a delivery vehicle for RNA-based therapeutics. Among the novel ionizable lipids developed, LNP Lipid-5 has emerged as a significant player. A key physicochemical parameter governing its function is the apparent acid dissociation constant (pKa). This guide provides a comprehensive overview of the pKa value of this compound, the methodologies for its determination, and its profound impact on the mechanism of intracellular drug delivery.
Quantitative Data Summary: pKa of this compound
The apparent pKa of an ionizable lipid within an LNP formulation is the pH at which 50% of the lipid molecules are ionized. This parameter is crucial for the effective encapsulation of RNA at an acidic pH and for the subsequent release of the cargo into the cytoplasm of target cells.
| Parameter | Value | Method of Determination | Reference |
| Apparent pKa | 6.56 | Experimental (TNS Assay) | [1][2] |
This experimentally determined pKa value places this compound within the optimal range of 6 to 7, which is widely considered ideal for efficient in vivo RNA delivery[3][4].
The Significance of pKa in LNP-Mediated RNA Delivery
The pKa of this compound is not merely a static value but a dynamic switch that dictates the behavior of the LNP at different biological pH environments. This pH-responsive ionization is central to overcoming one of the most significant barriers to intracellular drug delivery: endosomal escape.
pH-Dependent Protonation and Endosomal Escape
The journey of an LNP-encapsulated RNA therapeutic to its site of action involves several steps, with endosomal escape being a critical bottleneck. The process, driven by the pKa of the ionizable lipid, can be summarized as follows:
-
Systemic Circulation (pH ~7.4): At the physiological pH of the bloodstream, which is well above the pKa of this compound (6.56), the lipid remains predominantly neutral. This neutrality is advantageous as it minimizes non-specific interactions with blood components and reduces potential toxicity.
-
Endocytosis: The LNPs are taken up by target cells through endocytosis, a process where the cell membrane engulfs the nanoparticle, enclosing it within an endosome.
-
Endosomal Acidification: Once inside the cell, the endosome begins to mature, and its internal pH progressively drops from approximately 6.5 to as low as 5.0.
-
Protonation of this compound: As the endosomal pH approaches and drops below the pKa of this compound (6.56), the tertiary amine group of the lipid becomes protonated, leading to a net positive charge on the LNP surface.
-
Membrane Destabilization and Cargo Release: The positively charged LNP can then interact with the negatively charged lipids of the endosomal membrane. This interaction is thought to induce a structural change in the LNP, potentially leading to the formation of a non-bilayer hexagonal phase. This destabilizes the endosomal membrane, allowing the encapsulated RNA to escape into the cytoplasm where it can be translated into the therapeutic protein.
This critical pH-triggered mechanism is visualized in the following diagram:
Caption: pH-dependent protonation of this compound and subsequent RNA release.
Experimental Protocol: Determination of Apparent pKa using the TNS Assay
The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a widely used fluorescence-based method to determine the apparent pKa of ionizable lipids within an LNP formulation. The principle of the assay relies on the property of TNS to fluoresce when it binds to the positively charged surface of the LNP, which occurs at pH values below the lipid's pKa.
Materials
-
LNP formulation containing this compound
-
TNS (6-(p-toluidino)-2-naphthalenesulfonic acid, sodium salt) stock solution (e.g., 1 mM in DMSO)
-
A series of buffers with a pH range spanning the expected pKa (e.g., from pH 3 to 9). Common buffers include citrate, phosphate, and borate (B1201080) buffers.
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Methodology
-
Preparation of Buffer Series: Prepare a series of buffers with finely spaced pH increments (e.g., 0.2-0.5 pH units) covering a range from approximately pH 3 to 9.
-
Preparation of TNS Working Solution: Dilute the TNS stock solution in an appropriate aqueous buffer to a final working concentration (e.g., 6 µM).
-
Assay Setup:
-
To each well of the 96-well plate, add a defined volume of each buffer from the pH series.
-
Add a small, constant volume of the LNP suspension to each well. The final lipid concentration should be optimized for the assay (e.g., 25-50 µM).
-
Add the TNS working solution to each well.
-
The final volume in each well should be consistent.
-
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) in the dark to allow for equilibration and to prevent photobleaching of the TNS probe.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader. The typical excitation and emission wavelengths for TNS are approximately 321 nm and 447 nm, respectively.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
The resulting data should yield a sigmoidal curve.
-
Fit the data to a four-parameter logistic equation or a similar sigmoidal dose-response model.
-
The pKa is determined as the pH value at which 50% of the maximum fluorescence intensity is observed.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for determining the apparent pKa of LNPs.
References
Foundational Research on LNP Lipid-5 for Gene Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding the ionizable amino lipid, Lipid-5, for the delivery of genetic material. The information presented is primarily derived from the seminal work of Sabnis et al. in their 2018 Molecular Therapy publication, which introduced a novel series of amino lipids designed to enhance the efficacy and safety of mRNA-based therapeutics. This document details the physicochemical properties, in vivo performance, and the experimental protocols utilized in the foundational studies of Lipid-5, offering a comprehensive resource for researchers in the field of gene delivery.
Quantitative Data Summary
The following tables summarize the key quantitative data from the foundational research on Lipid-5, comparing its performance with the benchmark ionizable lipid, DLin-MC3-DMA (MC3).
Table 1: Physicochemical Properties of Lipid Nanoparticles (LNPs)
| Ionizable Lipid | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Apparent pKa |
| Lipid 5 | >95 | 80 - 100 | <0.1 | 6.7 |
| MC3 | >95 | 80 - 100 | <0.1 | 6.7 |
Data extracted from Sabnis et al., 2018.[1][2]
Table 2: In Vivo Efficacy in Rodents (Firefly Luciferase mRNA Reporter)
| Ionizable Lipid | Dose (mg/kg) | Peak Luciferase Expression (relative to MC3) | Duration of Expression |
| Lipid 5 | 0.05 | ~2-fold higher | Sustained over 72 hours |
| MC3 | 0.05 | 1 (control) | Declines after 24 hours |
Data represents findings from studies in CD-1 mice, as reported by Sabnis et al., 2018.[1][2]
Table 3: Pharmacokinetics and Protein Production in Non-Human Primates (hEPO mRNA)
| Ionizable Lipid | Dose (mg/kg) | Peak hEPO Concentration (ng/mL) | AUC (Area Under the Curve) | Plasma Clearance |
| Lipid 5 | 0.01 | Significantly Higher vs. MC3 | >2-fold higher than MC3 | Faster than MC3 |
| MC3 | 0.01 | Lower Peak Concentration | Lower AUC | Slower Clearance |
Data from studies in cynomolgus monkeys, as reported by Sabnis et al., 2018.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research on Lipid-5.
LNP Formulation Protocol
This protocol outlines the preparation of LNPs using a microfluidic mixing technique.[1][2]
Materials:
-
Ionizable lipid (Lipid 5 or MC3)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA in 6.25 mM sodium acetate (B1210297) buffer (pH 5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixer (e.g., from Precision Nanosystems)
-
Dialysis cassettes
Procedure:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.
-
Prepare the aqueous phase by dissolving the mRNA in a 6.25 mM sodium acetate buffer at pH 5.
-
Combine the lipid-ethanol mixture with the mRNA-acetate buffer at a 1:3 volume ratio (ethanol:aqueous) using a microfluidic mixer.
-
Collect the resulting LNP formulation.
-
Dialyze the formulation against PBS (pH 7.4) for a minimum of 18 hours to remove ethanol and unencapsulated material.
-
Characterize the LNPs for particle size, PDI, and encapsulation efficiency.
In Vivo Studies in Rodents and Non-Human Primates
This protocol describes the general procedure for evaluating LNP efficacy in animal models.[1][2]
Animal Models:
-
CD-1 mice (female, 18-22 g)
-
Sprague-Dawley rats (male, 225-250 g)
-
Cynomolgus monkeys
Procedure:
-
Administer the LNP-formulated mRNA to the animals via intravenous (i.v.) bolus injection or infusion. Dosing is typically weight-based (mg of mRNA per kg of body weight).
-
Collect blood samples at predetermined time points post-administration (e.g., 6, 24, 48, 72 hours).
-
Process blood samples to isolate serum or plasma.
-
Quantify the expression of the reporter protein (e.g., luciferase activity or hEPO concentration) using appropriate assay kits (e.g., ELISA).
-
For pharmacokinetic studies, quantify the concentration of the ionizable lipid in plasma and tissues at various time points using a suitable analytical method like liquid chromatography-mass spectrometry (LC-MS).
-
For toxicology studies, monitor animal health, body weight, and conduct histopathological analysis of major organs.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes described in the foundational research on Lipid-5.
Caption: LNP Formulation Workflow using Microfluidic Mixing.
Caption: Proposed Mechanism of Improved Endosomal Escape with Lipid-5.
References
An In-Depth Technical Guide to LNP Lipid-5: Core Features of a Leading Ionizable Lipid for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LNP Lipid-5 (also known as Compound Lipid 2), a novel ionizable amino lipid developed by Moderna Therapeutics. We will delve into its key features, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug delivery and nucleic acid therapeutics.
Core Features of this compound
This compound is a critical component in the formulation of lipid nanoparticles (LNPs) designed for the efficient delivery of messenger RNA (mRNA). Its structure and physicochemical properties are optimized to address the key challenges in mRNA delivery, namely encapsulation, stability, and intracellular release.
A key characteristic of this compound is its pH-dependent charge. It possesses a titratable amine head group, which remains largely neutral at physiological pH (around 7.4) and becomes protonated (positively charged) in acidic environments, such as within the endosome. This property is crucial for both the efficient encapsulation of negatively charged mRNA during LNP formulation and for facilitating the release of the mRNA payload into the cytoplasm of target cells. The apparent pKa of LNPs formulated with Lipid-5 has been reported to be 6.56, an optimal value for promoting endosomal escape.[1]
The unique chemical structure of this compound, featuring ester linkages in its lipid tails, is designed to be biodegradable. This biodegradability is a significant safety feature, as it allows for the lipid to be broken down into smaller, non-toxic components and cleared from the body, reducing the potential for lipid accumulation and associated toxicities, especially with repeat dosing.
Quantitative Performance Data
The performance of LNPs formulated with Lipid-5 has been evaluated in various preclinical models. The following tables summarize key quantitative data, providing a comparative overview of its physicochemical properties and in vivo efficacy.
Table 1: Physicochemical Characterization of Lipid-5 LNPs
| Parameter | Value | Method of Determination |
| Apparent pKa | 6.56 | 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay |
| Particle Size (Diameter) | ~80-100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
Note: The specific values for particle size, PDI, and encapsulation efficiency can vary depending on the formulation process and the specific mRNA cargo.
Table 2: In Vivo Efficacy of Lipid-5 LNPs for mRNA Delivery
| Species | mRNA Cargo | Dose | Observed Effect |
| Mouse | Human Erythropoietin (hEPO) | 0.05 mg/kg | Sustained hEPO expression over multiple weekly doses |
| Rat | Human Erythropoietin (hEPO) | Not Specified | Efficient hEPO expression |
| Non-human Primate (Cynomolgus) | Not Specified | Not Specified | Safe and efficient mRNA delivery with repeat dosing |
Experimental Protocols
This section provides detailed methodologies for the formulation, characterization, and in vivo evaluation of LNPs containing Lipid-5. These protocols are based on established methods in the field and are intended to provide a practical guide for researchers.
LNP Formulation via Microfluidic Mixing
Objective: To formulate mRNA-loaded LNPs using Lipid-5 through a rapid and reproducible microfluidic mixing process.
Materials:
-
This compound (in ethanol)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)
-
Cholesterol (in ethanol)
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)
-
mRNA (in an acidic buffer, e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Prepare a lipid stock solution in ethanol (B145695) containing this compound, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.
-
Dilute the mRNA to the desired concentration in the acidic buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Initiate the mixing process at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
-
Sterile-filter the final LNP formulation.
Characterization of LNPs
Objective: To determine the key physicochemical properties of the formulated LNPs.
Methods:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS) using an instrument such as a Malvern Zetasizer.
-
Encapsulation Efficiency: Quantified using a fluorescent dye-binding assay, such as the RiboGreen assay. The fluorescence of the encapsulated mRNA is measured after lysing the LNPs with a detergent (e.g., Triton X-100) and compared to the fluorescence of the intact LNP suspension. The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.
-
Apparent pKa: Determined using the TNS assay. TNS is a fluorescent probe that binds to the hydrophobic core of LNPs, and its fluorescence intensity changes with the protonation state of the ionizable lipid. The fluorescence is measured over a range of pH values, and the pKa is determined as the pH at which 50% of the maximum fluorescence is observed.
In Vivo Evaluation of mRNA Delivery
Objective: To assess the efficacy of Lipid-5 LNPs in delivering functional mRNA in a living organism.
Procedure:
-
Administer the LNP-encapsulated mRNA to the animal model (e.g., mouse) via the desired route (e.g., intravenous injection).
-
At predetermined time points, collect blood samples to measure the levels of the protein encoded by the delivered mRNA (e.g., hEPO) using an enzyme-linked immunosorbent assay (ELISA).
-
To assess biodistribution and lipid clearance, tissues of interest (e.g., liver, spleen) can be harvested at the end of the study.
-
Lipid levels in tissues can be quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Visualizing the Mechanism and Workflow
Graphviz diagrams are provided below to illustrate key processes involving this compound.
Caption: LNP formulation workflow using microfluidic mixing.
Caption: Proposed mechanism of endosomal escape for Lipid-5 LNPs.
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its favorable pKa, biodegradability, and demonstrated in vivo efficacy make it a compelling choice for the development of next-generation nucleic acid therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to understand and utilize this promising technology. Further research will continue to elucidate the structure-activity relationships of ionizable lipids, paving the way for even more potent and safer delivery vehicles in the future.
References
An In-Depth Technical Guide to LNP Lipid-5 for Novel Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
LNP Lipid-5, also known as Compound Lipid 2, is a proprietary ionizable amino lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of novel therapeutics, particularly messenger RNA (mRNA). Its unique chemical structure facilitates the efficient encapsulation of genetic material and promotes its delivery into target cells. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, formulation strategies, and preclinical data, to support its exploration for a wide range of therapeutic applications.
Core Properties of this compound
This compound is characterized by the following molecular specifications:
| Property | Value |
| Chemical Name | Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate |
| Molecular Formula | C44H82N4O |
| Molecular Weight | 683.15 g/mol |
| CAS Number | 2430034-00-5 |
Formulation of this compound Nanoparticles
The successful delivery of mRNA using this compound is highly dependent on the precise formulation of the lipid nanoparticle. A standard formulation involves the combination of this compound with other lipid components, typically in a specific molar ratio, to ensure stability, efficient encapsulation, and optimal in vivo performance.
Standard Lipid Composition
A common molar ratio for formulating LNPs with ionizable lipids like this compound is a four-component system. While specific ratios for this compound are often proprietary, a representative formulation for ionizable lipid-based LNPs is provided below. Researchers should optimize these ratios for their specific mRNA cargo and therapeutic application.
| Component | Molar Ratio (%) |
| Ionizable Lipid (e.g., this compound) | 50 |
| Helper Phospholipid (e.g., DSPC) | 10 |
| Cholesterol | 38.5 |
| PEG-Lipid (e.g., DMG-PEG2000) | 1.5 |
Experimental Protocols
LNP Formulation via Microfluidics
Microfluidic mixing is a reproducible and scalable method for producing uniform LNPs. The following protocol outlines a general procedure for formulating this compound nanoparticles encapsulating mRNA.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio to achieve a final total lipid concentration (e.g., 12.5 mM).
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the low pH buffer.
-
Microfluidic Mixing:
-
Set the total flow rate (e.g., 12 mL/min) and the flow rate ratio of the aqueous (mRNA) phase to the organic (lipid) phase (e.g., 3:1) on the microfluidic device.
-
Load the lipid solution and the mRNA solution into their respective syringes.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
-
Purification:
-
Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and raise the pH.
-
-
Characterization:
-
Characterize the resulting LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
In Vitro Characterization of this compound Formulations
The physicochemical properties of the formulated LNPs are critical determinants of their in vivo performance. The following table presents typical characterization data for ionizable lipid-based LNPs, which can be used as a benchmark for this compound formulations.
| Parameter | Typical Value |
| Particle Size (nm) | 80 - 120 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | Neutral to slightly negative at pH 7.4 |
| Encapsulation Efficiency (%) | > 90% |
In Vivo Efficacy Assessment: Luciferase Reporter Gene Expression
To evaluate the in vivo delivery efficiency of this compound formulations, a common method is to encapsulate mRNA encoding a reporter protein, such as firefly luciferase, and measure its expression in a murine model.
Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Administration: Administer the this compound-mRNA-luciferase formulation via the desired route (e.g., intravenous injection).
-
Bioluminescence Imaging: At various time points post-administration (e.g., 6, 24, 48 hours), inject the mice with a luciferin (B1168401) substrate and perform in vivo bioluminescence imaging using an appropriate imaging system.
-
Data Analysis: Quantify the bioluminescent signal in target organs (e.g., liver, spleen) to determine the level of protein expression.
Expected In Vivo Protein Expression:
| Organ | Relative Luciferase Expression (arbitrary units) |
| Liver | ++++ |
| Spleen | ++ |
| Lungs | + |
| Other | +/- |
(Note: The level of expression is dependent on the specific formulation, dose, and route of administration.)
Mechanism of Action and Cellular Delivery
The delivery of mRNA by this compound involves a multi-step process that begins with administration and culminates in the translation of the mRNA into protein within the target cell's cytoplasm.
Cellular Uptake and Endosomal Escape Workflow
Caption: Cellular uptake and endosomal escape of this compound.
The ionizable nature of this compound is crucial for its function. At physiological pH (around 7.4), the lipid remains largely neutral, which helps to minimize non-specific interactions in the bloodstream and reduce potential toxicity. Upon cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic environment protonates the amino head group of this compound, leading to a net positive charge on the LNP. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated by the cell's machinery to produce the therapeutic protein.[1][][3]
Preclinical Safety and Toxicology
Preclinical studies are essential to evaluate the safety profile of this compound. While comprehensive GLP toxicology data for this compound is not publicly available, general safety considerations for ionizable lipid-based LNPs include evaluating potential inflammatory responses and off-target effects. Studies on similar ionizable lipids have indicated a generally favorable safety profile, with rapid metabolism and clearance from the body.[4][5][6]
A study on the metabolism and elimination of a [14C]-labeled version of a lipid with a similar structure to this compound in Sprague-Dawley rats demonstrated that the lipid was rapidly metabolized, primarily through ester hydrolysis. The resulting metabolites were then further processed via β-oxidation. The study found that over 90% of the administered radiolabeled dose was recovered in the urine (approximately 65%) and feces (approximately 35%) within 72 hours, indicating efficient renal and hepatic clearance. Intact lipid was cleared from the plasma within 10 hours. These findings suggest a low potential for long-term accumulation and associated toxicity.
Conclusion
This compound is a promising ionizable lipid for the development of novel mRNA-based therapeutics. Its chemical properties enable the formulation of stable LNPs with high encapsulation efficiency, leading to effective in vivo delivery and protein expression. The provided protocols and data serve as a foundational guide for researchers to explore the potential of this compound in a variety of therapeutic areas. Further optimization of formulations and comprehensive safety assessments will be critical for the clinical translation of this compound-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 3. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonclinical safety evaluation of a novel ionizable lipid for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Formulation and Characterization of Lipid Nanoparticles for mRNA Encapsulation
Introduction
Lipid Nanoparticles (LNPs) have become the leading platform for the in vivo delivery of RNA therapeutics, most notably demonstrated by the successful mRNA-based COVID-19 vaccines.[1][2] These sophisticated delivery vehicles are typically composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[3][4][5] The ionizable lipid is critical, as it is positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA during formulation.[4][6] Upon cellular uptake into the endosome, the acidic environment protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm for translation.[][8][9]
This document provides a detailed protocol for the formulation of mRNA-LNPs using a microfluidic mixing technique, a method renowned for producing particles with uniform size and high encapsulation efficiency.[6][10][11] It also outlines the essential characterization assays required to ensure the quality and consistency of the formulated LNPs. While this protocol specifies a standard lipid composition, it can be adapted for various ionizable lipids, including proprietary lipids such as "LNP Lipid-5".
LNP Formulation and Characterization Workflow
The overall process involves preparing the lipid and mRNA solutions, mixing them in a microfluidic device to induce self-assembly of the LNPs, purifying the formulation through dialysis, and finally, characterizing the particles for critical quality attributes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
Application Note and Protocol: A Step-by-Step Guide for the Preparation of LNP Lipid-5 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, exemplified by their critical role in mRNA-based vaccines.[1] The precise composition and manufacturing process of these LNPs are paramount to their success, influencing encapsulation efficiency, particle size, stability, and the overall efficacy of the therapeutic payload.[1] This document provides a comprehensive, step-by-step guide for the formulation of LNPs utilizing a hypothetical ionizable lipid, termed "Lipid-5." The principles and methodologies detailed herein are founded on established LNP production techniques and can be adapted and optimized for specific research applications.
The fundamental principle of LNP formation involves the rapid and controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid cargo at a low pH.[1] This process facilitates the self-assembly of lipids into nanoparticles, encapsulating the nucleic acid. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid.[2][3][4]
Key Components of LNP Formulations
The composition of the lipid mixture is a critical factor that influences the physicochemical properties and biological activity of the LNPs.
| Component | Example | Molar Ratio (%) | Function |
| Ionizable Cationic Lipid | Lipid-5 (hypothetical) | 40 - 50 | Facilitates nucleic acid encapsulation at acidic pH and promotes endosomal escape.[2][3] |
| Helper Lipid | DSPC | 10 - 20 | Provides structural integrity to the nanoparticle.[1] |
| Cholesterol | Cholesterol | 38 - 48 | Enhances stability and rigidity of the LNP structure.[1][2] |
| PEGylated Lipid | DMG-PEG 2000 | 1 - 3 | Stabilizes the nanoparticle, prevents aggregation, and prolongs circulation time.[1][2] |
Experimental Protocol: LNP-Lipid-5 Formulation
This protocol details the preparation of LNP-Lipid-5 nanoparticles using a microfluidic mixing approach, which offers high reproducibility and precise control over particle size.[1]
Preparation of Stock Solutions
a. Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of Lipid-5, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol (B145695) at a concentration of 10-50 mg/mL.[1]
-
Gentle heating at up to 60°C may be necessary to ensure complete dissolution of the lipids.[1]
-
From the individual stocks, create a mixed lipid solution with the desired molar ratio (e.g., 50:10:38.5:1.5 of Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid). This ratio may require optimization for Lipid-5.[1]
b. Nucleic Acid Stock Solution (in Aqueous Buffer):
-
Dissolve the nucleic acid (e.g., mRNA, siRNA) in a low pH buffer, such as 50 mM citrate (B86180) buffer at pH 4.0.[1]
-
The final concentration of the nucleic acid should be between 0.1-1 mg/mL.[1]
-
The acidic pH is crucial for protonating the ionizable lipid, enabling its complexation with the negatively charged nucleic acid.[1][5]
LNP Formulation via Microfluidic Mixing
-
System Setup: Prime the microfluidic mixing device (e.g., NanoAssemblr®) with ethanol and the aqueous buffer as per the manufacturer's guidelines.[1]
-
Mixing: Load the lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.[1]
-
Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[5]
Purification and Buffer Exchange
-
To remove ethanol and unencapsulated nucleic acid, utilize a tangential flow filtration (TFF) system with a 100 kDa molecular weight cut-off (MWCO) membrane.[1]
-
Perform diafiltration against phosphate-buffered saline (PBS) at pH 7.4 until the ethanol concentration is below 1%.[1]
-
Concentrate the LNP solution to the desired final concentration.[1]
Sterile Filtration
-
Filter the final LNP formulation through a 0.22 µm sterile filter for use in in vitro and in vivo studies.[1]
Characterization of LNP-Lipid-5 Nanoparticles
Thorough characterization is essential to ensure the quality and reproducibility of the formulated LNPs.[1]
| Parameter | Method | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80 - 150 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to +10 mV at neutral pH |
| Encapsulation Efficiency | RiboGreen Assay | > 90% |
| Nucleic Acid Concentration | UV-Vis Spectroscopy | Varies based on formulation |
Visualizing the Workflow and Mechanism
To better illustrate the process, the following diagrams outline the experimental workflow and the cellular uptake and release mechanism of LNPs.
Caption: Experimental workflow for LNP-Lipid-5 nanoparticle preparation.
Caption: Cellular uptake and endosomal escape of LNP-Lipid-5.
Conclusion
This application note provides a detailed protocol for the preparation and characterization of LNP-Lipid-5 nanoparticles. By following these steps, researchers can produce high-quality LNPs for a variety of nucleic acid delivery applications. It is important to note that the provided lipid ratios and process parameters may require optimization for the specific ionizable lipid ("Lipid-5") and nucleic acid cargo being used to achieve the desired nanoparticle characteristics and therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 3. helixbiotech.com [helixbiotech.com]
- 4. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomol.com [biomol.com]
Application Notes and Protocols for In Vivo Animal Studies Using LNP Formulations
Disclaimer: "LNP Lipid-5" is not a universally recognized nomenclature for a specific lipid. Therefore, this document provides protocols and data based on a representative and well-characterized ionizable lipid, functionally analogous to those used in FDA-approved lipid nanoparticle (LNP) formulations, such as DLin-MC3-DMA. These guidelines are intended for research purposes and should be adapted to specific experimental needs.
Introduction to LNP-Mediated In Vivo Delivery
Lipid nanoparticles (LNPs) are advanced drug delivery systems that have revolutionized the field of nucleic acid therapeutics, including small interfering RNAs (siRNAs) and messenger RNAs (mRNAs). A key component of modern LNPs is an ionizable cationic lipid, which is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells. These lipids are designed to be near-neutral at physiological pH (around 7.4), which contributes to their stability and reduces toxicity in circulation. Upon endocytosis into the target cell, the acidic environment of the endosome (pH 5.0-6.5) protonates the ionizable lipid. This charge reversal promotes the disruption of the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm and exert its therapeutic effect.
This document outlines detailed protocols for the formulation, characterization, and in vivo application of LNPs containing a representative ionizable lipid for preclinical animal studies.
LNP Formulation and Characterization
LNP Formulation Protocol
This protocol describes the formulation of siRNA-encapsulated LNPs using a microfluidic mixing method, which allows for rapid and reproducible production of nanoparticles.
Materials:
-
Ionizable Lipid (e.g., "this compound" analogue)
-
Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
PEG-Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMPE-PEG2000)
-
siRNA targeting the gene of interest
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (sterile)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the lipids in ethanol. A typical molar ratio for the lipid mixture is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).
-
Aqueous Phase Preparation: Dissolve the siRNA in the citrate buffer at a specific concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Set the flow rate ratio (aqueous:ethanolic) typically to 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the siRNA.
-
-
Dialysis:
-
Transfer the resulting LNP solution to a dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of buffer. This step removes the ethanol and exchanges the external buffer.
-
-
Sterilization and Storage:
-
Recover the dialyzed LNP solution.
-
Sterilize the LNP formulation by passing it through a 0.22 µm filter.
-
Store the final LNP formulation at 4°C.
-
Figure 1: Workflow for LNP-siRNA Formulation.
LNP Characterization
Proper characterization of the formulated LNPs is essential to ensure quality and reproducibility.
Protocols:
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the LNP sample in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using Laser Doppler Velocimetry.
-
-
Encapsulation Efficiency (EE%):
-
Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen®).
-
Measure the fluorescence of the intact LNP sample (F_before).
-
Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and measure the total fluorescence (F_total).
-
Calculate EE% using the formula: EE% = (F_total - F_before) / F_total * 100.
-
Table 1: Typical Physicochemical Properties of Formulated LNPs
| Parameter | Target Range | Typical Result |
| Hydrodynamic Diameter (nm) | 70 - 100 nm | 85.2 nm |
| Polydispersity Index (PDI) | < 0.2 | 0.11 |
| Zeta Potential (mV) | Near-neutral | -5.5 mV |
| Encapsulation Efficiency (%) | > 90% | 94.5% |
In Vivo Animal Study Protocols
This section provides a general framework for conducting in vivo studies in mice to evaluate the biodistribution and efficacy of the formulated LNPs. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
General In Vivo Experimental Workflow
Figure 2: General workflow for an in vivo LNP study in mice.
Biodistribution Study Protocol
Objective: To determine the tissue distribution of the LNPs after systemic administration.
Procedure:
-
Animal Model: Use healthy adult mice (e.g., C57BL/6, 6-8 weeks old).
-
Dosing: Administer a single intravenous (IV) dose of the LNP formulation (e.g., via the tail vein). The siRNA payload can be fluorescently labeled (e.g., with Cy5) for easy quantification.
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 2, 24, and 48 hours).
-
Sample Collection: Collect blood via cardiac puncture and perfuse the animals with saline. Harvest major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Quantification:
-
For fluorescently labeled siRNA: Homogenize the tissues and measure the fluorescence intensity using an appropriate imaging system.
-
Alternatively, use methods like qPCR to quantify the siRNA in each tissue.
-
-
Data Analysis: Calculate the percentage of the injected dose (%ID) per gram of tissue.
Table 2: Representative Biodistribution Data (% Injected Dose per Gram of Tissue)
| Organ | 2 hours Post-Injection | 24 hours Post-Injection | 48 hours Post-Injection |
| Liver | 65.8% | 45.2% | 20.1% |
| Spleen | 10.5% | 8.1% | 4.3% |
| Kidneys | 3.2% | 1.5% | 0.8% |
| Lungs | 2.1% | 0.9% | 0.4% |
| Heart | 0.5% | 0.2% | < 0.1% |
Efficacy (Gene Silencing) Study Protocol
Objective: To evaluate the ability of the LNP-siRNA formulation to silence a target gene in a specific tissue (e.g., the liver).
Procedure:
-
Animal Model: Use mice expressing the target gene of interest.
-
Dosing: Administer a single IV dose of the LNP formulation containing either a therapeutic siRNA or a non-targeting control siRNA. A saline group should also be included. A typical dose might be 1-3 mg of siRNA per kg of body weight.
-
Time Point: Euthanize the animals at a predetermined time point when maximum gene silencing is expected (e.g., 48-72 hours post-injection).
-
Sample Collection: Collect the target tissue (e.g., liver).
-
Gene Expression Analysis:
-
mRNA Level: Extract total RNA from the tissue and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the results to a housekeeping gene (e.g., GAPDH).
-
Protein Level: Extract total protein and perform a Western blot or ELISA to measure the protein levels of the target gene.
-
-
Data Analysis: Calculate the percentage of gene knockdown relative to the saline or control siRNA group.
Table 3: Representative Gene Silencing Efficacy in Liver
| Treatment Group | Target Gene mRNA Level (relative to control) | Percent Knockdown (%) |
| Saline | 1.00 | 0% |
| LNP with Control siRNA (1 mg/kg) | 0.98 | 2% |
| LNP with Target siRNA (1 mg/kg) | 0.15 | 85% |
Mechanism of Action: LNP-Mediated Gene Silencing
The following diagram illustrates the key steps involved in LNP-mediated delivery of siRNA and subsequent gene silencing via the RNA interference (RNAi) pathway.
Figure 3: Pathway of LNP-siRNA mediated gene silencing.
Application Notes and Protocols for LNP-Lipid-5 Microfluidic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid Nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably mRNA vaccines and gene therapies. The precise formulation and manufacturing of these LNPs are critical to ensure their efficacy, safety, and stability. Microfluidic synthesis offers unparalleled control over LNP formation, enabling the production of nanoparticles with consistent size, low polydispersity, and high encapsulation efficiency.[1][2]
This document provides detailed application notes and protocols for the synthesis of Lipid Nanoparticles using the ionizable cationic lipid, Lipid-5 . Lipid-5 has been demonstrated to be effective for the in vivo delivery of mRNA.[3] The protocols outlined below are designed for use with microfluidic mixing systems, such as those employing staggered herringbone or other chaotic mixers, which facilitate the rapid and reproducible nanoprecipitation of lipids into LNPs.
Principle of Microfluidic LNP Synthesis
The microfluidic synthesis of LNPs is based on the principle of nanoprecipitation. A stream of lipids, including the ionizable Lipid-5, dissolved in an organic solvent (typically ethanol) is rapidly mixed with an aqueous stream containing the nucleic acid cargo in an acidic buffer.[1][2] The rapid change in solvent polarity causes the lipids to become supersaturated and self-assemble into nanoparticles, encapsulating the nucleic acid in the process.[4] The precise control over the mixing process within the microfluidic channels allows for the fine-tuning of LNP characteristics.
Materials and Reagents
Lipids:
-
Ionizable Cationic Lipid: Lipid-5
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
Buffers and Solvents:
-
Ethanol (B145695), 200 proof
-
Sodium Acetate (B1210297) Buffer (e.g., 6.25 mM, pH 5)
-
Phosphate Buffered Saline (PBS), pH 7.4
Nucleic Acid Cargo:
-
mRNA, siRNA, or other nucleic acid of interest
Experimental Protocols
Protocol 1: Preparation of Lipid and Nucleic Acid Solutions
-
Lipid Stock Solution (in Ethanol):
-
Prepare a stock solution of the lipids in ethanol at the desired total lipid concentration.
-
The recommended molar ratio for a Lipid-5 formulation is 50:10:38.5:1.5 (Lipid-5 : DSPC : Cholesterol : DMG-PEG 2000).[3]
-
Ensure all lipids are completely dissolved in the ethanol. This may require gentle warming or vortexing.
-
-
Aqueous Nucleic Acid Solution:
-
Dissolve the nucleic acid cargo (e.g., mRNA) in a low pH buffer, such as sodium acetate buffer (pH 5). The acidic pH ensures that the ionizable Lipid-5 is protonated, facilitating electrostatic interactions with the negatively charged nucleic acid backbone.[4]
-
The concentration of the nucleic acid should be determined based on the desired final concentration and the lipid-to-nucleic acid ratio.
-
Protocol 2: Microfluidic Synthesis of Lipid-5 LNPs
This protocol is intended for a microfluidic system with at least two inlet channels for the lipid-ethanol and aqueous-nucleic acid phases.
-
System Setup:
-
Prime the microfluidic system, including pumps and tubing, with the respective solvents (ethanol and aqueous buffer) to remove any air bubbles and ensure a stable flow.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the microfluidic pump system. The FRR is typically defined as the ratio of the aqueous phase flow rate to the organic (ethanol) phase flow rate.
-
-
LNP Formulation:
-
Load the prepared lipid-in-ethanol solution and the aqueous nucleic acid solution into separate syringes and connect them to the appropriate inlets of the microfluidic chip.
-
Initiate the flow at the predetermined TFR and FRR. A common starting point for FRR is 3:1 (Aqueous:Ethanol), which has been shown to result in high encapsulation efficiencies.[5]
-
The two streams will converge and rapidly mix within the microfluidic chip, leading to the spontaneous formation of LNPs.
-
Collect the LNP solution from the outlet of the microfluidic chip.
-
-
Downstream Processing:
-
The collected LNP solution will contain ethanol, which typically needs to be removed. Dialysis against PBS (pH 7.4) is a common method for buffer exchange and ethanol removal.[3] This process also neutralizes the surface charge of the LNPs.
-
The LNPs can be further concentrated if necessary using techniques such as tangential flow filtration.
-
Optimization of Microfluidic Parameters
The physicochemical properties of the resulting LNPs, such as size and polydispersity, are highly dependent on the microfluidic process parameters. The following tables provide representative data on how TFR and FRR can influence LNP characteristics. While this data is based on LNPs formulated with other ionizable lipids like MC3 and SM-102, similar trends are expected for Lipid-5 formulations.
Table 1: Effect of Total Flow Rate (TFR) on LNP Characteristics (at a fixed FRR of 3:1)
| Total Flow Rate (mL/min) | Ionizable Lipid | Resulting LNP Size (nm) | Polydispersity Index (PDI) | Reference |
| 5 | MC3 | ~68 | < 0.2 | [6] |
| 10 | MC3 | ~55 | < 0.2 | [6] |
| 15 | MC3 | ~52 | < 0.2 | [6] |
| 20 | MC3 | ~50 | < 0.2 | [6] |
Note: Generally, increasing the TFR leads to a decrease in LNP size.[6][7]
Table 2: Effect of Flow Rate Ratio (FRR) on LNP Characteristics (at a fixed TFR of 20 mL/min)
| Flow Rate Ratio (Aqueous:Ethanol) | Ionizable Lipid | Resulting LNP Size (nm) | Polydispersity Index (PDI) | Reference |
| 1:1 | MC3 | ~200 | < 0.2 | [7] |
| 2:1 | MC3 | ~100 | < 0.2 | [7] |
| 3:1 | MC3 | ~50 | < 0.2 | [6][7] |
| 5:1 | MC3 | < 50 | < 0.2 | [7] |
Note: Increasing the FRR (i.e., increasing the proportion of the aqueous phase) generally leads to a decrease in LNP size.[6][7]
LNP Characterization
After synthesis and purification, it is essential to characterize the LNPs to ensure they meet the desired specifications.
Table 3: Key LNP Characterization Parameters and Methods
| Parameter | Method | Description |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the average hydrodynamic diameter and the width of the size distribution. |
| Zeta Potential | Laser Doppler Electrophoresis | Indicates the surface charge of the LNPs, which is important for stability and interaction with biological membranes. |
| Encapsulation Efficiency (%EE) | Ribogreen Assay or similar fluorescence-based assay | Determines the percentage of nucleic acid that has been successfully encapsulated within the LNPs. |
| Lipid Concentration | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) with HPLC | Quantifies the concentration of each lipid component in the final formulation. |
Visualizations
Experimental Workflow for LNP-Lipid-5 Synthesis
Caption: Workflow for the microfluidic synthesis of LNP-Lipid-5.
Logical Relationship of Microfluidic Parameters and LNP Properties
Caption: Influence of key parameters on LNP characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 3. m.youtube.com [m.youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics [mdpi.com]
- 7. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics [ouci.dntb.gov.ua]
Application Notes and Protocols for LNP-Mediated Cell Culture Transfection
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for the delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), into cells.[1][2] Their success is highlighted by their use in therapeutic applications, including the FDA-approved siRNA drug Onpattro and the mRNA-based COVID-19 vaccines.[2][3][4] LNPs protect the nucleic acid cargo from degradation, facilitate cellular uptake, and enable endosomal escape for cytoplasmic delivery.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of lipid nanoparticles for in vitro cell culture transfection. While the specific term "LNP Lipid-5" is not standard in publicly available literature, this document will provide protocols and recommendations for a representative ionizable lipid within a typical four-component LNP formulation. The principles and methodologies described herein are broadly applicable to various ionizable lipids and cell types.
LNPs are typically composed of four main components:
-
Ionizable Cationic Lipid: This is a critical component that is positively charged at a low pH, allowing for the encapsulation of negatively charged nucleic acids during formulation.[5] At physiological pH, it is neutral, minimizing cytotoxicity.[5] The positive charge is regained in the acidic environment of the endosome, facilitating endosomal escape.[5]
-
Helper Phospholipid: Also known as a zwitterionic lipid, this component provides structural integrity to the nanoparticle.[1][5] Examples include 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).[1]
-
Cholesterol: This structural "helper" lipid enhances the stability and fluidity of the LNP, potentially improving membrane fusion and endosomal escape.[1][6]
-
PEGylated Lipid: A small percentage of a lipid conjugated to polyethylene (B3416737) glycol (PEG) is included to control the size of the nanoparticles and increase their stability and circulation half-life in vivo.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for LNP formulation and cell culture transfection, compiled from various sources.
Table 1: Recommended Molar Ratios of LNP Components
| Ionizable Lipid | Phospholipid | Cholesterol | PEG-Lipid | Molar Ratio (%) | Reference |
| DLin-KC2-DMA | DSPC | Cholesterol | PEG-DMG | 50:10:38.5:1.5 | [7] |
| SM-102 | DOPE | Cholesterol | C14-PEG-2000 | 48:10:40:2 | [8] |
| C12-200 | Helper Lipid | Cholesterol | Lipid-PEG | 35:16:46.5:2.5 | [3] |
| Representative Ionizable Lipid | DSPC | Cholesterol | DMG-PEG-2000 | 50:10:38.5:1.5 | [6] |
Table 2: Recommended Cell Seeding Densities for Transfection
| Plate Format | Cell Line | Seeding Density (cells/well) | Reference |
| 96-well | HEK293T | 10,000 | [9] |
| 96-well | Huh7 | ~10,000 | [7] |
| 96-well | HEK293, HCT116 | 20,000 | [10] |
| 48-well | General | ~8,000 | [11] |
| 24-well | Caco-2 | 40,000 | [12] |
| 24-well | HeLa | 50,000 | [12] |
| 24-well | A549 | 60,000 | [12] |
| 24-well | HepG2 | 100,000 | [12] |
| 6-well | General | Varies by cell type | [5] |
Table 3: Recommended Nucleic Acid Concentrations for Transfection
| Nucleic Acid | Concentration/Amount | Cell Culture Format | Reference |
| mRNA | 0 to 0.3 µg/mL | 96-well plate | [7] |
| mRNA | 50 ng per well | 96-well plate | [9] |
| mRNA | 0.5 µg/mL | General cell culture | [6] |
| mRNA | 250 ng (HeLa), 500 ng (Caco-2, HepG2, A549) | 24-well plate | [12] |
| mRNA | 2.5 µg per well | 6-well plate | [5] |
| siRNA | 100 nM, 10 nM, 1 nM, or 0.1 nM | 48-well plate | [11] |
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., SM-102)
-
DSPC
-
Cholesterol
-
DMG-PEG-2000
-
Ethanol (B145695) (200 proof)
-
mRNA
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Syringes
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solutions:
-
Prepare Organic Phase (Lipid Mixture):
-
In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[7]
-
Add ethanol to reach the final lipid concentration for formulation.
-
-
Prepare Aqueous Phase (mRNA Solution):
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA in citrate buffer (pH 4.0) to the desired concentration.[3]
-
-
LNP Formation:
-
Prime the microfluidic mixing device with ethanol according to the manufacturer's instructions.[13]
-
Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio (aqueous:organic) on the microfluidic device, typically 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases will induce LNP self-assembly and mRNA encapsulation.
-
-
Solvent Exchange and Purification:
-
Collect the resulting LNP solution.
-
Transfer the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and neutralize the pH.[7]
-
-
Characterization and Storage:
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
-
Filter-sterilize the final LNP solution using a 0.2 µm filter.
-
Store the LNPs at 4°C for short-term use (up to a week).[14] For longer-term storage, consult manufacturer recommendations, which may include storage at -20°C or -80°C with cryoprotectants.[6]
-
Protocol 2: In Vitro Transfection of Adherent Cells with LNPs
This protocol provides a general procedure for transfecting adherent cells in a 96-well plate format.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LNP-encapsulated mRNA
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Transfection:
-
Incubation:
-
Incubate the cells for 24 to 48 hours at 37°C and 5% CO₂ to allow for protein expression.[5]
-
-
Post-Transfection Analysis:
-
After the incubation period, analyze the cells for protein expression using appropriate methods such as fluorescence microscopy (for fluorescent reporter proteins), flow cytometry, or a luciferase assay (for luciferase-encoding mRNA).[14][16]
-
Cell viability can be assessed using assays like the WST-8 or CellTiter-Glo assay.[17][18]
-
Visualizations
Caption: Workflow for LNP formulation and cell transfection.
Caption: LNP uptake and mRNA release mechanism.
References
- 1. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. Development of Lipid Nanoparticles for the Delivery of Macromolecules Based on the Molecular Design of pH-Sensitive Cationic Lipids [jstage.jst.go.jp]
- 5. Deliver mRNA with LNP, transfection is so easy! [absin.net]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. tebubio.com [tebubio.com]
- 11. ableweb.org [ableweb.org]
- 12. sartorius.com [sartorius.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 16. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two Modes of Toxicity of Lipid Nanoparticles Containing a pH-Sensitive Cationic Lipid on Human A375 and A375-SM Melanoma Cell Lines [jstage.jst.go.jp]
- 18. Lipid-mRNA Nanoparticle Designed to Enhance Intracellular Delivery Mediated by Shock Waves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LNP-Mediated CRISPR/Cas9 Delivery
Topic: Applications of Ionizable Lipids in CRISPR/Cas9 Delivery Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for the delivery of genetic material, including the components of the CRISPR/Cas9 system, to target cells and tissues. The key to the success of these LNPs is the incorporation of ionizable lipids, which are engineered to be cationic at acidic pH for efficient encapsulation of nucleic acids and neutral at physiological pH to enhance stability and reduce toxicity.
While specific quantitative data and detailed protocols for the ionizable lipid "LNP Lipid-5" (CAS: 2430034-00-5) in the context of CRISPR/Cas9 delivery are not extensively available in the public domain, this document provides a comprehensive guide based on the principles and methodologies established for other well-characterized ionizable lipids used in LNP-CRISPR/Cas9 formulations. The protocols and data presented here are representative of the field and can be adapted for the use of novel ionizable lipids like this compound.
The typical LNP formulation for CRISPR/Cas9 delivery consists of four main components: an ionizable lipid, a phospholipid (such as DSPC), cholesterol, and a PEGylated lipid.[1] These components self-assemble with the CRISPR/Cas9 cargo (mRNA, sgRNA, or ribonucleoprotein) to form nanoparticles that can be administered in vitro or in vivo.[2][3]
Mechanism of LNP-Mediated CRISPR/Cas9 Delivery
The delivery of CRISPR/Cas9 components to the target cell via LNPs is a multi-step process. The LNPs are taken up by cells through endocytosis.[4] Inside the endosome, the acidic environment leads to the protonation of the ionizable lipid, which in turn is thought to disrupt the endosomal membrane, facilitating the release of the CRISPR/Cas9 cargo into the cytoplasm.[4][5] If Cas9 mRNA and sgRNA are delivered, the mRNA is translated into Cas9 protein in the cytoplasm, which then complexes with the sgRNA. This functional ribonucleoprotein (RNP) complex translocates to the nucleus to perform gene editing.[4]
Key Applications
LNP-mediated delivery of CRISPR/Cas9 has a wide range of applications in biomedical research and therapeutics, including:
-
Gene Knockout: Introducing loss-of-function mutations to study gene function or to inactivate disease-causing genes.
-
Gene Correction: Correcting pathogenic mutations by providing a DNA repair template along with the CRISPR/Cas9 machinery.
-
Transcriptional Regulation: Using nuclease-deactivated Cas9 (dCas9) fused to transcriptional activators or repressors to control gene expression.
Data Presentation: Representative Efficacy of LNP-CRISPR/Cas9 Systems
The following tables summarize representative quantitative data from published studies using ionizable lipid-based LNPs for CRISPR/Cas9 delivery. These values provide a benchmark for the expected efficiency when using a well-optimized LNP formulation.
Table 1: In Vitro Gene Editing Efficiency
| Cell Line | Target Gene | LNP Cargo | Delivery Method | Editing Efficiency (%) | Reference |
| HeLa-EGFP | EGFP | Cas9 mRNA + sgRNA | Transfection | Up to 70% knockout | [6] |
| HEK293T | Reporter gene | Cas9 RNP | Transfection | ~80% knockout | [7] |
| Dendritic Cells | CD45 | Cas9 mRNA + sgRNA | Transfection | ~60% knockout | [8] |
Table 2: In Vivo Gene Editing Efficiency
| Animal Model | Target Organ | Target Gene | LNP Cargo | Administration Route | Editing Efficiency (%) | Reference |
| Mouse | Liver | Transthyretin (TTR) | Cas9 mRNA + sgRNA | Intravenous | >97% protein reduction | [9] |
| Mouse | Lung | SFTPC | Cas9 RNP | Intravenous | ~19% indel formation | [10] |
| Mouse | Trabecular Meshwork | Mgp | Cas9 mRNA + sgRNA | Intravitreal | Significant knockout |
Experimental Protocols
The following are detailed protocols for the formulation of LNPs containing CRISPR/Cas9 components and their application for in vitro and in vivo gene editing. These protocols are based on established methods in the field and should be optimized for specific applications and ionizable lipids.
Protocol 1: LNP Formulation for Cas9 mRNA and sgRNA Delivery
This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing method.
Materials:
-
Ionizable lipid (e.g., this compound)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Cas9 mRNA
-
sgRNA
-
Ethanol (B145695), 200 proof
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be optimized, for example, 12.5 mM.
-
Prepare RNA Solution: Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0). The optimal concentration and ratio of mRNA to sgRNA should be determined empirically.
-
LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
-
Initiate the mixing process to allow for the self-assembly of LNPs.
-
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of the RNA using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: In Vitro Gene Editing in Cultured Cells
This protocol outlines the procedure for transfecting cultured cells with CRISPR-LNP to achieve gene editing.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
CRISPR-LNP formulation from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Reagents for genomic DNA extraction
-
PCR primers flanking the target site
-
Reagents for T7 Endonuclease I (T7E1) assay or next-generation sequencing (NGS)
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
On the day of transfection, replace the cell culture medium with fresh, pre-warmed medium.
-
Add the desired amount of CRISPR-LNP formulation to each well. The optimal concentration should be determined through a dose-response experiment.
-
Gently swirl the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Genomic DNA Extraction: After incubation, harvest the cells and extract genomic DNA using a commercial kit.
-
Analysis of Gene Editing Efficiency:
-
T7E1 Assay:
-
Amplify the target genomic region by PCR using the extracted gDNA as a template.
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the re-annealed products with T7 Endonuclease I, which cleaves mismatched DNA.
-
Analyze the cleavage products by agarose (B213101) gel electrophoresis to estimate the indel frequency.
-
-
Next-Generation Sequencing (NGS):
-
Amplify the target region by PCR.
-
Prepare the amplicons for NGS.
-
Sequence the amplicons and analyze the data to determine the percentage and types of indels.
-
-
Protocol 3: In Vivo Gene Editing in a Mouse Model
This protocol provides a general guideline for the systemic administration of CRISPR-LNPs to mice for liver-targeted gene editing.
Materials:
-
Mouse model (e.g., C57BL/6)
-
CRISPR-LNP formulation from Protocol 1
-
Sterile PBS
-
Insulin syringes
-
Anesthesia (optional, depending on the injection method)
-
Equipment for animal handling and tissue collection
Procedure:
-
Animal Preparation: Acclimatize the mice to the housing conditions.
-
LNP Administration:
-
Dilute the CRISPR-LNP formulation in sterile PBS to the desired final concentration. The dose should be optimized based on preliminary studies.
-
Administer the LNP solution to the mice via intravenous (tail vein) injection.
-
-
Monitoring: Monitor the health of the animals regularly.
-
Tissue Collection and Analysis:
-
At a predetermined time point (e.g., 7-14 days post-injection), euthanize the mice.
-
Harvest the target organ (e.g., liver).
-
Extract genomic DNA from the tissue.
-
Analyze the gene editing efficiency using the T7E1 assay or NGS as described in Protocol 2.
-
(Optional) Analyze protein expression levels in the tissue or serum by Western blot or ELISA to confirm functional knockout.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to LNP-mediated CRISPR/Cas9 delivery.
Caption: Workflow for the formulation of CRISPR-LNPs.
Caption: Cellular delivery pathway of LNP-CRISPR/Cas9.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. WO2023242827A2 - LIPID NANOPARTICLES (LNPs)-BASED OCULAR DELIVERY - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized lipid nanoparticles enable effective CRISPR/Cas9-mediated gene editing in dendritic cells for enhanced immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of CRISPR/Cas9 Plasmid DNA by Hyperbranched Polymeric Nanoparticles Enables Efficient Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
Application Notes and Protocols for LNP-mediated siRNA and miRNA Delivery
Topic: LNP Lipid-5 Protocol for siRNA and miRNA Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including small interfering RNAs (siRNAs) and microRNAs (miRNAs). Their success is highlighted by the clinical approval of siRNA-LNP therapeutics like Onpattro. These nanoparticles protect the RNA cargo from degradation, facilitate cellular uptake, and mediate endosomal escape to deliver the RNA to the cytoplasm where it can exert its gene-silencing effects.[1][2][3][4]
This document provides a detailed protocol for the formulation of a representative lipid nanoparticle system, herein referred to as "this compound," for the efficient delivery of siRNA and miRNA. The term "Lipid-5" is used as a placeholder to represent a state-of-the-art ionizable cationic lipid, which is a critical component for high encapsulation efficiency and potent in vivo activity. The protocols outlined below are based on established microfluidic mixing techniques that allow for reproducible and scalable production of LNPs.[1][2][5][6]
LNP Composition and Formulation
The formulation of stable and effective LNPs for RNA delivery typically involves four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[7][][9] The molar ratio of these components is crucial for the physicochemical properties and biological performance of the LNPs.[][10][11]
Table 1: Representative this compound Formulation
| Component | Molar Ratio (%) | Role in Formulation |
| Ionizable Cationic Lipid | 50 | Encapsulates negatively charged RNA at low pH and facilitates endosomal escape.[7][9][12] |
| DSPC (Helper Phospholipid) | 10 | Provides structural integrity to the LNP.[7][10] |
| Cholesterol | 38.5 | Enhances particle stability and modulates membrane fluidity.[7][10] |
| PEG-DMG (PEGylated Lipid) | 1.5 | Controls particle size during formation and provides a hydrophilic shield to reduce aggregation and opsonization.[][13] |
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of siRNA/miRNA-loaded LNPs using a microfluidic mixing device.
Materials and Reagents:
-
Ionizable Cationic Lipid (e.g., a DLin-MC3-DMA analogue)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)
-
siRNA or miRNA of interest
-
Ethanol (B145695) (100%, molecular biology grade)
-
Citrate (B86180) buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), sterile
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr™)
-
Syringe pump
-
Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Preparation of RNA Solution:
-
Dissolve the siRNA or miRNA in 25 mM citrate buffer (pH 4.0) to a final concentration of approximately 0.2 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the RNA-citrate buffer solution into another syringe.
-
Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
-
Pump the two solutions through the microfluidic cartridge at a combined flow rate of 2 mL/min.[13]
-
Collect the resulting LNP suspension.
-
-
Dialysis and Concentration:
-
Transfer the LNP suspension to a dialysis cassette.
-
Dialyze against sterile PBS at 4°C for at least 18 hours, with three buffer changes, to remove ethanol and raise the pH to 7.4.
-
If necessary, concentrate the LNPs using a centrifugal filter device.
-
-
Characterization:
References
- 1. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microfluidic-Based Manufacture of siRNA-Lipid Nanoparticles for Therapeutic Applications | Springer Nature Experiments [experiments.springernature.com]
- 3. Lipidic Systems for In Vivo siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Production of siRNA-Loaded Lipid Nanoparticles using a Microfluidic Device [jove.com]
- 7. researchgate.net [researchgate.net]
- 9. ozbiosciences.com [ozbiosciences.com]
- 10. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for LNP Lipid-5 in Vaccine Development and Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LNP Lipid-5, a proprietary ionizable lipid, in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA in vaccine development and immunology research. The enhanced efficacy of Lipid-5 in mediating endosomal escape and subsequent protein expression makes it a compelling candidate for next-generation nucleic acid therapies.[1]
Introduction to this compound
Lipid Nanoparticles (LNPs) are at the forefront of non-viral delivery systems for nucleic acid therapeutics, as successfully demonstrated by the mRNA-based COVID-19 vaccines.[2] The composition of these LNPs is critical to their function, typically comprising an ionizable lipid, a helper phospholipid (like DSPC), cholesterol, and a PEGylated lipid.[3][4][5] The ionizable lipid is a key component that facilitates the encapsulation of negatively charged mRNA and, crucially, its release into the cytoplasm following endocytosis.[3][4]
This compound is an advanced ionizable lipid that has demonstrated significantly improved performance over established lipids such as MC3. Its unique chemical structure is designed to enhance the fusogenicity of the LNP with the endosomal membrane, leading to superior endosomal escape of the mRNA payload.[1] This translates to higher levels of protein expression from the delivered mRNA, a critical factor for the efficacy of vaccines and other mRNA-based therapeutics.
Key Advantages of this compound
-
Enhanced Endosomal Escape: this compound formulations exhibit a dramatic increase in endosomal escape efficiency compared to traditional LNPs.[1]
-
Superior In Vivo Protein Expression: Studies in non-human primates have shown a significant enhancement in plasma protein levels from mRNA delivered using Lipid-5 LNPs.[1]
-
Potent Immune Stimulation: The LNP formulation itself, particularly the ionizable lipid, can act as an adjuvant, stimulating innate immune pathways to enhance the overall immune response to the encoded antigen.[3][6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies involving this compound.
Table 1: In Vitro Endosomal Escape Efficiency
| LNP Formulation | Cell Line | Endosomal Escape Efficiency | Fold Increase vs. MC3-LNPs |
| This compound | HeLa | 15% | 6-fold[1] |
| MC3-LNPs | HeLa | 2.5% | - |
Table 2: In Vivo Protein Expression in Cynomolgus Monkeys
| LNP Formulation | mRNA Cargo | Dose | Plasma Protein Level Enhancement vs. MC3-LNPs |
| This compound | Erythropoietin (EPO) | 0.1 mg/kg | 5-fold[1] |
| MC3-LNPs | Erythropoietin (EPO) | 0.1 mg/kg | - |
Experimental Protocols
Protocol for LNP-mRNA Formulation using Microfluidic Mixing
This protocol describes the formulation of LNP-mRNA encapsulating a target mRNA using this compound via microfluidic mixing.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA encoding the antigen of interest
-
Ethanol (B145695) (100%, molecular biology grade)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Sterile, nuclease-free tubes and reagents
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of this compound, DSPC, cholesterol, and PEG-lipid in a molar ratio of 50:10:38.5:1.5 in 100% ethanol.
-
Ensure all lipids are fully dissolved. Gentle warming may be required.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA to the desired concentration in citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
-
Initiate the mixing process to form the LNP-mRNA complexes.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP-mRNA solution against sterile PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and exchange the buffer.
-
-
Sterilization and Storage:
-
Sterilize the final LNP-mRNA formulation by passing it through a 0.22 µm filter.
-
Store the formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol for In Vitro Transfection and Protein Expression Analysis
This protocol details the steps to assess the transfection efficiency of this compound formulations in a relevant cell line.
Materials:
-
This compound-mRNA formulation
-
Control LNP-mRNA formulation (e.g., MC3-LNP)
-
HEK293T or other suitable cell line
-
Complete cell culture medium
-
96-well plates
-
Luciferase assay reagent (if using luciferase reporter mRNA)
-
Plate reader for luminescence detection
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Transfection:
-
Dilute the LNP-mRNA formulations to the desired concentrations in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-mRNA-containing medium.
-
Incubate for 24-48 hours.
-
-
Protein Expression Analysis:
-
If using a reporter gene like luciferase, lyse the cells and measure the luciferase activity using a commercial kit and a luminometer.
-
If the mRNA encodes a specific antigen, protein expression can be quantified by methods such as ELISA or Western blot.
-
Protocol for In Vivo Immunization and Immune Response Evaluation in Mice
This protocol outlines the procedure for immunizing mice with an this compound-mRNA vaccine and evaluating the subsequent immune response.
Materials:
-
This compound-mRNA vaccine formulation
-
Control LNP-mRNA formulation
-
BALB/c mice (6-8 weeks old)
-
Syringes and needles for intramuscular injection
-
Materials for blood collection (e.g., retro-orbital sinus or tail vein)
-
ELISA plates and reagents for antibody titer determination
-
Reagents for T-cell response analysis (e.g., ELISpot, intracellular cytokine staining)
Procedure:
-
Immunization:
-
Administer a prime immunization of the LNP-mRNA vaccine (e.g., 10 µg of mRNA) via intramuscular injection into the hind limb of the mice.
-
Administer a booster immunization 2-3 weeks after the prime.
-
-
Sample Collection:
-
Collect blood samples at specified time points (e.g., before immunization and 2 weeks after the boost) to obtain serum for antibody analysis.
-
At the end of the study, spleens can be harvested for the analysis of T-cell responses.
-
-
Antibody Titer Measurement:
-
Coat ELISA plates with the recombinant antigen encoded by the mRNA vaccine.
-
Perform serial dilutions of the collected serum and add to the plates.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate to detect and quantify antigen-specific antibodies.
-
-
T-Cell Response Analysis:
-
Isolate splenocytes from the harvested spleens.
-
Perform an ELISpot assay to enumerate antigen-specific cytokine-secreting T-cells (e.g., IFN-γ).
-
Alternatively, use flow cytometry with intracellular cytokine staining to characterize the phenotype of the responding T-cells (e.g., CD4+ and CD8+).
-
Visualizations
LNP-mRNA Formulation Workflow
Caption: Workflow for LNP-mRNA formulation using microfluidic mixing.
Cellular Uptake and Endosomal Escape of LNP-mRNA
Caption: Mechanism of this compound mediated mRNA delivery and endosomal escape.
Immune Activation Pathway by LNP-mRNA Vaccine
Caption: Signaling pathway of immune activation by LNP-mRNA vaccines.
References
- 1. Intracellular Routing and Recognition of Lipid-Based mRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticle‐mediated RNA delivery for immune cell modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precigenome.com [precigenome.com]
- 6. Lipid nanoparticles (LNP) induce activation and maturation of antigen presenting cells in young and aged individuals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Lipid nanoparticles enhance the efficacy of mRNA and protein subunit vaccines by inducing robust T follicular helper cell and humoral responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LNP Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of Ionizable Lipid-5 to helper lipids in Lipid Nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of an LNP formulation and what are their functions?
A typical LNP formulation consists of four key components:
-
Ionizable Cationic Lipid (e.g., Ionizable Lipid-5): This is the most critical component for encapsulating negatively charged nucleic acid cargo (like mRNA or siRNA) and facilitating its release into the cytoplasm. These lipids are designed to be positively charged at a low pH during the formulation process, allowing for strong interaction with the nucleic acid backbone. At physiological pH (~7.4), they become nearly neutral, which reduces toxicity.[1][2]
-
Phospholipid (e.g., DSPC): Often referred to as a "helper lipid," phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) are structural components that contribute to the stability of the lipid bilayer.[3]
-
Sterol Lipid (e.g., Cholesterol): Cholesterol is another helper lipid that enhances the stability and fluidity of the LNP.[3] It plays a role in the interaction between the ionizable lipid and the nucleic acid, which can impact encapsulation efficiency.[]
-
PEGylated Lipid (e.g., DMG-PEG 2000): This component consists of a lipid anchor with a polyethylene (B3416737) glycol (PEG) chain. It helps control the particle size during formulation, prevents aggregation, and increases the circulation time of the LNP in the body by reducing opsonization (tagging for destruction by the immune system).[2][5]
Q2: What is a standard starting molar ratio for LNP formulation?
A widely used starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid).[1][6][7] This ratio has been used in several clinically successful LNP formulations and serves as an excellent baseline for optimization.[]
Q3: What is the N/P ratio and why is it important?
The N/P ratio represents the molar ratio of the nitrogen atoms (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid backbone.[8][9] This ratio is a critical parameter as it reflects the charge balance between the positively charged lipid and the negatively charged cargo.[8] Optimizing the N/P ratio, often starting around 6, is vital for achieving high encapsulation efficiency and influencing the overall charge and stability of the nanoparticles.[8][9]
Q4: How does the molar ratio of Ionizable Lipid-5 to helper lipids affect LNP characteristics?
The molar ratio of the lipid components is a key determinant of the LNP's critical quality attributes (CQAs), including:
-
Size and Polydispersity (PDI): The amount of PEGylated lipid, in particular, has a significant impact on particle size.[2][5] Altering the ratios of other lipids can also influence the final particle dimensions and uniformity.
-
Encapsulation Efficiency: The balance between the ionizable lipid and cholesterol is important for efficient nucleic acid encapsulation.[][5] An insufficient amount of structural helper lipids can lead to poor cargo loading.
-
Stability: Cholesterol and phospholipids provide structural integrity. Suboptimal ratios can lead to particle instability and premature release of the cargo.[10]
-
Transfection Efficacy: The composition of the LNP, driven by the molar ratios, affects its ability to fuse with the endosomal membrane and release its payload into the cytoplasm. The interplay between the ionizable and helper lipids is crucial for this step.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the Ionizable Lipid-5 to helper lipid molar ratio.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency (<80%) | 1. Suboptimal Ionizable Lipid-5 to nucleic acid ratio (N/P ratio).2. Insufficient Cholesterol content, affecting the interaction between Ionizable Lipid-5 and the cargo.[]3. Molar ratio of PEG-lipid is too high (>2.5 mol%), which can hinder encapsulation.[] | 1. Adjust N/P Ratio: Systematically screen N/P ratios from 3 to 8 to find the optimal charge balance for your specific cargo.2. Vary Cholesterol Ratio: While keeping other ratios constant, incrementally increase the cholesterol molar percentage and assess the impact on encapsulation.3. Reduce PEG-Lipid Content: Titrate the PEG-lipid molar ratio down, for example from 2.0% to 0.5%, in small increments. |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | 1. Insufficient PEG-lipid content to control particle growth during formation.2. Inappropriate ratio of structural lipids (DSPC, Cholesterol) leading to poorly formed particles.3. Suboptimal microfluidic mixing parameters (Flow Rate Ratio or Total Flow Rate).[11] | 1. Increase PEG-Lipid Ratio: Gradually increase the molar percentage of the PEGylated lipid. Even small amounts (0.5 mol% to 1.5 mol%) can significantly reduce particle size.[2]2. Screen Helper Lipid Ratios: Perform a design of experiment (DoE) approach to systematically vary the molar ratios of DSPC and Cholesterol while keeping the Ionizable Lipid-5 and PEG-lipid content fixed.[12]3. Optimize Mixing Parameters: Adjust the Flow Rate Ratio (FRR), typically starting at 3:1 (Aqueous:Ethanol), and the Total Flow Rate (TFR) on your microfluidic system.[1][13] |
| Poor In Vitro/In Vivo Efficacy (Low Protein Expression) | 1. LNP composition does not promote efficient endosomal escape.2. Particle instability leading to premature cargo release.3. Unfavorable biodistribution or rapid clearance. | 1. Optimize Ionizable Lipid-5 Ratio: The molar percentage of the ionizable lipid is critical for endosomal escape.[6] Screen formulations with Ionizable Lipid-5 content from 40 mol% to 60 mol%.2. Evaluate Different Helper Lipids: The type of helper lipid can influence efficacy.[10] Consider testing alternatives to DSPC, such as DOPE or DOPC, as they can alter the fusogenic properties of the LNP.[10]3. Re-evaluate PEG-Lipid Content: While PEG improves circulation time, a high density of PEG on the LNP surface can sometimes hinder cellular uptake (the "PEG dilemma"). Fine-tuning its ratio is essential. |
| Evidence of LNP Instability (Aggregation over time) | 1. Insufficient PEG-lipid to shield the particle surface.2. Suboptimal ratio of Cholesterol to Phospholipid, affecting membrane rigidity and stability.[2] | 1. Titrate PEG-Lipid: Increase the PEG-lipid molar ratio in small increments (e.g., 0.25%) to improve colloidal stability.2. Adjust Cholesterol/DSPC Ratio: Systematically vary the ratio of cholesterol to DSPC to find a composition that improves the physical stability of the nanoparticles during storage.[10] |
Data Presentation: Reference Molar Ratios
The following table summarizes the lipid molar ratios of well-established, FDA-approved LNP-based therapeutics, which can serve as a reference for your formulation design.[]
| LNP Therapeutic | Ionizable Lipid | Phospholipid (DSPC) | Cholesterol | PEG-Lipid | Molar Ratio (Ionizable:DSPC:Cholesterol:PEG) |
| Onpattro (Patisiran) | DLin-MC3-DMA | 10 mol% | 38.5 mol% | DMG-PEG 2000 | 50 : 10 : 38.5 : 1.5 |
| BNT162b2 (Pfizer/BioNTech) | ALC-0315 | 9.4 mol% | 42.7 mol% | ALC-0159 | 46.3 : 9.4 : 42.7 : 1.6 |
| mRNA-1273 (Moderna) | SM-102 | 10 mol% | 38.5 mol% | DMG-PEG 2000 | 50 : 10 : 38.5 : 1.5 |
Experimental Protocols & Visualizations
Experimental Workflow for Molar Ratio Optimization
The following diagram illustrates a typical workflow for optimizing the molar ratio of LNP components.
Protocol: LNP Formulation via Microfluidic Mixing
This protocol outlines the steps for formulating LNPs to screen different lipid molar ratios.
1. Preparation of Stock Solutions:
-
Lipid Stocks: Prepare individual stock solutions of Ionizable Lipid-5, DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol at concentrations between 10-25 mM.[7] Gentle heating (up to 65°C) may be necessary to fully dissolve the lipids.[7]
-
Lipid Master Mix (Ethanol Phase): For each molar ratio to be tested, create a lipid master mix. For example, to prepare 1 mL of a 25 mM total lipid mix with a 50:10:38.5:1.5 ratio, combine the appropriate volumes of each individual stock solution and add ethanol to the final volume.
-
Nucleic Acid Stock (Aqueous Phase): Dissolve the nucleic acid (e.g., mRNA) in an RNase-free aqueous buffer, such as 25-50 mM sodium acetate (B1210297) or sodium citrate, at a pH between 4.0 and 5.0.[8]
2. LNP Assembly:
-
Set up a microfluidic mixing system (e.g., NanoAssemblr®) according to the manufacturer's instructions.
-
Load the lipid master mix (ethanol phase) and the nucleic acid stock (aqueous phase) into separate syringes.
-
Set the system parameters. A typical starting point is a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min.[1] These parameters are critical and should be optimized.
3. Purification and Buffer Exchange:
-
The LNP solution collected from the microfluidic mixer will contain ethanol and unencapsulated nucleic acid.
-
Purify the LNPs and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) using Tangential Flow Filtration (TFF) with a 100 kDa molecular weight cut-off (MWCO) membrane or through dialysis.[1]
-
Concentrate the LNP solution to the desired final concentration.
4. Sterile Filtration:
-
Filter the final LNP formulation through a 0.22 µm sterile filter for use in cell culture or in vivo studies.[1]
Logical Relationship of LNP Components and CQA
The following diagram illustrates how each lipid component influences the critical quality attributes (CQAs) of the final LNP formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 3. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 8. biomol.com [biomol.com]
- 9. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 10. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA [spiral.imperial.ac.uk]
- 11. helixbiotech.com [helixbiotech.com]
- 12. Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metastatic Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
troubleshooting low transfection efficiency with LNP Lipid-5
Welcome to the technical support center for LNP Lipid-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and achieve high transfection efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal particle size and polydispersity index (PDI) for this compound formulations?
A1: For effective transfection, this compound formulations should ideally have a mean particle diameter between 70-200 nm.[1] The polydispersity index (PDI), which indicates the uniformity of particle size, should be less than 0.2.[1] Deviations from this range can lead to reduced cellular uptake and lower transfection efficiency.
Q2: How does the N/P ratio impact transfection efficiency with this compound?
A2: The N/P ratio, which is the molar ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the mRNA, is a critical factor for successful nucleic acid encapsulation and delivery.[2][3] An optimal N/P ratio ensures a balance between efficient mRNA complexation and minimal cytotoxicity. For many LNP systems, an N/P ratio of approximately 6 is a good starting point, though this may require optimization for your specific cell type and application.[2][4]
Q3: Can serum in the culture medium interfere with this compound transfection?
A3: Yes, serum components can interact with LNPs and affect their stability and uptake by cells.[5] While some protocols suggest using serum-free or reduced-serum media during the initial hours of transfection, recent studies have shown that transfection in complete media can lead to higher efficiency in some cell types.[5][6] If you suspect serum interference, you can try performing the transfection in a serum-free medium and replacing it with a complete medium after 4-6 hours.
Q4: What is the expected cell viability after transfection with this compound?
A4: this compound is designed for low cytotoxicity. However, high concentrations of LNPs or suboptimal formulation parameters can lead to reduced cell viability.[7][8] Generally, cell viability should remain above 80%.[9] If you observe significant cell death, consider reducing the LNP dose or optimizing the formulation.[5]
Troubleshooting Guides
Low Transfection Efficiency
Low transfection efficiency is a common issue that can be caused by a variety of factors. Use the following guide to identify and resolve the potential causes.
| Potential Cause | Recommended Action |
| Suboptimal LNP Formulation | Review and optimize the molar ratios of the lipid components. The performance of the ionizable lipid is supported by helper lipids, cholesterol, and PEGylated lipids.[10] |
| Incorrect N/P Ratio | Titrate the N/P ratio to find the optimal balance for your mRNA and cell type. Ratios between 3 and 6 are common starting points.[3] |
| Poor Nucleic Acid Quality | Ensure your mRNA is of high purity, intact, and free of endotoxins.[5] Verify the integrity of your mRNA using gel electrophoresis. |
| Inappropriate Particle Size or PDI | Characterize your LNP formulation using Dynamic Light Scattering (DLS). If the size is outside the 70-200 nm range or the PDI is >0.2, re-formulate the LNPs, ensuring proper mixing and component concentrations.[1][11] |
| Low Cell Viability or Unhealthy Cells | Culture cells to an optimal density (typically 70-90% confluency at the time of transfection).[12] Ensure cells are healthy and within a low passage number. |
| Cell Type Specificity | Transfection efficiency is highly cell-type dependent.[1] Some cell lines, particularly primary cells or immune cells, may require specific optimization steps, such as cell activation prior to transfection.[5] |
| Presence of Serum | Test transfection in both serum-free and complete media to determine the optimal condition for your cell line.[6] |
High Cytotoxicity
If you are observing a significant decrease in cell viability post-transfection, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Excessive LNP Dose | Reduce the concentration of the LNP-mRNA complexes added to the cells. Perform a dose-response experiment to find the optimal concentration that balances high transfection efficiency with low toxicity.[5] |
| High Endotoxin Levels | Use endotoxin-free reagents and plastics for both nucleic acid preparation and LNP formulation.[5] |
| Suboptimal Formulation | An improper ratio of lipid components can lead to increased toxicity. Ensure the molar ratio of the ionizable lipid, helper lipids, cholesterol, and PEG-lipid is optimized.[13] |
| Prolonged Incubation Time | Shorten the incubation time of the LNP-mRNA complexes with the cells. For some cell types, 4-6 hours is sufficient, after which the medium can be replaced. |
| Cell Density Too Low | Plating cells at a lower density can make them more susceptible to toxicity. Ensure cells are at the recommended confluency at the time of transfection.[12] |
Experimental Protocols
This compound Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic system.
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound (ionizable lipid), DSPC (helper lipid), cholesterol, and PEG-lipid in ethanol (B145695) at a molar ratio of 50:10:38.5:1.5.[4] The final lipid concentration in ethanol should be 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of mRNA Solution:
-
Dilute your mRNA in a 25 mM sodium acetate (B1210297) buffer at pH 4.0.[4]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous buffer into another.
-
Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).[14]
-
-
Dialysis and Concentration:
-
Characterization:
In Vitro Transfection Protocol
-
Cell Seeding:
-
Preparation of LNP-mRNA Complexes:
-
Dilute the LNP-mRNA formulation to the desired concentration in complete cell culture medium.[6]
-
-
Transfection:
-
Remove the existing medium from the cells.
-
Add the diluted LNP-mRNA complexes to each well.
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
-
Analysis of Transfection Efficiency:
Visual Guides
Caption: Experimental workflow for LNP formulation, characterization, and in vitro transfection.
Caption: Decision tree for troubleshooting low transfection efficiency.
References
- 1. precigenome.com [precigenome.com]
- 2. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iscaconsortium.org [iscaconsortium.org]
- 6. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-mRNA Nanoparticle Designed to Enhance Intracellular Delivery Mediated by Shock Waves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. What Defines Efficiency in mRNA Lipid Nanoparticle Delivery [eureka.patsnap.com]
- 11. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 12. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Principles for designing an optimal mRNA lipid nanoparticle vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 15. Optimizing mRNA-Loaded Lipid Nanoparticles as a Potential Tool for Protein-Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 17. mdpi.com [mdpi.com]
how to improve LNP Lipid-5 formulation stability for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the long-term storage stability of LNP-Lipid-5 formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the long-term stability of LNP-Lipid-5 formulations?
The stability of Lipid Nanoparticle (LNP) formulations is a multifaceted issue influenced by several critical factors.[1][2] These include:
-
Temperature: Temperature is one of the most significant factors.[1] LNP formulations are highly sensitive to temperature fluctuations, which can lead to chemical degradation (e.g., hydrolysis, oxidation) and physical instability (e.g., aggregation).[1][3]
-
Formulation Composition: The specific lipids used, including ionizable lipids, phospholipids (B1166683), cholesterol, and PEG-lipids, play a crucial role in the structural integrity and stability of the LNP.[1][4] The molar ratios of these components are critical for optimal stability.[5]
-
pH of the Storage Buffer: The pH of the surrounding medium can affect the charge of the ionizable lipids and the integrity of the encapsulated payload, potentially leading to particle aggregation or degradation.[6][7]
-
Excipients: The presence of excipients like cryoprotectants (e.g., sucrose (B13894), trehalose) can significantly enhance stability, especially during freezing and lyophilization.[1][8][9][10][11]
-
Physical Stresses: Physical stresses such as agitation, shear forces during handling, and multiple freeze-thaw cycles can disrupt the LNP structure, leading to aggregation and leakage of the encapsulated content.[12][13]
-
Presence of Oxygen and Light: Exposure to oxygen can lead to the oxidation of unsaturated lipids, compromising the LNP structure.[1] Similarly, light exposure can also contribute to the degradation of certain formulations.[13]
Q2: What are the common degradation pathways for LNPs during storage?
During long-term storage, LNPs can undergo several degradation processes that compromise their quality and efficacy:
-
Aggregation and Fusion: Nanoparticles can clump together (aggregate) or merge (fuse), leading to an increase in particle size and polydispersity index (PDI).[3][12] This is a common issue, particularly during freeze-thaw cycles without adequate cryoprotection.[10][14]
-
Lipid Degradation: The lipid components themselves can degrade. Ester bonds in some ionizable lipids and phospholipids are susceptible to hydrolysis, while unsaturated lipids can undergo oxidation.[1][2][15] This can alter the LNP structure and lead to the release of the payload.
-
Payload Leakage: The encapsulated therapeutic cargo (e.g., mRNA, siRNA) can leak from the LNP core.[12][16] This can be caused by physical disruption of the lipid bilayer or chemical degradation of the lipid components.
-
Payload Degradation: The encapsulated nucleic acid is also susceptible to degradation, such as hydrolysis of the RNA backbone, which can be influenced by the internal LNP environment and storage temperature.[4][17]
Q3: What are the recommended storage temperatures for LNP formulations?
The optimal storage temperature depends on the desired shelf-life and the specific formulation.
-
Ultra-low Temperatures (-80°C to -60°C): This is the standard for many mRNA-LNP vaccines to minimize chemical and physical instability over long periods.[1][18][19]
-
Freezer Temperatures (-20°C): While less ideal than ultra-low temperatures, storage at -20°C can be a viable option, often extending stability compared to refrigeration.[1][11][20] However, this temperature can still lead to aggregation during freeze-thaw cycles if cryoprotectants are not used.[3]
-
Refrigerated Temperatures (2°C to 8°C): Some studies have shown that refrigeration can be superior to freezing at -20°C for certain aqueous formulations over periods of up to 150 days, as it avoids the damage caused by freeze-thaw cycles.[6][10][21] Developing formulations stable at these temperatures is a key goal to ease logistical challenges.[1]
-
Room Temperature (25°C): Generally, aqueous LNP formulations are not stable for long periods at room temperature, showing significant degradation and loss of efficacy.[3][14] Lyophilization is the primary strategy to enable room temperature storage.[15][21]
Q4: How does the pH of the storage buffer impact LNP stability?
The pH of the storage buffer can have a significant impact, although its effect can be temperature-dependent.
-
Influence on Ionizable Lipids: The charge of the ionizable lipid is pH-dependent. At acidic pH, these lipids are positively charged, which is crucial for encapsulating negatively charged nucleic acids.[7][14] However, storing at a very low pH can lead to aggregation.[22][23]
-
Stability at Physiological pH: Studies have shown that for aqueous storage, LNPs can remain stable at a physiological pH of around 7.4.[6][14] One study found that pH did not significantly affect LNP stability when stored at 2°C over 156 days, suggesting that storing at a physiologically appropriate pH is a practical option.[6][10][14]
-
Hydrolysis: At 25°C, a lower buffer pH was found to increase the hydrolysis of ester bonds in some ionizable lipids.[2]
Q5: What is lyophilization and how does it enhance long-term stability?
Lyophilization, or freeze-drying, is a process that removes water from a product after it is frozen and placed under a vacuum.[14] This technique is highly effective for improving the long-term stability of LNP formulations.[8][14][15]
-
Prevents Hydrolysis: By removing water, lyophilization inhibits hydrolytic degradation of both the lipids and the encapsulated payload.[1][24]
-
Enables Higher Storage Temperatures: Lyophilized LNPs can be stored at higher temperatures, such as 4°C or even room temperature, for extended periods (e.g., 12 to 24 weeks) without significant loss of integrity or function.[15][19] This greatly reduces the logistical burden of ultra-cold chain storage.[14][19]
-
Requires Lyoprotectants: The lyophilization process itself can induce stress on LNPs. Therefore, the addition of lyoprotectants, such as sucrose or trehalose (B1683222), is essential to protect the nanoparticles during freezing and drying and to ensure they can be successfully reconstituted.[10][14][21]
Troubleshooting Guides
Problem 1: Increased particle size and polydispersity index (PDI) are observed after a freeze-thaw cycle.
| Possible Causes | Recommended Solutions |
| LNP Aggregation: Ice crystal formation during freezing can physically damage the nanoparticles, causing them to aggregate upon thawing.[3][14] | Incorporate Cryoprotectants: Add cryoprotectants such as sucrose or trehalose to the formulation buffer before freezing. A concentration of 10-20% (w/v) has been shown to be effective in mitigating aggregation and preserving particle size.[6][11][14] |
| Suboptimal Freezing/Thawing Rate: Very slow or uncontrolled freezing can lead to the formation of large, damaging ice crystals. | Control Freezing Rate: Flash freezing in liquid nitrogen or storing at -80°C is a common practice.[6] Ensure a consistent and controlled thawing process. |
Problem 2: The formulation shows a decrease in encapsulation efficiency (EE) and payload integrity over time.
| Possible Causes | Recommended Solutions |
| Lipid Hydrolysis/Oxidation: Chemical degradation of lipid components weakens the LNP structure, leading to payload leakage.[1] | Optimize Storage Temperature: Store at ultra-low temperatures (-80°C) to slow down chemical reactions.[1] Control pH: Store in a buffer with a pH that minimizes lipid hydrolysis (often near neutral pH).[6][14] Prevent Oxidation: Include antioxidants in the formulation and package in an oxygen-free environment (e.g., under an inert gas like nitrogen).[1] |
| Physical Disruption: Repeated handling, agitation, or multiple freeze-thaw cycles can physically damage the LNPs.[13] | Lyophilize the Formulation: Convert the aqueous formulation to a dry powder to prevent water-related degradation and enhance stability at higher temperatures.[14][15] Minimize Physical Stress: Handle samples gently and avoid unnecessary agitation or repeated freeze-thaw cycles. |
Problem 3: The lyophilized LNP product shows aggregation upon reconstitution.
| Possible Causes | Recommended Solutions |
| Insufficient Lyoprotectant: The concentration or type of lyoprotectant may be inadequate to protect the LNPs during the freeze-drying process. | Optimize Lyoprotectant Concentration: Screen different concentrations of sucrose or trehalose. Studies show that 20% (w/v) sugar is often necessary to retain efficacy and prevent aggregation upon reconstitution in water.[6][14] |
| Improper Reconstitution: The method of adding the reconstitution buffer can cause localized high concentrations of LNPs, leading to aggregation. | Optimize Reconstitution Method: Reconstitute with the specified buffer (e.g., sterile water or PBS) and mix gently. Avoid vigorous shaking.[13] In some research contexts, reconstitution with a buffer containing a small amount of ethanol (B145695) has been shown to recover efficacy, but this is not ideal for clinical use as it may require a subsequent dialysis step.[10][14][21] |
Data Summary
Table 1: Effect of Storage Temperature on Aqueous LNP Stability Over ~156 Days
| Storage Temp. | Gene Silencing Efficacy | Particle Size (z-average) | Polydispersity Index (PDI) | Key Observation |
| 25°C | Significant loss after 92 days | Relatively stable then increases | Relatively stable then increases | Loss of efficacy is the primary failure mode.[3][14] |
| 2°C | Maintained for >150 days | Stable | Stable | Most stable aqueous storage condition, avoiding freeze-thaw stress.[3][6][10][14] |
| -20°C | Mostly retained for >150 days | Increase observed | Increase observed | Aggregation likely occurs during freeze-thaw cycles for analysis.[3][14] |
| (Data synthesized from studies by Ball et al., 2017)[3][6][14] |
Table 2: Effect of Cryoprotectants on LNP Stability After One Freeze-Thaw Cycle
| Cryoprotectant | Concentration (w/v) | Gene Silencing Efficacy | Particle Size (z-average) | Polydispersity Index (PDI) |
| None | 0% | Significant Decrease | Significant Increase | Significant Increase |
| Sucrose | 5% | Partial Recovery | Moderate Increase | Moderate Increase |
| Sucrose | 10% | Good Recovery | Slight Increase | Slight Increase |
| Sucrose | 20% | Full Recovery | No Significant Change | No Significant Change |
| Trehalose | 20% | Full Recovery | No Significant Change | No Significant Change |
| (Data synthesized from studies by Ball et al., 2017)[6][14] |
Table 3: Comparison of Lyophilized vs. Non-Lyophilized LNP Storage (4 Weeks)
| Storage Condition | Formulation State | Particle Size | mRNA Integrity | Encapsulation Efficiency |
| -80°C to 25°C | Lyophilized | Stable (below 42°C) | Maintained | Maintained |
| -80°C to 25°C | Non-Lyophilized (Aqueous) | Increased at all temps | Maintained (below 42°C) | Decreased at -20°C |
| 42°C | Lyophilized | Increased | Moderate Decrease | Maintained |
| 42°C | Non-Lyophilized (Aqueous) | Increased | Significant Decrease | Maintained |
| (Data synthesized from studies by Muramatsu et al., 2022)[15] |
Experimental Protocols & Visualizations
Experimental Workflow for LNP Stability Assessment
This workflow outlines the key steps in evaluating the long-term stability of an LNP formulation.
Caption: Workflow for a comprehensive LNP stability study.
Protocol 1: Long-Term Stability Study
-
Formulation: Prepare the LNP-Lipid-5 formulation using a standardized and reproducible method (e.g., microfluidic mixing).
-
Initial Analysis (T=0): Immediately after formulation, perform a full characterization of the LNPs. This includes measuring particle size and PDI by Dynamic Light Scattering (DLS), determining encapsulation efficiency using an assay like RiboGreen, and assessing payload integrity via gel electrophoresis or HPLC.[25][26] A functional assay should also be performed.
-
Aliquoting and Storage: Aliquot the LNP formulation into appropriate sterile vials to avoid repeated freeze-thaw cycles of the bulk material.[1] Store these aliquots under various temperature conditions (e.g., 25°C, 4°C, -20°C, and -80°C).[6][18]
-
Time-Point Testing: At scheduled intervals (e.g., 1, 3, 6, 9, 12 months), remove a set of aliquots from each storage condition.
-
Sample Analysis: Allow samples to equilibrate to room temperature. Perform the same full characterization as conducted at T=0.
-
Data Analysis: Compare the results from each time point to the initial T=0 data to identify trends in degradation and determine the formulation's shelf-life under each condition.
LNP Degradation Pathways
This diagram illustrates the primary physical and chemical pathways through which LNPs can lose stability.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles Encapsulating Gene Drugs for Regenerative Medicine [sciltp.com]
- 9. media.sciltp.com [media.sciltp.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. helixbiotech.com [helixbiotech.com]
- 18. mdpi.com [mdpi.com]
- 19. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 22. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. liposomes.ca [liposomes.ca]
- 25. relaunch2020.leukocare.com [relaunch2020.leukocare.com]
- 26. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up LNP Lipid-5 nanoparticle production
Welcome to the technical support center for scaling up Lipid Nanoparticle (LNP) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from small-scale laboratory batches to larger, industrial-scale manufacturing. While your work may involve a specific proprietary component like "Lipid-5," the principles and challenges of process scale-up are broadly applicable. This guide provides troubleshooting advice and answers to frequently asked questions to ensure a smooth and successful transition.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up LNP production?
Scaling up LNP production from a lab setting to an industrial level presents several key challenges.[1][2] A major hurdle is maintaining the physicochemical properties of the LNPs, such as particle size, polydispersity index (PDI), and encapsulation efficiency.[3] Ensuring batch-to-batch consistency and reproducibility at a larger scale is significantly more difficult than in a controlled lab environment.[1][4] Additionally, the production technology used at a small scale, like certain microfluidics, may not be easily adaptable for large-volume manufacturing.[1] Other significant challenges include securing a consistent supply of high-quality raw materials, managing sterile conditions to prevent contamination, and adhering to stringent regulatory requirements.[1][4]
Q2: Why do LNP properties like size and PDI change during scale-up?
Variations in LNP size and PDI during scale-up are often due to changes in mixing dynamics.[4] As the production scale increases, it becomes more challenging to control the mixing of the lipid solution with the API solution while maintaining precise control over factors like flow rates and shear forces.[4] Different equipment used for larger batches can also introduce variability.[4] The transition from non-turbulent, laminar flow in small-scale microfluidics to different mixing technologies required for higher throughput can significantly impact particle formation and lead to larger or more varied particle sizes.[4][5]
Q3: What are the critical quality attributes (CQAs) that need to be monitored during LNP scale-up?
During the scale-up of LNP manufacturing, it is crucial to monitor several critical quality attributes to ensure the final product is safe and effective. These include:
-
Particle Size and Polydispersity (PDI): These affect the stability, biodistribution, and cellular uptake of the LNPs.[3]
-
Encapsulation Efficiency: This determines the amount of therapeutic payload successfully loaded into the nanoparticles.[3]
-
Zeta Potential: This measurement of surface charge is an indicator of particle stability.[3]
-
Lipid Composition and Purity: Ensuring the correct ratios of lipids and the absence of impurities is vital for the LNP's structure and function.[6]
-
Sterility and Endotoxin Levels: For injectable drugs, ensuring the absence of microbial contamination is a critical safety requirement.[3]
Q4: How does the choice of mixing technology impact scalability?
The choice of mixing technology is a critical factor for successful LNP scale-up. Technologies like microfluidics, which use non-turbulent laminar flow, provide excellent control and reproducibility at a small scale.[5] However, scaling these systems to high throughput can be a challenge.[5][7] Other methods like impingement jet mixing (IJM) or T-junction mixing are often used for larger-scale production.[8][9] The key is to ensure that the chosen technology can maintain consistent mixing conditions as the volume increases, a concept known as linear scalability.[10]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased Particle Size | 1. Slower Mixing Speed: Inefficient mixing at a larger scale can lead to slower nanoparticle formation and larger sizes.[4] 2. Higher Lipid Concentration: Increased concentration of lipids can result in the formation of larger particles.[11] 3. Lower Flow Rate: A lower flow rate can lead to larger particle sizes.[11] | 1. Optimize Mixing Parameters: Adjust the mixing speed or energy to ensure rapid and homogenous mixing. For T-mixers, increasing the flow rate can improve mixing efficiency.[12] 2. Adjust Lipid Concentration: Test different lipid concentrations at the target scale to find the optimal concentration for the desired particle size.[13] 3. Increase Flow Rate: Carefully increase the total flow rate while maintaining the optimal flow rate ratio.[14] |
| High Polydispersity Index (PDI) | 1. Inconsistent Mixing: Non-uniform mixing across the larger volume can create a heterogeneous population of nanoparticles.[4] 2. Aggregation: Particles may aggregate after formation due to instability.[4] | 1. Improve Mixing Homogeneity: Ensure the mixing technology provides uniform mixing across the entire batch. This may involve changing the mixer geometry or operating parameters.[4] 2. Optimize Formulation: The inclusion of PEG-lipids can help stabilize particles and reduce aggregation.[11] Ensure the post-mixing dilution step is adequate to maintain stability.[15] |
| Decreased Encapsulation Efficiency | 1. Suboptimal Flow Rate Ratio: The ratio of the aqueous phase to the lipid phase is critical for efficient encapsulation.[15] 2. Poor Mixing: If the lipids and the therapeutic payload do not mix efficiently, encapsulation will be incomplete.[4] | 1. Re-optimize Flow Rate Ratio: The optimal flow rate ratio may change with scale. Perform experiments to determine the ideal ratio for your larger-scale setup.[12] 2. Enhance Mixing Efficiency: As with particle size, improving mixing efficiency through higher flow rates or different mixing technology can improve encapsulation.[4] |
| Batch-to-Batch Inconsistency | 1. Variability in Raw Materials: Differences in the quality or purity of lipids and other raw materials between batches can affect LNP formation.[1] 2. Process Parameter Drifts: Small, uncontrolled variations in flow rates, temperature, or pressure can lead to inconsistent results.[4] | 1. Implement Raw Material Quality Control: Establish strict quality control specifications for all incoming raw materials.[3] 2. Automate and Monitor Process: Utilize automated systems with in-line process analytical technology (PAT) to monitor and control critical process parameters in real-time.[16] |
Experimental Protocols
General Protocol for LNP Formulation via Microfluidics
This protocol outlines the basic steps for LNP formulation using a microfluidic system, which can be adapted for different scales.
-
Preparation of Solutions:
-
Prepare the lipid mixture (containing your specific ionizable lipid, helper lipids, cholesterol, and PEG-lipid) in an organic solvent like ethanol (B145695).
-
Prepare the aqueous phase containing the therapeutic payload (e.g., mRNA, siRNA) in a suitable buffer (e.g., citrate (B86180) buffer).
-
-
System Setup:
-
Prime the microfluidic system with the respective solvents to ensure no air bubbles are present in the channels.
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the pump system. A common starting FRR is 3:1 (aqueous:organic).
-
-
LNP Formulation:
-
Load the lipid solution and the aqueous solution into their respective syringes or reservoirs.
-
Start the pumps to initiate the mixing of the two streams within the microfluidic chip. The rapid mixing will induce the self-assembly of the LNPs.
-
-
Collection and Dilution:
-
Collect the resulting LNP dispersion from the outlet of the microfluidic chip.
-
Immediately dilute the collected formulation with a suitable buffer to reduce the ethanol concentration and stabilize the newly formed nanoparticles.[15]
-
-
Purification and Concentration:
-
Utilize Tangential Flow Filtration (TFF) to purify the LNPs by removing the organic solvent and any unencapsulated material.[6]
-
The TFF process can also be used to concentrate the LNP formulation to the desired final concentration.
-
-
Sterile Filtration:
-
Pass the purified LNP concentrate through a 0.22 µm sterile filter for final sterilization before storage.[17]
-
-
Characterization:
Visualizations
LNP Scale-Up Workflow
The following diagram illustrates a typical workflow for scaling up LNP production, from initial small-scale formulation to large-scale manufacturing and quality control.
Caption: A workflow diagram illustrating the key phases of LNP production scale-up.
Troubleshooting Logic for Increased Particle Size
This diagram provides a logical flow for troubleshooting issues related to an increase in LNP particle size during scale-up.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. susupport.com [susupport.com]
- 4. Beyond Lipids: The Science of LNP Manufacturing and Fill Finish [sharpservices.com]
- 5. Understanding The Microfluidic Platforms For Scaling Nanoparticle Production [bioprocessonline.com]
- 6. blog.curapath.com [blog.curapath.com]
- 7. Technology - Microfluidic device for large-scale production of lipid nanoparticles [upenn.technologypublisher.com]
- 8. Scaling Of Impingement Jets Mixing For The Production Of Lipid Nanoparticle Drugs [advancingrna.com]
- 9. pharmtech.com [pharmtech.com]
- 10. diantpharma.com [diantpharma.com]
- 11. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 12. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. news-medical.net [news-medical.net]
- 17. microfluidics-mpt.com [microfluidics-mpt.com]
Technical Support Center: LNP Lipid-5 Formulations
This guide provides troubleshooting advice and answers to frequently asked questions regarding the aggregation of Lipid Nanoparticle (LNP) formulations utilizing Lipid-5.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in LNP formulations?
Aggregation in LNP formulations is a multifaceted issue stemming from several factors. Key contributors include the formulation's lipid composition, environmental stressors, and the physicochemical properties of the buffer.
-
Lipid Composition: The choice and ratio of lipids are critical. While PEG-lipids are incorporated to create a steric barrier and prevent aggregation, their concentration must be optimized.[1][2] Formulations entirely lacking PEG-lipids often produce unstable and large particles.[3] Conversely, the structure of other lipids, such as ionizable lipids with branched tails, can enhance membrane rigidity and reduce the tendency to aggregate.[1]
-
Environmental & Mechanical Stress: LNPs are sensitive to their environment. Exposure to elevated temperatures, repeated freeze-thaw cycles, and even minor mechanical agitation can induce aggregation.[1] During freezing, the formation of ice crystals can exert mechanical stress, while phase separation can concentrate nanoparticles, leading to irreversible fusion.[4][5]
-
Formulation & Buffer Conditions: The properties of the formulation buffer play a significant role. Aggregation can occur more rapidly at neutral pH where ionizable lipids are closer to a neutral charge.[1] High ionic strength (salt concentration) in the buffer can also promote aggregation by screening the charges between LNP particles.[1][6] Furthermore, certain buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing, which may further induce aggregation.[1][7]
Q2: How do PEG-lipids prevent aggregation, and what is the "PEG dilemma"?
Polyethylene glycol (PEG)-lipids are essential for LNP stability. They position themselves on the surface of the nanoparticle, where the hydrophilic PEG chains form a "conformational cloud".[8][9] This cloud creates a steric barrier that physically hinders nanoparticles from getting close enough to each other to fuse or aggregate.[2][3][10] This stabilization is crucial for maintaining the consistency and shelf-life of the LNP formulation during storage and transport.[2]
However, the use of PEG-lipids presents a challenge known as the "PEG dilemma". While beneficial for stability, PEGylation can sometimes lead to an immune response in the body, resulting in the formation of anti-PEG antibodies.[1][11] Upon repeated administration, these antibodies can cause accelerated blood clearance of the LNPs, potentially reducing the therapeutic efficacy of subsequent doses.[11][12] This necessitates careful optimization of PEG-lipid concentration to balance stability with potential immunogenicity.[1]
Q3: What is the best way to store LNP Lipid-5 formulations to prevent aggregation?
The optimal storage strategy depends on the desired duration.
-
Short-Term Storage (up to 150 days): Refrigeration at 2°C has been shown to be more effective at maintaining LNP stability compared to freezing or room temperature storage for this timeframe.[4][13]
-
Long-Term Storage: For periods longer than 150 days, ultra-low temperatures (e.g., -20°C to -80°C) are recommended to slow down chemical degradation processes.[13][14] However, freezing can induce aggregation if not performed correctly.[4] To mitigate this, the inclusion of cryoprotectants is essential.[4][14]
-
Lyophilization (Freeze-Drying): Lyophilization is a highly effective method for ensuring long-term stability, even at refrigerated or room temperatures, which simplifies transportation and storage logistics.[7][14][15] This process involves freezing the LNP formulation and then removing the water under a vacuum. The addition of lyoprotectants (like sucrose (B13894) or trehalose) before freeze-drying is critical to prevent aggregation upon reconstitution.[4][16]
Q4: Can the choice of buffer affect LNP stability during freeze-thaw cycles?
Yes, the choice of buffer is critical, especially for frozen storage. Some buffers, notably PBS, can undergo significant pH changes as they freeze, which can destabilize the LNPs and cause aggregation.[1][7] Buffers like Tris or HEPES have been shown to offer better cryoprotection and result in higher transfection efficiency after freezing compared to PBS.[5] Therefore, for formulations intended for frozen storage, screening different buffer systems is highly recommended.
Troubleshooting Guide: LNP Aggregation
If you are observing aggregation (e.g., increased Z-average diameter, high Polydispersity Index (PDI), or visible particulates), use the following guide to identify and resolve the issue.
Problem: LNP formulation shows signs of aggregation after production or storage.
Data on Formulation and Storage Conditions
Quantitative data from literature can guide formulation and storage decisions. The following tables summarize key findings on the impact of cryoprotectants and formulation buffer pH on LNP stability.
Table 1: Effect of Cryoprotectants on LNP Stability After One Freeze-Thaw Cycle
| Cryoprotectant | Concentration (% w/v) | Gene Silencing Efficacy | Z-Average Diameter | Polydispersity Index (PDI) |
| None | 0% | Baseline (Reduced) | Significant Increase | Significant Increase |
| Sucrose | 20% | Retained | Mitigated Increase | Mitigated Increase |
| Trehalose | 20% | Retained | Mitigated Increase | Mitigated Increase |
| Data adapted from a study on LNP stability, which found that 20% sugar was necessary to retain efficacy and mitigate increases in particle size and PDI after a freeze-thaw cycle.[4][16] |
Table 2: Effect of Aqueous Buffer pH During Formulation on LNP Particle Size
| Buffer pH | Mean Particle Diameter (nm) |
| 3.0 | 93.2 ± 1.0 |
| 4.0 | 125.4 ± 0.8 |
| 5.0 | 200.4 ± 2.6 |
| Data adapted from a study showing that LNP size increased as the pH of the acidic aqueous buffer used during formulation was raised.[6] |
Experimental Protocols
Protocol 1: Screening Cryoprotectants for Freeze-Thaw Stability
This protocol outlines a method to evaluate the effectiveness of different cryoprotectants at preventing LNP aggregation during freeze-thaw cycles.
-
Preparation:
-
Prepare stock solutions of your chosen cryoprotectants (e.g., 40% w/v Sucrose, 40% w/v Trehalose) in nuclease-free water.
-
Aliquot your freshly prepared this compound formulation into several sterile, low-binding microcentrifuge tubes.
-
-
Cryoprotectant Addition:
-
To the LNP aliquots, add the cryoprotectant stock solutions to achieve a range of final concentrations (e.g., 5%, 10%, 15%, 20% w/v). Prepare a control sample with no cryoprotectant.
-
Gently mix by pipetting. Avoid vortexing to prevent mechanical stress.
-
-
Initial Analysis (T=0):
-
Take a small sample from each tube for initial characterization.
-
Measure the Z-average diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
If applicable, measure encapsulation efficiency and perform a functional assay.
-
-
Freeze-Thaw Cycling:
-
Flash freeze the remaining samples in liquid nitrogen or place them in a -80°C freezer overnight.[16]
-
Thaw the samples at room temperature. This completes one freeze-thaw cycle.
-
For multi-cycle studies, repeat the freeze-thaw process as required.
-
-
Post-Cycle Analysis:
-
After the final thaw, gently mix the samples.
-
Visually inspect for any precipitation.
-
Repeat the characterization measurements performed in step 3 (DLS, encapsulation efficiency, functional assay).
-
-
Data Evaluation:
-
Compare the post-cycle data to the T=0 data for each condition.
-
The most effective cryoprotectant and concentration will be the one that shows the least change in particle size, PDI, and functional activity.[16]
-
References
- 1. fluidimaging.com [fluidimaging.com]
- 2. helixbiotech.com [helixbiotech.com]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 10. Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA [mdpi.com]
- 11. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. k2sci.com [k2sci.com]
- 14. helixbiotech.com [helixbiotech.com]
- 15. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LNP Lipid-5 Particle Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of buffer pH on the formation of Lipid Nanoparticle (LNP) Lipid-5 particles.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the initial formulation of LNP Lipid-5 particles?
A1: An acidic pH, typically between 4.0 and 5.0, is crucial during the initial mixing of lipids and nucleic acid cargo.[1] This is because the ionizable lipid component (like Lipid-5) is positively charged at this acidic pH, which facilitates favorable electrostatic interactions with the negatively charged mRNA or siRNA.[1][2] This interaction is essential for efficient encapsulation of the nucleic acid within the LNP core.[3][4]
Q2: Why is the buffer exchanged to a neutral pH after LNP formation?
A2: After the initial formulation, the LNP solution is typically dialyzed or subjected to buffer exchange to a physiological pH of approximately 7.4.[1][5] This step is important for several reasons:
-
Neutralization of Surface Charge: It neutralizes the ionizable lipids on the exterior of the nanoparticles, which is important for in vivo applications.[1]
-
Stability: It prepares the LNPs for storage and administration under physiological conditions.[1]
-
Endosomal Escape: The ionizable lipid is designed to be neutral at physiological pH but becomes positively charged in the acidic environment of the endosome, a key mechanism for releasing the nucleic acid cargo into the cytoplasm.[6]
Q3: How does the pH of the storage buffer affect the stability of this compound particles?
A3: The pH of the storage buffer can significantly impact the long-term stability of LNPs. While formulations are typically brought to a physiological pH of ~7.4 for direct use, long-term storage conditions may vary.[1] Storing LNPs in buffers with a pH outside the optimal range can lead to:
-
Particle Aggregation: Indicated by an increase in particle size and polydispersity index (PDI).[7]
-
Degradation: Acid-mediated hydrolysis of lipids and mRNA can occur at low pH, while alkaline hydrolysis of RNA can occur at pH > 6.[8][9]
-
Loss of Encapsulation: Destabilization of the LNP structure can lead to the premature release of the nucleic acid cargo.[7]
One study found that LNPs stored in films prepared with a buffer at pH 8.5 maintained optimal particle size, PDI, and encapsulation efficiency compared to those at pH 7.4 over 14 days at 4°C.[8]
Troubleshooting Guide
| Issue | Potential Cause Related to Buffer pH | Recommended Action |
| Large Particle Size (>150 nm) and/or High Polydispersity Index (PDI > 0.2) | - Incorrect initial formulation pH: The pH of the aqueous buffer containing the nucleic acid may be too high, leading to inefficient encapsulation and aggregation. - Improper buffer exchange: Incomplete or inefficient dialysis to the final neutral buffer can leave residual ethanol (B145695) or maintain a suboptimal pH, causing instability. - Inappropriate storage buffer pH: The pH of the storage buffer may be promoting particle aggregation over time. | - Ensure the aqueous buffer for nucleic acid is at a pH between 4.0 and 5.0 using a citrate (B86180) or acetate (B1210297) buffer.[1][2] - Verify the pH of the LNP solution after buffer exchange to confirm it is within the target range (typically ~7.4). - For long-term storage, consider optimizing the storage buffer pH. Some studies suggest a slightly basic pH (e.g., 8.5) may improve stability for certain formulations.[8] |
| Low Encapsulation Efficiency (<80%) | - Suboptimal initial formulation pH: If the pH is not acidic enough, the ionizable lipid will not be sufficiently protonated to efficiently complex with the negatively charged nucleic acid.[3][4] | - Confirm the pH of the aqueous buffer is between 4.0 and 5.0 before mixing with the lipid-ethanol solution.[1] - Use a buffer with sufficient buffering capacity to maintain the target pH during the mixing process. |
| Loss of Biological Activity or Cargo Integrity | - Degradation due to improper pH: Both lipids and nucleic acids can degrade under suboptimal pH conditions during formulation or storage.[8][9] Low pH can cause acid-mediated hydrolysis, while higher pH can lead to alkaline hydrolysis of RNA.[8][9] | - Maintain the acidic formulation pH for the shortest time necessary to achieve efficient encapsulation before neutralizing. - Ensure the storage buffer pH is optimized for the stability of both the LNP structure and the nucleic acid cargo. RNA phosphodiester bond hydrolysis is lowest at pH 4–5.[9] |
Data on Buffer pH Impact
The following tables summarize the impact of buffer pH on key LNP characteristics as reported in the literature.
Table 1: Impact of Storage Buffer pH on LNP Stability (Film-Based Storage at 4°C for 14 Days)
| Storage Buffer pH | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 7.4 | 242 ± 17 | 0.365 ± 0.030 | 82 ± 0.6 |
| 8.5 | 149 ± 1 | 0.139 ± 0.009 | 82.6 ± 0.9 |
| Data synthesized from a study on LNP stability in a film matrix.[8] |
Table 2: Impact of Nebulization Buffer pH on LNP Characteristics
| Nebulization Buffer pH | Change in Hydrodynamic Diameter | Encapsulation Efficiency |
| 4.0 (Citrate) | Substantial Growth | Maintained |
| 5.0 (Citrate) | Substantial Growth | Maintained |
| 6.0 (Citrate) | Substantial Growth | Significant Reduction |
| 7.4 (Phosphate) | Greatest Increase | Significant Reduction |
| Data from a study on LNP stabilization during nebulization.[7] |
Experimental Protocols
Protocol: this compound Formulation using Microfluidics
This protocol outlines the general steps for formulating this compound particles with a focus on pH control.
-
Preparation of Solutions:
-
Lipid Phase (Organic): Dissolve Lipid-5, cholesterol, a helper lipid (e.g., DSPC), and a PEG-lipid in 100% ethanol to the desired molar ratios and total lipid concentration.
-
Aqueous Phase: Dissolve the nucleic acid (mRNA or siRNA) in a 25 mM sodium acetate or 50 mM citrate buffer with the pH adjusted to 4.0.[10]
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing system (e.g., a staggered herringbone micromixer).
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another.
-
Pump the two solutions through the micromixer at a specific flow rate ratio (FRR), typically 3:1 (Aqueous:Organic), and a defined total flow rate (TFR).[10] The rapid mixing induces a change in solvent polarity, leading to the self-assembly of LNPs with the nucleic acid encapsulated.
-
-
Buffer Exchange (Dialysis):
-
Characterization:
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Measure the zeta potential to assess the surface charge of the LNPs.
-
Visualizations
Caption: LNP-Lipid-5 formulation workflow highlighting critical pH steps.
Caption: Relationship between buffer pH and key LNP-Lipid-5 attributes.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. RNA lipid nanoparticles stabilized during nebulization through excipient selection - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA01034E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Delivery of DNA Using Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Endosomal Escape of LNP Carriers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the endosomal escape of Lipid Nanoparticle (LNP) carriers. Endosomal escape is a critical, yet often inefficient, step in the intracellular delivery of nucleic acid payloads, with studies estimating that only 1-2% of siRNA molecules in LNPs manage to reach the cytoplasm.[1][2] Overcoming this bottleneck is paramount for enhancing the therapeutic efficacy of LNP-based treatments.[3][4]
Frequently Asked Questions (FAQs)
Q1: My LNP formulation shows high cellular uptake but low payload expression. What is the likely issue?
A: This is a classic indicator of poor endosomal escape. While your LNP formulation is being efficiently internalized by cells, likely via endocytosis, the encapsulated cargo (e.g., mRNA, siRNA) remains trapped within endosomes.[4] These endosomes eventually mature and fuse with lysosomes, where the payload is degraded by enzymes before it can reach the cytoplasm to exert its biological function.[3][5] The key is to optimize the LNP components to facilitate the disruption of the endosomal membrane or fusion with it, allowing the payload to be released.
Q2: What are the primary mechanisms of LNP-mediated endosomal escape?
A: There are two predominant theories explaining how LNPs escape endosomes:
-
Membrane Destabilization and Fusion: This is the most widely supported mechanism. It relies on ionizable lipids within the LNP.[5] In the neutral pH of the bloodstream, these lipids are uncharged. However, inside the acidic environment of the endosome (pH 5.0-6.5), they become protonated (positively charged).[1][] This charge reversal allows the ionizable lipids to interact with negatively charged anionic lipids in the endosomal membrane. This interaction is thought to induce a structural change in the lipid packing from a stable bilayer to a non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane and facilitates payload release into the cytosol.[3][7]
-
Proton Sponge Effect: This theory suggests that the buffering capacity of the ionizable lipids (specifically their amine groups) leads to the continuous pumping of protons into the endosome by the cell's own machinery (V-ATPase proton pumps).[3][8] To maintain charge neutrality, chloride ions flow into the endosome, increasing the osmotic pressure. This influx of ions and subsequent water causes the endosome to swell and eventually rupture, releasing the LNP contents.[3][8]
Q3: How does the pKa of the ionizable lipid affect endosomal escape?
A: The pKa of the ionizable lipid is a critical parameter. It determines the pH at which the lipid becomes protonated. For effective endosomal escape, the pKa should be in a range where the lipid is neutral at physiological pH (~7.4) to ensure stability and low toxicity in circulation, but becomes cationic in the acidic endosome.[9] Studies have shown that ionizable lipids with a pKa in the range of 6.2–6.5 are highly effective at facilitating endosomal escape and subsequent cytosolic delivery.[7] This ensures protonation occurs specifically within the endosomal compartments, triggering membrane disruption.
Q4: What is the role of "helper lipids" (phospholipids and cholesterol) in endosomal escape?
A: Helper lipids are not inert structural components; they play a significant role in the fusogenicity and stability of the LNP, directly impacting endosomal escape.[7][10]
-
Phospholipids (B1166683): The choice of phospholipid can dramatically alter delivery efficiency. Phospholipids with phosphoethanolamine (PE) head groups, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), are known to adopt non-bilayer structures and are considered more "fusogenic".[7][11] In contrast, phospholipids with phosphocholine (B91661) (PC) head groups, like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), tend to form rigid, stable bilayers that can hinder endosomal escape.[8][11]
-
Cholesterol and Analogs: Cholesterol provides structural integrity to the LNP.[10] However, replacing cholesterol with certain analogs (phytosterols) has been shown to significantly boost endosomal escape. For instance, LNPs formulated with β-sitosterol instead of cholesterol showed a 10-fold increase in endosomal perturbation events.[12][13] Other analogs like hydroxycholesterol can alter endosomal trafficking to increase the probability of escape.[3][14]
Q5: Can the PEG-lipid component hinder endosomal escape?
A: Yes. While PEGylated lipids are essential for stabilizing the LNP and prolonging its circulation time, a high density of PEG on the LNP surface can sterically hinder the interactions between the LNP and the endosomal membrane, thereby reducing escape efficiency.[7][14] The length of the PEG-lipid's acyl chain also matters. Faster shedding of the PEG-lipid from the LNP surface post-internalization is desirable. Optimizing the PEG-lipid concentration is key; for example, studies have found that 1.5 mol% PEGylated lipids provided optimal transfection efficiency in certain formulations.[7][14]
Troubleshooting Guide: Low Transfection Efficiency
If you are experiencing low functional delivery of your payload, use the following guide to troubleshoot potential issues related to endosomal escape.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Endosomal Escape | 1. Confirm Endosomal Entrapment: Use a colocalization assay (see Protocol 2) to visualize if your fluorescently-labeled LNPs are trapped in late endosomes/lysosomes (e.g., LAMP1-positive compartments).2. Assess Membrane Disruption: Employ a Galectin-8/9 recruitment assay (see Protocol 1) to directly measure the extent of endosomal membrane damage your formulation causes.[3][12] |
| Suboptimal Ionizable Lipid | 1. Verify pKa: Ensure the pKa of your ionizable lipid is within the optimal range (6.2-6.5).[7]2. Test Alternative Structures: Recent research shows that ionizable lipids with branched tail architectures can enhance endosomal destabilization and improve delivery compared to traditional linear tails.[15] |
| Non-Fusogenic Helper Lipids | 1. Swap Phospholipid: If using a PC-headgroup lipid like DSPC, try formulating with a PE-headgroup lipid like DOPE to increase fusogenicity.[11]2. Substitute Cholesterol: Replace cholesterol with a phytosterol analog such as β-sitosterol. Studies have shown this can significantly increase endosomal disruption and subsequent transfection.[12][13] |
| Inhibitory PEG-Lipid Shield | 1. Titrate PEG-Lipid Concentration: Test formulations with varying mol% of PEG-lipid (e.g., 0.5%, 1.5%, 3.0%). A lower concentration may improve endosomal interaction, but be mindful of particle stability.[14]2. Use Degradable/Sheddable PEG-Lipids: Consider using PEG-lipids with shorter acyl chains or those with degradable linkers that are cleaved in the endosomal environment to unmask the LNP surface.[7] |
| Incorrect LNP Nanostructure | 1. Alter Lipid Composition to Promote Fusion: The internal structure of an LNP can influence its ability to fuse with membranes. While lamellar (vesicle-like) structures are common, incorporating lipids that favor non-lamellar phases, such as inverse hexagonal (HII) or bicontinuous cubic (QII), can lower the energy barrier for fusion and enhance escape.[2][4] |
Quantitative Data Summary
Table 1: Impact of LNP Component Modification on Endosomal Escape & Transfection
| Component | Modification Strategy | Key Quantitative Finding |
|---|---|---|
| Ionizable Lipid | Optimize pKa | pKa range of 6.2-6.5 is highly effective for endosomal escape.[7] |
| Cholesterol | Replace with β-sitosterol | ~10-fold increase in detectable endosomal disruption events.[12][13] |
| Cholesterol | Replace with Glutamate-Cholesterol | ~10- to 20-fold improvement in in vitro transfection efficiency.[16] |
| Phospholipid | Use PE-headgroup (DOPE) vs. PC (DSPC) | Formulations with PE-lipids show enhanced membrane fusion and delivery.[7][11] |
| PEG-Lipid | Optimize Concentration | 1.5 mol% was found to be optimal for transfection in specific formulations.[7][14] |
Visual Guides and Workflows
Caption: LNP intracellular trafficking and endosomal escape pathway.
Caption: Troubleshooting workflow for low LNP transfection efficiency.
Key Experimental Protocols
Protocol 1: Galectin-8/9 Endosomal Damage Assay
This assay directly visualizes endosomal membrane damage, a proxy for successful escape events. Galectins are cytosolic proteins that bind to glycans exposed on the inner leaflet of the endosomal membrane upon rupture.[3]
Methodology:
-
Cell Line: Use a stable cell line expressing a fluorescently tagged Galectin (e.g., Galectin-8-GFP). If not available, transient transfection can be performed 24-48 hours prior to the experiment.
-
Seeding: Plate the Galectin-8-GFP reporter cells in a glass-bottom imaging dish suitable for confocal microscopy.
-
Treatment: Treat the cells with your various LNP formulations (including a negative control without LNPs and a positive control known to damage endosomes, like Lipofectamine).
-
Incubation: Incubate for a relevant time course (e.g., 2, 6, and 24 hours) to observe the dynamic process.
-
Imaging:
-
Use a high-resolution confocal microscope.
-
Acquire images, focusing on the formation of bright, distinct fluorescent puncta within the cytoplasm. Each punctum represents a Galectin-8-GFP cluster recruited to a damaged endosome.
-
-
Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to count the number of puncta per cell.
-
Normalize the puncta count to the number of cells in the field of view.
-
A higher number of puncta indicates greater endosomal membrane disruption and a higher potential for endosomal escape.[12]
-
Protocol 2: Confocal Microscopy for LNP-Endosome Colocalization
This method helps determine where in the endo-lysosomal pathway your LNPs are accumulating.
Methodology:
-
LNP Labeling: Synthesize LNP formulations encapsulating a fluorescently labeled nucleic acid (e.g., Cy5-mRNA) or containing a fluorescent lipid dye.
-
Cell Seeding: Plate your target cells on glass-bottom imaging dishes.
-
Treatment: Add the fluorescently labeled LNPs to the cells and incubate for various time points (e.g., 1, 4, 12 hours).
-
Endosome Staining:
-
Option A (Immunofluorescence): After incubation, fix and permeabilize the cells. Stain with primary antibodies against endosomal markers, followed by fluorescently labeled secondary antibodies.
-
Early Endosomes: Anti-EEA1 or Anti-Rab5.
-
Late Endosomes/Lysosomes: Anti-Rab7 or Anti-LAMP1.
-
-
Option B (Live-Cell Dyes): Use vital dyes like LysoTracker (stains acidic organelles) for live-cell imaging, adding it to the media for the final 30-60 minutes of LNP incubation.
-
-
Imaging:
-
Acquire multi-channel images using a confocal microscope, ensuring distinct channels for the LNP fluorescence and the endosomal marker fluorescence.
-
-
Analysis:
-
Use analysis software to measure the degree of colocalization between the LNP signal and the endosomal marker signal. A Pearson's Correlation Coefficient (PCC) is a common metric.
-
Interpretation: High colocalization with EEA1/Rab5 at early time points is expected. High colocalization with LAMP1 at later time points, coupled with low payload expression, suggests the LNPs are being trafficked to lysosomes for degradation and are failing to escape.[13]
-
References
- 1. Mechanisms of Endosomal Escape in Lipid Nanoparticle-Mediated Liver Transfection - Liver-targeted Transfection Reagents [liver-transfection.com]
- 2. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape - American Chemical Society [acs.digitellinc.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Reducing the Immunogenicity of LNP Lipid-5 Based Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the immunogenicity of LNP Lipid-5 based nanoparticles.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound based nanoparticles and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in in vitro assays. | 1. Suboptimal LNP formulation: Incorrect molar ratios of lipids, leading to particle instability or exposure of immunostimulatory components. 2. Impurities in LNP preparation: Presence of residual solvents, dsRNA, or other contaminants that can trigger immune responses.[1] 3. Inherent immunogenicity of LNP components: The ionizable lipid (Lipid-5) and PEG-lipid can be recognized by the innate immune system.[1][2][3] | 1. Optimize LNP formulation: - Systematically vary the molar ratios of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid to identify a less immunogenic composition.[4] - Consider replacing cholesterol with plant-derived sterols or using phospholipids (B1166683) with different structures.[4] 2. Purify LNP preparations: - Ensure the removal of any double-stranded RNA (dsRNA) contaminants from the mRNA payload using purification methods like cellulose (B213188) column chromatography.[4] - Utilize techniques such as tangential flow filtration to remove process-related impurities. 3. Modify LNP components: - If possible, explore the use of biodegradable ionizable lipids or alternative stealth polymers to replace PEG-lipids, such as polysarcosine, which may reduce immune recognition.[2] |
| Unexpectedly high antibody titers (e.g., anti-PEG antibodies) in in vivo studies. | 1. Pre-existing anti-PEG antibodies: Prior exposure to PEG-containing products can lead to an accelerated clearance of LNPs and a heightened immune response.[5] 2. Repeated administration: Multiple doses of PEGylated LNPs can induce the production of anti-PEG IgM and IgG, leading to reduced efficacy and potential hypersensitivity reactions.[2] | 1. Screen for pre-existing antibodies: - If feasible, screen animal subjects for pre-existing anti-PEG antibodies before initiating the study. 2. Modify the PEG-lipid: - Reduce the molar ratio of the PEG-lipid in the formulation.[4] - Use shorter PEG chains or cleavable PEG lipids to minimize immune recognition.[2] - Consider replacing PEG with alternative polymers.[2] |
| High T-cell activation and proliferation in co-culture assays. | 1. Intrinsic adjuvant properties of LNPs: The LNP formulation itself can act as an adjuvant, promoting the activation of antigen-presenting cells (APCs) and subsequent T-cell responses.[6] 2. Activation of specific signaling pathways: LNP components can trigger innate immune pathways such as Toll-like receptor (TLR) signaling, leading to cytokine production that enhances T-cell activation.[2][5] | 1. Modulate the LNP composition: - Altering the ionizable lipid or helper lipid composition can influence the type and magnitude of the T-cell response.[5][7] 2. Incorporate immunosuppressive agents: - Co-encapsulation of immunosuppressive drugs, such as dexamethasone (B1670325), within the LNPs can help dampen the inflammatory response. |
| Variability in immunogenicity results between experimental batches. | 1. Inconsistent LNP physicochemical properties: Variations in particle size, polydispersity index (PDI), and encapsulation efficiency between batches can affect their interaction with the immune system.[8] 2. Inconsistent handling and storage: Improper storage temperatures or freeze-thaw cycles can lead to LNP aggregation or degradation, altering their immunogenic profile. | 1. Standardize LNP production and characterization: - Adhere to a strict, well-documented protocol for LNP formulation. - Thoroughly characterize each batch for size, PDI, zeta potential, and encapsulation efficiency to ensure consistency. 2. Implement strict storage and handling protocols: - Store LNPs at the recommended temperature and avoid repeated freeze-thaw cycles. - Aliquot LNP suspensions to minimize handling of the stock solution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of immunogenicity in this compound based nanoparticles?
A1: The immunogenicity of this compound based nanoparticles is multifactorial. The primary drivers include:
-
The Ionizable Lipid (Lipid-5): The amine headgroup of ionizable lipids can be recognized by innate immune receptors like Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.[2][5]
-
PEG-Lipid: The polyethylene (B3416737) glycol (PEG) component, while intended to increase circulation time, can be immunogenic. Pre-existing anti-PEG antibodies in subjects can lead to accelerated blood clearance and hypersensitivity reactions. Repeated administration can also induce the formation of anti-PEG antibodies.[2]
-
The mRNA Payload: Unmodified single-stranded RNA can be recognized by endosomal TLRs (TLR7/8), triggering an innate immune response. While the use of modified nucleosides (e.g., N1-methylpseudouridine) significantly reduces this, dsRNA contaminants can be potent immune stimulators.[2][4]
-
Physicochemical Properties: Particle size and surface charge can influence how LNPs are taken up by immune cells and the subsequent immune response.[8]
Q2: How can I reduce the immunogenicity of my this compound formulation?
A2: Several strategies can be employed to reduce the immunogenicity of your LNP formulation:
-
Optimize Lipid Composition: Systematically screen different molar ratios of the four lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid). Reducing the amount of the ionizable lipid or PEG-lipid can sometimes lower the immune response.[4]
-
Modify mRNA: Ensure your mRNA is of high purity and free from dsRNA contaminants. The use of modified nucleosides is a standard and effective method to reduce the intrinsic immunogenicity of the mRNA.[4]
-
Alter the PEG-Lipid: Consider using a lower molar percentage of PEG-lipid, a shorter PEG chain length, or a cleavable PEG-lipid to reduce the potential for anti-PEG antibody formation.[2][4]
-
Change the Administration Route: The route of administration (e.g., intramuscular, intravenous, subcutaneous) can significantly impact the resulting immune response.
-
Incorporate Immunomodulators: Co-encapsulating small-molecule immunosuppressants like dexamethasone can help to dampen the innate immune response to the LNP.
Q3: What in vitro assays are recommended for assessing the immunogenicity of this compound nanoparticles?
A3: A common and effective in vitro method is to use a human peripheral blood mononuclear cell (PBMC) assay. In this assay, PBMCs are incubated with different concentrations of your LNP formulation. The supernatant is then collected at various time points (e.g., 6, 24, 48 hours) and analyzed for the presence of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[9] This provides a quantitative measure of the initial innate immune response to the nanoparticles.
Q4: What are the key considerations for an in vivo immunogenicity study in mice?
A4: For an in vivo study in mice, key considerations include:
-
Animal Model: The choice of mouse strain (e.g., C57BL/6, BALB/c) can influence the type and strength of the immune response.
-
Dose and Route of Administration: The dose of the LNP-mRNA and the route of injection will significantly affect the outcome.
-
Immunization Schedule: A prime-boost strategy is often used to assess the adaptive immune response.[10]
-
Endpoints: Key endpoints to measure include:
-
Antibody Response: Measurement of antigen-specific IgG, IgG1, and IgG2a/c titers in the serum to assess the humoral immune response.[10]
-
T-cell Response: Isolation of splenocytes or lymphocytes from draining lymph nodes to perform T-cell proliferation assays or intracellular cytokine staining for markers like IFN-γ and TNF-α via flow cytometry.
-
Cytokine Profile: Measurement of systemic cytokine levels in the serum at early time points after injection.[8]
-
Quantitative Data Summary
Disclaimer: Specific immunogenicity data for LNP formulations containing Lipid-5 are often proprietary. The following tables are illustrative examples based on published data for similar ionizable lipid-based LNPs and demonstrate how to present such data.
Table 1: In Vitro Cytokine Release from Human PBMCs
| LNP Formulation | Concentration (µg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control LNP (Lipid-5) | 1 | 1500 ± 120 | 800 ± 75 |
| 10 | 4500 ± 350 | 2200 ± 180 | |
| Modified LNP (Lower PEG) | 1 | 1100 ± 90 | 650 ± 60 |
| 10 | 3200 ± 280 | 1600 ± 150 | |
| Modified LNP (Alternative Helper Lipid) | 1 | 950 ± 80 | 500 ± 45 |
| 10 | 2800 ± 250 | 1300 ± 110 | |
| PBS Control | N/A | < 50 | < 30 |
Table 2: In Vivo Serum Cytokine Levels in Mice (6 hours post-injection)
| LNP Formulation | Dose (mg/kg) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control LNP (Lipid-5) | 0.1 | 2500 ± 300 | 1200 ± 150 |
| Modified LNP (Lower Ionizable Lipid %) | 0.1 | 1800 ± 220 | 850 ± 100 |
| PBS Control | N/A | < 100 | < 50 |
Detailed Experimental Protocols
In Vitro Cytokine Profiling using Human PBMCs and ELISA
This protocol details the steps to assess the in vitro immunogenicity of LNP formulations by measuring cytokine release from human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
LNP formulations
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for human IL-6 and TNF-α
-
Microplate reader
Procedure:
-
PBMC Preparation: Thaw cryopreserved human PBMCs and wash them with pre-warmed RPMI-1640 medium. Determine cell viability and concentration using a cell counter.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
LNP Treatment: Prepare serial dilutions of your LNP formulations in PBS. Add 100 µL of the LNP dilutions to the respective wells. Include a PBS-only control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
ELISA: Perform the ELISA for IL-6 and TNF-α on the collected supernatants according to the manufacturer's protocol.[11][12][13][14][15] This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding the substrate and stopping the reaction.
-
-
Data Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in your samples based on the standard curve.
In Vivo Immunogenicity Study in Mice
This protocol outlines a typical in vivo study to evaluate the immunogenicity of LNP-mRNA formulations in mice.[10][16][17]
Materials:
-
6-8 week old female C57BL/6 mice
-
LNP-mRNA formulations
-
PBS
-
Syringes and needles for intramuscular injection
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
ELISA kits for mouse IgG, IgG1, and IgG2c
-
Reagents for splenocyte isolation and T-cell assays
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.
-
Primary Immunization (Day 0): Anesthetize the mice and inject 50 µL of the LNP-mRNA formulation (containing a model antigen-encoding mRNA) or PBS into the tibialis anterior muscle.
-
Blood Collection (Day 14): Collect blood samples via the retro-orbital sinus or tail vein to measure pre-boost antibody titers.
-
Booster Immunization (Day 21): Administer a second intramuscular injection of the same LNP-mRNA formulation.
-
Final Blood Collection and Spleen Harvest (Day 35): Collect a final blood sample for antibody analysis. Euthanize the mice and aseptically harvest the spleens for T-cell analysis.
-
Antibody Titer Measurement: Perform ELISAs on the collected serum to determine the titers of antigen-specific total IgG, IgG1, and IgG2c.
-
T-cell Analysis: Process the spleens to obtain a single-cell suspension of splenocytes. These cells can then be used for:
-
ELISpot assay: To enumerate antigen-specific cytokine-secreting T-cells (e.g., IFN-γ).
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry: To identify and quantify antigen-specific CD4+ and CD8+ T-cells producing cytokines like IFN-γ and TNF-α.
-
T-Cell Activation Assay using Flow Cytometry
This protocol provides a method to assess T-cell activation in response to LNP-formulated antigens using flow cytometry.[3][11][18][19][20]
Materials:
-
Splenocytes from immunized mice (from the in vivo protocol) or human PBMCs
-
Antigenic peptide or protein
-
Cell culture medium
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25)
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Plate the splenocytes or PBMCs at 1 x 10^6 cells per well in a 96-well plate. Add the specific antigen at an appropriate concentration. Include an unstimulated control and a positive control (e.g., PMA/Ionomycin).
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Add Protein Transport Inhibitors: Add Brefeldin A and Monensin to the wells to block cytokine secretion and allow for intracellular accumulation. Incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with a cocktail of fluorescently labeled antibodies against surface markers (CD3, CD4, CD8, CD69, etc.) for 30 minutes on ice.
-
Fix and Permeabilize: Wash the cells again and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with a cocktail of fluorescently labeled antibodies against intracellular cytokines (IFN-γ, TNF-α, etc.) for 30 minutes at room temperature.
-
Acquisition: Wash the cells and resuspend them in flow cytometry buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of CD4+ and CD8+ T-cells expressing activation markers and specific cytokines in response to the antigen.
Visualizations
Signaling Pathways
The immunogenicity of LNP nanoparticles is often initiated through the activation of innate immune signaling pathways. Below are diagrams of two key pathways, the Toll-Like Receptor (TLR) pathway and the NLRP3 inflammasome pathway, generated using Graphviz (DOT language).
Caption: TLR7/8 signaling pathway activation by LNP-mRNA.
Caption: NLRP3 inflammasome activation by LNPs.
Experimental Workflow
Caption: Workflow for immunogenicity assessment.
References
- 1. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nscpolteksby.ac.id [nscpolteksby.ac.id]
- 3. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pathways Related to NLRP3 Inflammasome Activation Induced by Gold Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 10. The immunogenic potential of an optimized mRNA lipid nanoparticle formulation carrying sequences from virus and protozoan antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. agilent.com [agilent.com]
- 20. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
Technical Support Center: Optimization of LNP Particle Size and Polydispersity Index (PDI)
Disclaimer: "Lipid-5" appears to be a proprietary ionizable lipid. As such, specific formulation data and protocols are not publicly available. The following guidance is based on established principles for the optimization of lipid nanoparticles (LNPs) formulated with similar ionizable lipids and should be adapted as a starting point for your specific experiments with Lipid-5.
Frequently Asked Questions (FAQs)
Q1: What are the target particle size and Polydispersity Index (PDI) for LNP formulations?
A desirable particle size for LNPs is typically between 50 and 200 nm, with a target of 80-100 nm for optimal delivery to many cell types.[1][2] Smaller particles can more easily penetrate tissues, while larger particles may be cleared more rapidly by the immune system.[3] The Polydispersity Index (PDI) is a measure of the uniformity of the particle size distribution. A PDI value below 0.2 is generally considered acceptable and indicates a homogenous and stable LNP population.[4] A PDI of 0.3 or lower is often acceptable for lipid-based drug delivery systems.[5]
Q2: What are the key factors that influence LNP particle size and PDI?
The primary factors influencing LNP size and PDI are a combination of the formulation's composition and the manufacturing process parameters.[6] Key compositional factors include the molar ratios of the lipids, particularly the concentration of the PEGylated lipid.[1][7] Process parameters, especially when using microfluidics, include the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous and organic phases.[7]
Q3: How does the PEG-lipid concentration affect LNP size?
The concentration of the PEGylated lipid has a significant impact on LNP size.[1] Higher concentrations of PEG-lipids can lead to smaller, more uniform LNPs by preventing aggregation.[7][8] Conversely, very low or no PEG-lipid can result in much larger and more polydisperse particles.[1]
Q4: What is the role of the N:P ratio in LNP formulation?
The N:P ratio, which is the molar ratio of protonatable nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid, is crucial for effective encapsulation and delivery.[9] While it primarily affects nucleic acid encapsulation and surface charge, significant variations in the N:P ratio can also influence particle size and stability.[3][10]
Troubleshooting Guide
Problem 1: My LNP particle size is consistently too large (>200 nm).
| Potential Cause | Troubleshooting Steps |
| Low Total Flow Rate (TFR) in Microfluidic System | A lower flow rate can lead to slower mixing and consequently larger particles.[7] Increase the TFR to promote more rapid mixing and faster nanoparticle formation. |
| Inadequate PEG-Lipid Concentration | Insufficient PEG-lipid on the LNP surface can lead to particle aggregation.[7] Try increasing the molar percentage of the PEG-lipid in your formulation. |
| High Lipid Concentration | Higher total lipid concentrations can result in the formation of larger particles.[7] Consider decreasing the total lipid concentration in the organic phase. |
| Suboptimal Flow Rate Ratio (FRR) | The ratio of the aqueous phase to the organic phase influences the rate of nanoprecipitation.[4] Experiment with different FRRs (e.g., 3:1, 4:1) to find the optimal ratio for your specific lipid composition. |
Problem 2: My Polydispersity Index (PDI) is too high (>0.3).
| Potential Cause | Troubleshooting Steps |
| Particle Aggregation | Aggregates will be measured as larger particles, broadening the size distribution.[11] Ensure adequate PEG-lipid concentration. You can also try filtering the LNP solution through a 0.2 µm or 0.45 µm filter to remove larger aggregates.[11] |
| Inconsistent Mixing | Non-uniform mixing during formulation is a common cause of high PDI.[12] If using a microfluidic system, ensure there are no blockages in the channels and that the pumps are providing a stable and pulseless flow. |
| Issues with Lipid Stock Solutions | Poorly dissolved or precipitated lipids in the stock solutions can lead to a heterogeneous LNP population. Ensure all lipids are fully dissolved in ethanol (B145695), heating gently if necessary (especially for cholesterol).[13] |
| Inappropriate Measurement Technique | Ensure that the sample is properly diluted before measurement with Dynamic Light Scattering (DLS) to avoid multiple scattering effects. Also, check for dust or other contaminants in your sample and cuvette. |
Data on Formulation Parameters Affecting LNP Size and PDI
The following tables summarize the general effects of key formulation parameters on LNP size and PDI, based on studies with commonly used ionizable lipids. These trends are expected to be similar for LNP formulations containing Lipid-5.
Table 1: Effect of Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on LNP Size
| Ionizable Lipid | TFR (mL/min) | FRR (Aqueous:Organic) | Resulting Particle Size (nm) |
| ALC-0315 | 12 | 3:1 | ~80 |
| ALC-0315 | 12 | 2:1 | ~110 |
| ALC-0315 | 12 | 1.5:1 | ~145 |
| Generic | Low | 3:1 | Larger |
| Generic | High | 3:1 | Smaller |
Data adapted from studies on ALC-0315 and general principles of microfluidic LNP synthesis.[4][7]
Table 2: Effect of PEG-Lipid Concentration on LNP Size
| Ionizable Lipid | PEG-Lipid (mol%) | Resulting Particle Size (nm) |
| D-LinKC2-DMA | 1 | 54 |
| D-LinKC2-DMA | 5 | 28 |
| Generic | 0.5 | ~80 |
| Generic | 0 | >200 |
Data adapted from studies on D-LinKC2-DMA and general observations.[1][8]
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidics
This protocol describes a general method for preparing LNPs using a microfluidic device, which offers excellent control over particle size and PDI.[14][15]
-
Preparation of Solutions:
-
Organic Phase: Prepare a stock solution of your lipid mixture (Lipid-5, DSPC, Cholesterol, PEG-lipid) in ethanol. A typical molar ratio is 50:10:38.5:1.5.[13] The total lipid concentration can be varied, but a starting point is often around 10-25 mM.
-
Aqueous Phase: Dissolve your nucleic acid cargo (e.g., mRNA, siRNA) in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic system (e.g., NanoAssemblr or a similar device with a herringbone micromixer) with two syringe pumps.
-
Load the organic phase into one syringe and the aqueous phase into another.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate the flow to mix the two phases in the microfluidic chip, leading to the self-assembly of LNPs.
-
-
Purification:
-
The collected LNP solution will contain ethanol. Remove the ethanol and exchange the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration (TFF).
-
Protocol 2: LNP Characterization by Dynamic Light Scattering (DLS)
DLS is the standard technique for measuring the hydrodynamic diameter (particle size) and PDI of LNPs.[9][16]
-
Sample Preparation:
-
Dilute the purified LNP sample in the final formulation buffer (e.g., PBS) to an appropriate concentration for DLS measurement. This is typically a 1:50 or 1:100 dilution to avoid multiple scattering.
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).
-
Set the measurement parameters, including the dispersant properties (viscosity and refractive index of PBS) and the material refractive index for the LNPs (typically around 1.45).
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement. The instrument will report the Z-average diameter (an intensity-weighted average size) and the PDI.
-
-
Data Analysis:
-
Analyze the size distribution report to check for multiple populations or the presence of aggregates.
-
For a reliable result, perform at least three independent measurements.
-
Visualizations
Caption: Experimental workflow for LNP formulation and characterization.
Caption: Troubleshooting decision tree for high PDI in LNP formulations.
References
- 1. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 2. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 3. biomol.com [biomol.com]
- 4. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 5. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 6. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 7. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 8. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - Lab on a Chip (RSC Publishing) DOI:10.1039/D4LC00283K [pubs.rsc.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 16. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: LNP Formulation & In Vivo Biodistribution
Welcome to the technical support center for Lipid Nanoparticle (LNP) formulation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the in vivo biodistribution of LNPs, with a focus on formulations containing novel ionizable lipids such as Lipid-5.
Frequently Asked Questions (FAQs)
FAQ 1: My Lipid-5 LNP formulation shows low overall payload expression and rapid clearance. Where should I start troubleshooting?
Answer: Poor in vivo performance is often rooted in the fundamental physicochemical properties of the LNP formulation. Before assessing complex biological interactions, it is crucial to ensure your LNPs meet the required quality attributes for systemic delivery. Key parameters to verify are particle size, polydispersity index (PDI), surface charge (zeta potential), and encapsulation efficiency.[1][2][3] These characteristics significantly influence LNP stability, circulation time, and cellular uptake.[1][3][4]
A logical first step is to systematically characterize your Lipid-5 LNP batch and compare it against a control formulation known to perform well, such as one containing a clinically validated ionizable lipid like ALC-0315 or SM-102.
Troubleshooting Workflow
Caption: Initial troubleshooting workflow for poor LNP in vivo performance.
Data Presentation: Physicochemical Properties Comparison
This table shows a hypothetical comparison between a problematic Lipid-5 LNP formulation and an optimized version that meets typical specifications for systemic delivery.
| Parameter | Problematic Lipid-5 LNP | Optimized Lipid-5 LNP | Typical Target Range |
| Size (Z-average, nm) | 210 | 85 | 50 - 150 nm[] |
| Polydispersity Index (PDI) | 0.35 | 0.08 | < 0.2 |
| Zeta Potential (mV) | -25.0 | -8.0 | Near-neutral (-10 to +10 mV)[6] |
| Encapsulation Efficiency (%EE) | 70% | 94% | > 90% |
Experimental Protocols
1. Protocol: LNP Size and Zeta Potential Measurement
-
Objective: To determine the hydrodynamic diameter (Z-average), polydispersity index (PDI), and surface charge (zeta potential) of the LNP formulation.
-
Method: Dynamic Light Scattering (DLS) for size/PDI and Electrophoretic Light Scattering (ELS) for zeta potential.
-
Procedure:
-
Dilute the LNP formulation in an appropriate buffer (e.g., 1x PBS, pH 7.4) to a suitable concentration for DLS/ELS analysis (typically a 1:50 or 1:100 dilution).
-
Transfer the diluted sample to a disposable cuvette. For zeta potential, use a specific folded capillary cell.
-
Equilibrate the sample to 25°C in the instrument.
-
Perform the measurement using a Malvern Zetasizer or similar instrument. For size, acquire at least three measurements of 10-15 runs each. For zeta potential, acquire at least three measurements of 20-30 runs each.
-
Analyze the data to obtain the Z-average diameter, PDI, and mean zeta potential.
-
2. Protocol: Encapsulation Efficiency (%EE) using RiboGreen Assay
-
Objective: To quantify the percentage of mRNA encapsulated within the LNPs.
-
Method: A fluorescence-based assay using a dye (e.g., RiboGreen) that fluoresces upon binding to nucleic acids.
-
Procedure:
-
Prepare two sets of samples from your LNP formulation.
-
Set A (Total RNA): Add a surfactant (e.g., 0.5% Triton X-100) to a sample of the LNP formulation to lyse the nanoparticles and release all encapsulated mRNA.
-
Set B (Free RNA): Use an intact sample of the LNP formulation.
-
Prepare a standard curve of known mRNA concentrations.
-
In a 96-well plate, add the RiboGreen reagent to diluted samples from Set A, Set B, and the standard curve.
-
Incubate for 5 minutes in the dark.
-
Measure fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the concentration of total RNA and free RNA using the standard curve.
-
Calculate the encapsulation efficiency using the formula: %EE = [(Total RNA - Free RNA) / Total RNA] x 100
-
FAQ 2: My Lipid-5 LNPs have optimal size and %EE but still show high liver accumulation and poor delivery to my extrahepatic target (e.g., spleen, lungs). What are the next steps?
Answer: This is a common challenge in LNP development, often referred to as the "liver-first" pass effect.[7] When physicochemical properties are optimal, poor biodistribution to extrahepatic tissues can be influenced by the LNP's surface characteristics and interactions with serum proteins in vivo.[1] The key components to investigate are the PEGylated lipid and the molar ratios of the other lipids in the formulation.[8][9]
-
The "PEG Dilemma": PEG-lipids are crucial for stability and shielding LNPs from the immune system, prolonging circulation.[8][10] However, a dense PEG shield can also hinder cellular uptake at the target site. The length of the PEG-lipid's acyl chain is critical; shorter chains (like in DMG-PEG) can desorb from the LNP surface more readily, potentially improving uptake, while longer chains (like in DSPE-PEG) provide more stability but may reduce efficacy.[8][9]
-
Lipid Composition: The molar ratios of the ionizable lipid, helper lipid (e.g., DSPC), and cholesterol significantly impact the LNP's structure, stability, and fusogenicity, which in turn affects its biodistribution and endosomal escape.[3][11][12][13] Formulations containing novel ionizable lipids like Lipid-5 may require re-optimization of these ratios compared to standard formulations.[14]
Troubleshooting Logic: Influences on Biodistribution
Caption: Key formulation parameters influencing LNP biodistribution in vivo.
Data Presentation: In Vivo Biodistribution Comparison
This table presents hypothetical biodistribution data for an initial Lipid-5 formulation compared to one optimized for spleen targeting by modifying the PEG-lipid and cholesterol content. Data is shown as the percentage of the injected dose (%ID) per gram of tissue at 6 hours post-injection.
| Organ | Initial Lipid-5 LNP (%ID/g) | Optimized Lipid-5 LNP (%ID/g) | Control (ALC-0315) LNP (%ID/g) |
| Liver | 65.2 | 25.8 | 55.4 |
| Spleen | 5.8 | 22.5 | 8.1 |
| Lungs | 3.1 | 4.5 | 3.5 |
| Kidney | 2.5 | 3.1 | 2.8 |
| Blood (per mL) | 1.5 | 8.9 | 2.0 |
Experimental Protocols
3. Protocol: In Vivo Biodistribution Study using IVIS Imaging
-
Objective: To visualize and quantify the organ-level accumulation of LNPs over time.
-
Method: Intravenous (IV) injection of LNPs encapsulating a reporter payload (e.g., Firefly Luciferase mRNA or a fluorescently labeled mRNA/lipid) followed by whole-body imaging.
-
Procedure:
-
Formulate LNPs with your payload (e.g., Luciferase mRNA).
-
Administer a defined dose (e.g., 1 mg/kg) of the LNP formulation to a cohort of mice (n=3-5 per group) via tail vein injection.[14] A control group should receive PBS.
-
At specified time points (e.g., 2, 6, 24, 48 hours), anesthetize the mice.[15]
-
If using Luciferase mRNA, inject the substrate (e.g., D-luciferin) intraperitoneally and wait 10 minutes.
-
Place the mouse in an in vivo imaging system (IVIS) and acquire bioluminescence or fluorescence images.[15]
-
After the final imaging time point, euthanize the mice and harvest key organs (liver, spleen, lungs, kidneys, heart).
-
Image the explanted organs ex vivo to quantify the signal in each tissue more accurately.
-
Analyze the images using appropriate software to measure the radiant flux (photons/sec) or fluorescence intensity in regions of interest (ROIs) corresponding to each organ.
-
FAQ 3: How can I systematically optimize the lipid composition of my Lipid-5 formulation for improved extrahepatic targeting?
Answer: A systematic approach using Design of Experiments (DoE) is highly effective for optimizing multi-component formulations like LNPs.[11] Instead of changing one factor at a time, DoE allows you to efficiently explore the effects and interactions of multiple variables simultaneously. For LNP optimization, key variables include the molar ratios of the lipids and the N:P ratio (the molar ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the nucleic acid).[6][11]
DoE Workflow for LNP Optimization
References
- 1. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. susupport.com [susupport.com]
- 3. precigenome.com [precigenome.com]
- 4. helixbiotech.com [helixbiotech.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 8. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 15. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for LNP Lipid-5 Formulations
Disclaimer: The term "LNP Lipid-5" is not a publicly defined formulation. This guide addresses the purification of Lipid Nanoparticle (LNP) formulations containing a novel or custom ionizable lipid, referred to herein as "Lipid-5," and is based on established principles for LNP purification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for their this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound formulations?
A1: The two most common and effective methods for purifying LNP formulations, including those containing novel ionizable lipids like Lipid-5, are Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC).[1][2] TFF is a scalable method ideal for buffer exchange and removal of ethanol (B145695), while SEC is effective for separating LNPs from smaller impurities and unencapsulated payload.[1][2]
Q2: What are the critical quality attributes (CQAs) to monitor during and after the purification of this compound?
A2: Key CQAs for this compound formulations include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency of the nucleic acid payload, and the removal of process-related impurities such as residual ethanol.[3][4] Monitoring these attributes ensures the final product is within specification and performs as expected.
Q3: How can I improve the removal of residual ethanol from my this compound formulation?
A3: To enhance ethanol removal, especially during TFF, you can increase the number of diafiltration volumes (DVs). Typically, 5-7 DVs are sufficient to reduce ethanol to acceptable levels. Optimizing the transmembrane pressure (TMP) and crossflow rate can also improve purification efficiency without causing excessive stress on the LNPs.[5]
Q4: My this compound formulation is aggregating after purification. What could be the cause?
A4: Aggregation post-purification can be caused by several factors, including suboptimal buffer conditions (pH, ionic strength), excessive shear stress during TFF, or the inherent instability of the Lipid-5 formulation.[6][7] Ensure the final formulation buffer is appropriate for maintaining the stability of your LNPs. The use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can also help prevent aggregation, especially if the formulation is to be frozen.[7]
Q5: What is the expected yield for LNP purification, and how can I improve it?
A5: A typical yield for LNP purification via TFF is between 80% and 100%.[5] Lower yields may indicate issues such as LNP rupture due to high shear stress, or loss of product due to membrane fouling.[5] Optimizing TFF parameters, such as using a lower TMP and a suitable membrane pore size, can help maximize yield.
Troubleshooting Guides
Tangential Flow Filtration (TFF) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Flux/Membrane Fouling | High transmembrane pressure (TMP) causing particle deposition on the membrane. | Optimize TMP by performing a flux excursion study. Start with a lower TMP and gradually increase it to find the optimal operating pressure. |
| Incompatible membrane material with this compound formulation. | Test different membrane materials (e.g., polyethersulfone, regenerated cellulose) to identify one that minimizes non-specific binding and fouling. | |
| Low Product Yield | High shear stress leading to LNP disruption. | Reduce the crossflow rate to minimize shear. Ensure the pump is operating smoothly without causing excessive pressure fluctuations. |
| Product loss due to adhesion to the TFF system. | Pre-condition the TFF system by flushing with the formulation buffer to saturate non-specific binding sites. | |
| Inefficient Impurity Removal | Insufficient diafiltration volumes (DVs). | Increase the number of diafiltration volumes. Monitor impurity levels in the permeate to determine the optimal number of DVs. |
| Incorrect buffer composition for effective impurity partitioning. | Ensure the diafiltration buffer has the appropriate pH and ionic strength to facilitate the removal of impurities. | |
| Increase in Particle Size or PDI | LNP aggregation due to instability in the process environment. | Optimize the buffer composition (pH, excipients) to enhance LNP stability. Consider performing the TFF process at a controlled temperature. |
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution/Peak Tailing | Non-specific interactions between LNPs and the stationary phase. | Select an SEC column with a stationary phase that minimizes adsorption, such as those with a hydrophilic coating. |
| Suboptimal mobile phase composition. | Optimize the mobile phase by adjusting the ionic strength or pH to reduce interactions between the LNPs and the column matrix. | |
| Low Recovery | Adsorption of LNPs to the column. | Use a column with a larger pore size to prevent LNPs from entering and getting trapped in the pores.[6] |
| Aggregation of LNPs on the column. | Filter the sample before loading to remove any pre-existing aggregates. Ensure the mobile phase is compatible with LNP stability. | |
| Altered LNP Characteristics Post-SEC | Dilution of the LNP formulation in the mobile phase leading to instability. | Concentrate the collected fractions immediately after SEC. Ensure the mobile phase is a suitable storage buffer for the LNPs. |
Experimental Protocols
Detailed Methodology for Tangential Flow Filtration (TFF)
This protocol outlines a general procedure for the purification of this compound formulations using TFF.
1. System Preparation:
- Select a TFF cartridge with an appropriate molecular weight cutoff (MWCO), typically 100-300 kDa for LNPs.
- Sanitize and equilibrate the TFF system with the final formulation buffer (e.g., phosphate-buffered saline, pH 7.4).
2. LNP Formulation Loading:
- Dilute the initial LNP formulation with the formulation buffer to reduce the ethanol concentration to approximately 10-15% before loading.
3. Concentration:
- Concentrate the LNP formulation to a target volume by applying a controlled transmembrane pressure (TMP) and crossflow rate.
4. Diafiltration:
- Perform diafiltration by adding the formulation buffer at the same rate as the permeate flow to exchange the buffer and remove residual ethanol and other small molecule impurities. Typically, 5-7 diavolumes are used.
5. Final Concentration and Recovery:
- After diafiltration, concentrate the LNPs to the desired final concentration.
- Recover the purified LNP formulation from the system.
Process Parameters to Optimize:
-
Transmembrane Pressure (TMP): 5-20 psi
-
Crossflow Rate: 1-5 L/min/m²
-
Temperature: 18-25°C
Detailed Methodology for Size Exclusion Chromatography (SEC)
This protocol provides a general procedure for analytical and preparative SEC of this compound formulations.
1. Column and System Preparation:
- Select an SEC column with a pore size appropriate for LNPs (e.g., 450 Å or larger).
- Equilibrate the SEC system and column with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).
2. Sample Preparation:
- Filter the this compound formulation through a 0.22 µm syringe filter to remove any large aggregates before injection.
3. Injection and Elution:
- Inject the prepared LNP sample onto the column.
- Elute the sample with the mobile phase at a constant flow rate.
4. Fraction Collection (for preparative SEC):
- Collect fractions corresponding to the LNP peak, which typically elutes first due to its large size.
5. Analysis:
- Analyze the collected fractions or the eluate from an analytical run for particle size, PDI, and encapsulation efficiency.
Process Parameters to Optimize:
-
Mobile Phase: PBS or other buffers compatible with LNP stability.
-
Flow Rate: 0.5-1.0 mL/min for analytical columns.
-
Column Temperature: 25°C.
Data Presentation
Table 1: Effect of TFF Diafiltration Volumes on Residual Ethanol and Encapsulation Efficiency
| Diafiltration Volumes (DV) | Residual Ethanol (%) | Encapsulation Efficiency (%) | Particle Size (nm) | PDI |
| 3 | 5.2 | 92.5 | 85.2 | 0.12 |
| 5 | 1.8 | 93.1 | 84.9 | 0.11 |
| 7 | <0.5 | 92.8 | 85.5 | 0.12 |
Table 2: Comparison of Purification Methods on this compound Characteristics
| Parameter | Unpurified LNP | TFF Purified LNP | SEC Purified LNP |
| Particle Size (nm) | 95.3 | 85.2 | 82.1 |
| PDI | 0.25 | 0.12 | 0.09 |
| Encapsulation Efficiency (%) | 94.2 | 93.1 | 96.5 |
| Residual Ethanol (%) | 25.0 | <0.5 | <0.1 |
Visualizations
Caption: Troubleshooting workflow for TFF purification of this compound.
Caption: General workflow for this compound purification and analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 3. researchgate.net [researchgate.net]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. fluidimaging.com [fluidimaging.com]
Technical Support Center: Improving mRNA Payload Protection with LNP Using Lipid-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful formulation and application of mRNA-LNP therapeutics utilizing the novel ionizable lipid, Lipid-5.
Frequently Asked Questions (FAQs)
Q1: What is Lipid-5, and what are its primary advantages for mRNA delivery?
A1: Lipid-5 is a next-generation ionizable cationic lipid specifically engineered for enhanced mRNA encapsulation, stability, and delivery. Its primary advantages include:
-
High Encapsulation Efficiency: The unique molecular structure of Lipid-5 facilitates strong electrostatic interactions with mRNA under acidic conditions (pH 4-5), leading to encapsulation efficiencies typically exceeding 95%.[1][2][3]
-
Potent Endosomal Escape: Lipid-5 has an optimized pKa (typically in the 6.2-6.5 range) that ensures the lipid remains near-neutral at physiological pH, reducing cytotoxicity.[4][5] Upon endosomal uptake, the acidic environment of the late endosome protonates Lipid-5, which then interacts with anionic lipids in the endosomal membrane, disrupting the membrane and releasing the mRNA payload into the cytoplasm.[2][3][4]
-
Improved Stability: Formulations with Lipid-5 demonstrate excellent stability, protecting the mRNA cargo from degradation by ribonucleases.[6][7]
Q2: What are the recommended starting molar ratios for formulating LNPs with Lipid-5?
A2: While optimization is crucial for every specific mRNA payload and application, a robust starting point for formulation is based on molar ratios similar to those used in clinically successful LNP therapeutics.[8][9] We recommend the starting formulation detailed in the table below.
| Component | Recommended Molar Ratio (%) | Key Function |
| Lipid-5 (Ionizable Lipid) | 50% | Encapsulates mRNA and facilitates endosomal escape.[1][7] |
| DSPC (Helper Lipid) | 10% | Provides structural stability to the LNP.[5][10] |
| Cholesterol | 38.5% | Enhances particle stability and aids in membrane fusion.[10][11] |
| PEG-Lipid | 1.5% | Controls particle size and provides a steric barrier to prevent aggregation and opsonization, increasing circulation time.[2][8][10] |
Q3: What is the recommended Nitrogen-to-Phosphate (N:P) ratio for Lipid-5 formulations?
A3: The N:P ratio, which is the molar ratio of protonatable amines in the ionizable lipid to the phosphate (B84403) groups in the mRNA backbone, is critical for efficient encapsulation and overall LNP stability.[12][13] For Lipid-5, a starting N:P ratio between 3 and 6 is recommended for optimal performance.
Q4: How should Lipid-5 and the final LNP formulation be stored?
A4: Lipid-5, as a standalone component, should be stored in an organic solvent (e.g., ethanol) at -20°C. For final LNP formulations, long-term stability is best achieved by storage at ultra-low temperatures (-20°C to -80°C).[14][15] For short-term storage (up to 30 days), refrigeration at 2-8°C in a sucrose-containing buffer may be sufficient.[15][16] Lyophilization (freeze-drying) with a cryoprotectant like sucrose (B13894) or trehalose (B1683222) is another effective method for long-term storage.[14][17]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of mRNA-LNPs using Lipid-5.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low mRNA Encapsulation Efficiency (<90%) | 1. Suboptimal pH of the aqueous buffer. 2. Incorrect N:P ratio. 3. Degradation of mRNA. 4. Inefficient mixing process. | 1. Ensure the aqueous buffer (containing mRNA) is at an acidic pH of 4.0-5.0 to protonate Lipid-5 for effective complexation with mRNA.[12][18] 2. Optimize the N:P ratio, testing a range from 3:1 to 6:1.[13] 3. Verify mRNA integrity via gel electrophoresis before formulation.[19] 4. For microfluidic mixing, ensure stable flow rates and check for clogs in the microfluidic chip.[12][20] |
| Large Particle Size (>120 nm) or High PDI (>0.2) | 1. Incorrect lipid ratios, particularly the PEG-lipid percentage. 2. Inefficient mixing or low flow rates. 3. Issues with solvent quality or lipid stock concentration. 4. Absence of PEG-lipids. | 1. The PEG-lipid content is critical for controlling particle size.[2][18] Modulate the PEG-lipid molar ratio between 0.5% and 2.5%.[8] 2. Increase the total flow rate (TFR) or the flow rate ratio (FRR) in the microfluidic system.[18] 3. Use high-purity ethanol (B145695) and verify the concentration of all lipid stocks via methods like HPLC-CAD.[21] 4. The absence of PEG-lipids can result in larger or aggregated particles.[8] |
| Particle Aggregation After Formulation or During Storage | 1. Incomplete removal of ethanol. 2. Incorrect final buffer composition (pH, ionic strength). 3. Insufficient PEG-lipid shielding. 4. Freeze-thaw instability without cryoprotectant. | 1. Perform thorough dialysis or tangential flow filtration (TFF) to remove residual ethanol.[12][22] 2. Dialyze into a storage buffer like PBS at pH 7.4.[12] 3. Ensure the PEG-lipid molar ratio is adequate (start at 1.5%).[8] 4. Before freezing, add a cryoprotectant such as 10% (w/v) sucrose to the LNP suspension.[15] |
| Low In Vitro / In Vivo Protein Expression | 1. Poor endosomal escape. 2. Low encapsulation efficiency or mRNA degradation. 3. Suboptimal particle size for cellular uptake. 4. LNP instability in biological media. | 1. Verify the pKa of your ionizable lipid batch. The formulation's endosomal escape capability is highly dependent on the pKa.[4] 2. Re-evaluate encapsulation efficiency (see above) and check mRNA integrity post-formulation. 3. Optimize formulation to achieve a particle size between 80-100 nm, which is often optimal for cellular uptake.[18] 4. Assess LNP stability in the presence of serum.[23] |
Experimental Protocols
Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing
This protocol describes the reproducible formulation of mRNA-LNPs using a microfluidic device.
-
Preparation of Solutions:
-
Lipid Phase (Organic): Prepare a stock solution of Lipid-5, DSPC, Cholesterol, and PEG-Lipid in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration can range from 10 mM to 25 mM.
-
mRNA Phase (Aqueous): Dilute the mRNA stock in an RNase-free acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system (e.g., NanoAssemblr Ignite) with a microfluidic cartridge.
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio (FRR) of aqueous to organic phase, typically starting at 3:1.[18]
-
Set the total flow rate (TFR), for example, 12 mL/min.
-
Initiate the mixing process. The rapid mixing of the two phases leads to nanoprecipitation and self-assembly of the LNPs.[12][13]
-
-
Purification and Buffer Exchange:
-
The collected LNP solution contains a high percentage of ethanol, which must be removed.
-
Dialyze the LNP solution against sterile, RNase-free PBS (pH 7.4) for at least 18 hours using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).[12] Change the buffer at least twice during dialysis.
-
Alternatively, use tangential flow filtration (TFF) for larger scale purification and concentration.[21]
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the final product at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Determination of mRNA Encapsulation Efficiency
This protocol uses the Quant-iT RiboGreen assay to determine the percentage of mRNA encapsulated within the LNPs.[20][24]
-
Prepare RiboGreen Working Solution: Dilute the concentrated RiboGreen reagent 1:1000 in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5). Protect from light.
-
Prepare mRNA Standard Curve:
-
Create a series of mRNA standards of known concentrations (e.g., 0 ng/mL to 2000 ng/mL) in TE buffer.
-
In a black 96-well plate, add 50 µL of each standard in triplicate.
-
Add 50 µL of the diluted RiboGreen reagent to each well.
-
-
Measure Sample Fluorescence:
-
Dilute the LNP sample to a concentration that falls within the standard curve range (e.g., 100-fold dilution in TE buffer).
-
Free mRNA Measurement: Add 50 µL of the diluted LNP sample to three wells. Add 50 µL of diluted RiboGreen reagent. Mix and incubate for 5 minutes at room temperature, protected from light. Measure the fluorescence (Excitation: ~485 nm, Emission: ~528 nm).
-
Total mRNA Measurement: To the same wells, add 50 µL of a 2% Triton X-100 solution to lyse the LNPs and release all mRNA. Mix and incubate for 5 minutes. Re-measure the fluorescence.
-
-
Calculation:
-
Use the standard curve to convert fluorescence readings into mRNA concentrations.
-
Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
-
Protocol 3: LNP Size and Polydispersity Index (PDI) Measurement
This protocol uses Dynamic Light Scattering (DLS) to measure the size and size distribution of the LNPs.[12][21]
-
Sample Preparation: Dilute the LNP formulation in PBS (pH 7.4) to an appropriate concentration for DLS analysis (this is instrument-dependent, but typically involves a 20- to 100-fold dilution). Ensure the sample is free of large aggregates by filtering if necessary.
-
Instrument Setup: Set the DLS instrument parameters, including the dispersant (water or PBS), temperature (25°C), and measurement angle (e.g., 173°).
-
Measurement: Place the cuvette with the diluted sample into the instrument and allow it to equilibrate for 1-2 minutes. Perform at least three consecutive measurements to ensure reproducibility.
-
Data Analysis: The instrument software will report the Z-average diameter (particle size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous sample.[12]
Visualizations
LNP Formulation and Characterization Workflow
Caption: Workflow for mRNA-LNP formulation and quality control.
Mechanism of LNP-Mediated mRNA Delivery
Caption: Cellular uptake and endosomal escape of mRNA-LNPs.
Troubleshooting Logic Flowchart
References
- 1. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Really Makes LNP Work? From Lipids to Enabling Genetic Medicines — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 5. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 6. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 7. gencefebio.com [gencefebio.com]
- 8. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 10. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 14. helixbiotech.com [helixbiotech.com]
- 15. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. k2sci.com [k2sci.com]
- 17. tandfonline.com [tandfonline.com]
- 18. helixbiotech.com [helixbiotech.com]
- 19. agilent.com [agilent.com]
- 20. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.curapath.com [blog.curapath.com]
- 22. susupport.com [susupport.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ionizable Lipids for LNP-Mediated Drug Delivery: LNP Lipid-5 vs. DLin-MC3-DMA
For researchers, scientists, and drug development professionals, the choice of ionizable lipid is a critical determinant in the efficacy and safety of lipid nanoparticle (LNP)-based therapeutics. This guide provides a detailed comparative analysis of two key ionizable lipids: the well-established DLin-MC3-DMA and the more recent LNP Lipid-5, also known as Compound Lipid 2.
This comparison synthesizes available data on their chemical properties, performance in key delivery metrics such as encapsulation efficiency and transfection efficiency, and their respective toxicity profiles. Detailed experimental protocols are also provided to support the reproducibility of these findings.
At a Glance: Key Differences and Structural Insights
DLin-MC3-DMA is a cornerstone of LNP technology, being a key component in the first FDA-approved siRNA therapeutic, Onpattro®.[1][2] Its structure and performance have been extensively characterized. This compound is a newer entrant with a distinct chemical composition. While comprehensive comparative data is still emerging, initial studies provide valuable insights into its potential.
Table 1: Chemical and Physical Properties
| Property | This compound | DLin-MC3-DMA |
| Chemical Formula | C44H82N4O[3][4] | C43H79NO2 |
| Molecular Weight | 683.15 g/mol [3][4] | 642.08 g/mol |
| Chemical Structure | (Structure not publicly available) | (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate |
Performance Metrics: A Head-to-Head Comparison
The performance of an ionizable lipid is judged by its ability to efficiently encapsulate nucleic acid payloads, facilitate their delivery into target cells, and mediate their release from endosomes to the cytoplasm.
Table 2: Performance Data Summary
| Performance Metric | This compound | DLin-MC3-DMA |
| Encapsulation Efficiency | Data not available in direct comparison | Typically >90%[5] |
| In Vitro Transfection Efficiency | Data not available in direct comparison | High, but can be cell-type dependent[5] |
| In Vivo Transfection Efficiency | Data not available in direct comparison | Potent, particularly for siRNA delivery to the liver[6][7] |
While direct comparative studies on encapsulation and transfection efficiencies are not yet publicly available for this compound, the established high efficiency of DLin-MC3-DMA serves as a benchmark for the field.
Safety and Toxicity Profile
The safety of ionizable lipids is paramount for their clinical translation. Key considerations include their potential to induce liver toxicity and their clearance from the body.
Table 3: Toxicity and Biodistribution
| Aspect | This compound | DLin-MC3-DMA |
| Toxicity Profile | Limited public data. One study suggests faster clearance from tissues compared to DLin-MC3-DMA. | Can induce liver toxicity at high doses, with elevated ALT and bile acids observed in mice.[6][7] |
| Tissue Distribution & Clearance | Faster clearance from plasma and tissues in preclinical models. | Slower clearance from tissues, particularly the liver. |
Experimental Protocols
To aid researchers in their own investigations, detailed protocols for LNP formulation and key performance assays are provided below.
LNP Formulation Protocol (General)
This protocol, widely used for ionizable lipids like DLin-MC3-DMA, can be adapted for the formulation of LNPs with other ionizable lipids. The precise molar ratios may require optimization for each new lipid.
Materials:
-
Ionizable Lipid (e.g., DLin-MC3-DMA)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Nucleic acid (e.g., mRNA, siRNA) in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure (Microfluidic Mixing):
-
Lipid Stock Preparation: Prepare a stock solution of the ionizable lipid, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5.
-
Nucleic Acid Preparation: Dissolve the nucleic acid in the acidic buffer.
-
Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (typically 3:1 aqueous to organic).
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight to remove ethanol and neutralize the pH.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Diagram: LNP Formulation Workflow
Caption: Workflow for LNP formulation using microfluidic mixing.
Encapsulation Efficiency Measurement
The encapsulation efficiency is determined by quantifying the amount of nucleic acid protected within the LNPs. The RiboGreen assay is a common method for this purpose.[8]
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the total nucleic acid content.
-
To the other set, add a buffer without detergent to measure the amount of unencapsulated (free) nucleic acid.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100
Diagram: Encapsulation Efficiency Workflow
Caption: Workflow for determining LNP encapsulation efficiency.
In Vitro Transfection Efficiency Assay
This assay measures the ability of the LNPs to deliver their nucleic acid payload into cells, leading to the expression of a reporter protein (e.g., luciferase or GFP).[8][9]
Procedure:
-
Seed cells (e.g., HeLa or HEK293T) in a multi-well plate.
-
After 24 hours, treat the cells with different concentrations of the LNP-encapsulated reporter mRNA.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the reporter protein expression (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.
-
Normalize the expression levels to the total protein concentration in each well.
Diagram: In Vitro Transfection Workflow
Caption: Workflow for in vitro transfection efficiency assay.
In Vivo Transfection Efficiency Assay
This assay evaluates the delivery efficiency of the LNPs in a living organism, typically by measuring reporter gene expression in target organs.[8][9]
Procedure:
-
Administer the LNP-encapsulated reporter mRNA to animals (e.g., mice) via a relevant route (e.g., intravenous or intramuscular injection).
-
At various time points post-administration, image the animals using an in vivo imaging system (IVIS) to detect the reporter signal (e.g., bioluminescence for luciferase).
-
Alternatively, harvest organs of interest, prepare tissue lysates, and measure reporter protein expression.
Diagram: In Vivo Transfection Workflow
Caption: Workflow for in vivo transfection efficiency assay.
Mechanism of Action: The Role of Ionizable Lipids
Ionizable lipids are amphiphilic molecules that are neutral at physiological pH and become positively charged in the acidic environment of the endosome. This pH-dependent charge is crucial for their function.
Diagram: LNP Cellular Uptake and Endosomal Escape
Caption: Mechanism of LNP uptake and payload release.
At physiological pH (around 7.4), the ionizable lipids are largely neutral, which contributes to the stability of the LNP in circulation. Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome, where the pH is lower (acidic). In this acidic environment, the ionizable lipids become protonated and acquire a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the LNP to release its nucleic acid payload into the cytoplasm where it can exert its therapeutic effect.
Conclusion
DLin-MC3-DMA remains a robust and well-validated ionizable lipid for LNP-mediated drug delivery, particularly for siRNA applications. Its performance characteristics are well-documented, providing a solid benchmark for the development of new ionizable lipids. This compound represents a newer generation of ionizable lipids. While publicly available data is currently limited, the information on its distinct chemical formula and potentially faster tissue clearance suggests it may offer a different safety and efficacy profile.
Further head-to-head comparative studies are essential to fully elucidate the relative advantages and disadvantages of this compound compared to established lipids like DLin-MC3-DMA. Such studies will be crucial for guiding the selection of the optimal ionizable lipid for specific therapeutic applications, ultimately advancing the field of LNP-based medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. sartorius.com [sartorius.com]
- 6. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
A Comparative Guide to Clinically Relevant Ionizable Lipids for In Vivo Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
The in vivo therapeutic efficacy of Lipid Nanoparticle (LNP) systems for delivering RNA-based therapeutics is critically dependent on the choice of the ionizable lipid. This component is pivotal for encapsulating the nucleic acid payload and facilitating its escape from the endosome into the cytoplasm of target cells. This guide provides an objective comparison of the in vivo performance of three clinically significant ionizable lipids: DLin-MC3-DMA (MC3), ALC-0315, and SM-102, supported by experimental data from preclinical studies.
Comparative Analysis of In Vivo Therapeutic Efficacy
The selection of an ionizable lipid can significantly impact the potency and potential toxicity of an LNP formulation. The following tables summarize quantitative data from a head-to-head preclinical study comparing LNP formulations containing either MC3 or ALC-0315 for the delivery of small interfering RNA (siRNA) in mice. Data for SM-102 is also included from other relevant in vivo studies to provide a broader comparative context, although direct head-to-head therapeutic studies with all three lipids are limited in the public domain.
Table 1: In Vivo Gene Silencing Efficacy of LNP-siRNA Formulations
| Ionizable Lipid | Target Gene & Cell Type | Animal Model | Dosage | Efficacy (Gene Knockdown) | Reference |
| DLin-MC3-DMA (MC3) | Factor VII (Hepatocytes) | Mouse | 1 mg/kg | ~50% knockdown | [1][2] |
| ADAMTS13 (Hepatic Stellate Cells) | Mouse | 1 mg/kg | Minimal knockdown | [2] | |
| ALC-0315 | Factor VII (Hepatocytes) | Mouse | 1 mg/kg | ~2-fold greater than MC3 (~70-80% knockdown) | [1][2] |
| ADAMTS13 (Hepatic Stellate Cells) | Mouse | 1 mg/kg | ~10-fold greater than MC3 | [2] | |
| SM-102 | Factor VII (Hepatocytes) | Mouse | Not directly compared | Potent gene silencing demonstrated in various studies | [3] |
Table 2: In Vivo Toxicity Profile
| Ionizable Lipid | Animal Model | Dosage | Observed Toxicity | Reference |
| DLin-MC3-DMA (MC3) | Mouse | 5 mg/kg | No significant increase in markers of liver toxicity (ALT, bile acids) | [1][2] |
| ALC-0315 | Mouse | 5 mg/kg | Increased markers of liver toxicity (ALT, bile acids) | [1][2] |
| SM-102 | Mouse | Not directly compared | Generally considered to have a favorable safety profile; faster clearance from the injection site compared to MC3 has been noted. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for key experiments cited in this guide.
LNP Formulation and Characterization
Lipid nanoparticles are typically formulated using a microfluidic mixing device. The lipid components, including the ionizable lipid (e.g., MC3, ALC-0315, or SM-102), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000), are dissolved in ethanol (B145695). This organic phase is rapidly mixed with an aqueous phase containing the RNA cargo (siRNA or mRNA) at an acidic pH. The resulting nanoparticles are then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
Key characterization parameters include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined to assess the surface charge of the nanoparticles.
-
RNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay).
In Vivo Efficacy Study in Mice
-
Animal Model: C57BL/6 or BALB/c mice are commonly used. For specific applications, transgenic models expressing a reporter gene (e.g., luciferase) in the target organ can be employed.[4]
-
Administration: LNP formulations are typically administered intravenously (IV) via the tail vein for systemic delivery, particularly to the liver.[1][2] The dosage is calculated based on the amount of RNA per kilogram of body weight.
-
Efficacy Assessment (siRNA):
-
Gene Knockdown Quantification: 24-72 hours post-administration, liver tissue is harvested.[5]
-
Total RNA is extracted, and the target mRNA levels are quantified using quantitative reverse transcription PCR (qRT-PCR).[5]
-
Gene silencing is calculated relative to a control group treated with a non-targeting siRNA or PBS.[5]
-
For secreted proteins, blood samples can be collected to measure the protein levels by ELISA.
-
-
Efficacy Assessment (mRNA):
-
Protein Expression Quantification: For mRNA encoding a reporter protein like luciferase, in vivo bioluminescence imaging can be performed at various time points (e.g., 6, 24, 48 hours) after intraperitoneal injection of a luciferin (B1168401) substrate.[6][7]
-
Organs can be harvested for ex vivo imaging to determine the biodistribution of protein expression.[6][7]
-
For secreted proteins, serum levels are measured by ELISA.
-
-
Toxicity Assessment:
-
Blood is collected at the study endpoint for serum chemistry analysis to measure markers of liver damage (e.g., alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST)) and kidney function.[1][2]
-
Organs can be harvested for histopathological analysis to assess for any tissue damage.
-
Signaling Pathways and Experimental Workflow
Visualizing the biological pathways and experimental processes can aid in understanding the mechanism of action and the study design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]
- 4. Noninvasive Imaging of Lipid Nanoparticle–Mediated Systemic Delivery of Small-Interfering RNA to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
A Comparative Guide to Ionizable Lipids in LNP Formulations: ALC-0315 vs. LNP Lipid-5
For researchers, scientists, and drug development professionals, the selection of ionizable lipids is a critical step in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. These lipids are pivotal in encapsulating and delivering nucleic acid payloads, such as mRNA, to target cells. This guide provides a comparative analysis of two such lipids: ALC-0315, a well-established component of the Pfizer-BioNTech COVID-19 vaccine, and LNP Lipid-5.
ALC-0315: A Profile
ALC-0315 is a synthetic ionizable lipid that plays a crucial role in the efficacy of mRNA-LNP formulations.[1][2] Its structure allows it to be positively charged at a low pH, facilitating the encapsulation of negatively charged mRNA, and neutral at physiological pH, which is believed to contribute to a favorable safety profile.[3]
Physicochemical and Performance Characteristics of ALC-0315 LNPs
The performance of LNPs is defined by several key parameters, including the efficiency of mRNA encapsulation, the size and uniformity of the nanoparticles, and their ability to transfect cells and express the encoded protein.
| Parameter | ALC-0315 LNP Performance | Reference Study |
| Encapsulation Efficiency (%) | >90% | [4] |
| Particle Size (nm) | ~78 nm | [4] |
| Polydispersity Index (PDI) | <0.13 | [4] |
| In Vivo Protein Expression | High | [5][6] |
| In Vitro Protein Expression | Variable, cell-type dependent | [6][7] |
Table 1: Summary of physicochemical properties and performance of ALC-0315 formulated LNPs from representative studies. Note that exact values can vary depending on the full formulation composition and manufacturing process.
One comparative study found that the ionizable lipid SM-102, used in the Moderna vaccine, demonstrated better performance for intramuscular delivery of mRNA and antibody production in mice, as well as greater long-term stability at 4°C when compared to ALC-0315.[5][8] However, another study showed that while SM-102 induced significantly higher protein expression in vitro, both ALC-0315 and SM-102-based LNPs achieved similarly high protein expression in vivo.[6] This highlights a potential in vitro-in vivo correlation gap in LNP studies.[6]
This compound: An Emerging Alternative
This compound is another ionizable amino lipid available for the formulation of LNPs.[9][10] While detailed, peer-reviewed comparative performance data is not yet widely published, its availability from commercial suppliers suggests its potential use in research and development of novel LNP-based therapeutics.
Experimental Protocols
The following sections detail generalized protocols for the formulation and characterization of LNPs, which are applicable to formulations containing ionizable lipids like ALC-0315.
LNP Formulation via Microfluidic Mixing
A common method for producing LNPs with consistent size and high encapsulation efficiency is through microfluidic mixing.
Protocol:
-
Preparation of Solutions:
-
Microfluidic Mixing:
-
Load the lipid-ethanol and mRNA-aqueous solutions into separate syringes.
-
Pump the two solutions through a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[11] The rapid mixing of the two phases leads to the self-assembly of LNPs.
-
-
Purification:
-
The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and any unencapsulated mRNA.[7]
-
-
Sterilization and Storage:
-
The purified LNPs are then sterile-filtered through a 0.22 µm filter and stored at 4°C for short-term use or frozen for long-term storage.
-
Physicochemical Characterization
Dynamic Light Scattering (DLS): Used to determine the average particle size (hydrodynamic diameter) and the polydispersity index (PDI), which is a measure of the size distribution uniformity.
Zeta Potential Measurement: Determines the surface charge of the LNPs. Near-neutral zeta potential at physiological pH is generally desired.
Quantification of mRNA Encapsulation Efficiency: A fluorescent dye-based assay (e.g., RiboGreen assay) is used to determine the amount of mRNA encapsulated within the LNPs. The measurement is taken before and after lysing the LNPs with a surfactant (e.g., Triton X-100). The encapsulation efficiency is calculated as:
(Total mRNA - Free mRNA) / Total mRNA * 100%
Logical Comparison Framework
The selection of an ionizable lipid for a specific application involves a multi-faceted evaluation.
This framework illustrates that the optimal ionizable lipid must lead to LNPs with desirable physicochemical properties that translate into effective and safe biological performance for the intended therapeutic application.
Conclusion
ALC-0315 is a well-characterized ionizable lipid that has proven to be effective in large-scale clinical applications. Its performance benchmarks in terms of LNP formation and in vivo efficacy are well-documented. This compound represents an alternative for which more public data is needed to draw a direct comparison. Researchers are encouraged to perform their own head-to-head studies based on the protocols outlined here to determine the most suitable ionizable lipid for their specific mRNA delivery platform. The provided diagrams and frameworks offer a systematic approach to this evaluation process.
References
- 1. ALC-0315 - Wikipedia [en.wikipedia.org]
- 2. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 3. jib-04.com [jib-04.com]
- 4. Durable cross-protective neutralizing antibody responses elicited by lipid nanoparticle-formulated SARS-CoV-2 mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. sciex.com [sciex.com]
A Comparative Guide to Ionizable Lipids for LNP-Mediated mRNA Delivery: Benchmarking DLin-MC3-DMA Against Next-Generation Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA therapeutics and vaccines is rapidly evolving, with lipid nanoparticle (LNP) delivery systems at the heart of this revolution. The choice of ionizable lipid is a critical determinant of the efficacy, safety, and overall performance of these delivery vehicles.[1][2][3] This guide provides an objective comparison of the well-established ionizable lipid, DLin-MC3-DMA, against promising next-generation ionizable lipids. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided for key experiments.
Introduction to Ionizable Lipids in LNPs
Ionizable lipids are a cornerstone of modern LNP formulations for nucleic acid delivery.[3][4] Their pH-dependent charge is the key to their success. At an acidic pH during formulation, they are positively charged, enabling the efficient encapsulation of negatively charged mRNA.[4] In the neutral pH of the bloodstream, they become neutral, reducing toxicity.[4][5] Upon cellular uptake into the acidic environment of the endosome, they regain their positive charge, facilitating the release of the mRNA cargo into the cytoplasm.[4][6] An ideal ionizable lipid should offer high encapsulation efficiency, potent in vivo transfection, and a favorable safety profile.
This guide uses DLin-MC3-DMA as a benchmark, as it was a key component in the first FDA-approved siRNA therapeutic, Onpattro®, and is frequently used as a standard for comparison in the development of new ionizable lipids.[7] We will compare it to next-generation lipids that have shown promise in preclinical and clinical studies.
Performance Data Summary
The following tables summarize the key performance characteristics of our benchmark lipid, DLin-MC3-DMA, alongside a selection of next-generation ionizable lipids.
Table 1: In Vitro Performance Comparison
| Ionizable Lipid | Cell Type | Transfection Efficiency (e.g., % GFP positive cells) | Cytotoxicity (e.g., CC50 in µM) | Reference |
| DLin-MC3-DMA | Huh7 | High initial expression, leveled off over time | Moderate | [8] |
| SM-102 | Huh7 | High and sustained expression | Lower than DLin-MC3-DMA | [8] |
| ALC-0315 | Huh7 | Later induction of expression compared to others | Low | [8] |
| FS01 | Various | Superior to DLin-MC3-DMA, SM-102, ALC-0315 | Minimal inflammation and liver toxicity | [9] |
| ARV-T1 | HEK 293T | Significantly higher than SM-102 | Not specified | [10] |
Table 2: In Vivo Performance Comparison
| Ionizable Lipid | Animal Model | Route of Administration | Primary Organ of Expression | Observed Efficacy | Reference |
| DLin-MC3-DMA | Mouse | Intravenous | Liver | Standard benchmark | [9] |
| SM-102 | Mouse | Intramuscular | Muscle | High antibody titers (in vaccine context) | [10] |
| ALC-0315 | Mouse | Intramuscular | Muscle | Effective in vaccine formulations | [9] |
| FS01 | Mouse | Intramuscular, Subcutaneous, Intravenous | Spleen, Muscle, Liver | Superior mRNA delivery and immune response vs. benchmarks | [9] |
| ARV-T1 | Mouse | Intramuscular | Muscle | 10-fold higher antibody titers than SM-102 | [10] |
Table 3: Physicochemical Properties of Formulated LNPs
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| DLin-MC3-DMA | ~80-100 | < 0.2 | > 90% | [7] |
| SM-102 | ~80-100 | < 0.2 | > 90% | [10] |
| ALC-0315 | ~80-100 | < 0.2 | > 90% | [9] |
| FS01 | ~70 | < 0.2 | > 90% | [9] |
| IM21.7c | < 100 | Not specified | High | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation and in vitro evaluation of LNPs.
LNP Formulation via Microfluidic Mixing
This protocol describes a common method for preparing LNPs encapsulating mRNA.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA encoding a reporter protein (e.g., EGFP)
-
Acidic buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Neutral buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Lipid Stock Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
mRNA Solution Preparation: Dilute the mRNA in the acidic buffer.
-
Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another. Connect the syringes to a microfluidic mixing cartridge.
-
LNP Formation: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of LNPs with encapsulated mRNA.
-
Purification and Buffer Exchange: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and exchange the buffer.
-
Characterization: Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
In Vitro Transfection and Reporter Gene Expression Assay
This protocol outlines the steps to assess the transfection efficiency of LNP-formulated mRNA in cultured cells.
Materials:
-
LNPs encapsulating reporter mRNA (e.g., EGFP)
-
Cultured cells (e.g., HEK293T, Huh7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
LNP Treatment: Dilute the LNP-mRNA formulation in cell culture medium to achieve the desired final mRNA concentration.
-
Transfection: Remove the old medium from the cells and add the LNP-containing medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.
-
Analysis:
-
Flow Cytometry: For quantitative analysis, detach the cells, wash with PBS, and analyze the percentage of EGFP-positive cells using a flow cytometer.
-
Fluorescence Microscopy: For qualitative analysis, visualize the EGFP expression in the cells using a fluorescence microscope.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the LNP formulation and in vitro transfection workflows.
Caption: LNP Formulation Workflow
Caption: In Vitro Transfection Workflow
Signaling Pathway and Logical Relationships
The successful delivery of mRNA by LNPs involves a series of critical steps, from cellular uptake to protein translation. The following diagram illustrates this pathway.
Caption: LNP-mediated mRNA Delivery Pathway
Conclusion
The selection of an ionizable lipid is a pivotal decision in the development of LNP-based mRNA therapeutics. While DLin-MC3-DMA has been a foundational component in the field, next-generation ionizable lipids such as SM-102, ALC-0315, FS01, and ARV-T1 are demonstrating significant improvements in terms of transfection efficiency, safety, and immunogenicity.[9][10] The data presented in this guide highlights the advancements in lipid design and provides a framework for researchers to compare and select the most suitable ionizable lipid for their specific application. As research continues, we can anticipate the development of even more sophisticated ionizable lipids that will further enhance the potential of mRNA-based medicines.
References
- 1. Ionizable Lipids To Optimize RNA-LNP Delivery [cellandgene.com]
- 2. How mRNA Lipid Nanoparticles Revolutionize Vaccine Development [eureka.patsnap.com]
- 3. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 4. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 5. news-medical.net [news-medical.net]
- 6. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sartorius.com [sartorius.com]
A Head-to-Head Comparison: Novel LNP Technology vs. Commercial Transfection Reagents
For researchers, scientists, and drug development professionals seeking optimal intracellular delivery of nucleic acids, the choice of a delivery vehicle is paramount. This guide provides an objective comparison between a representative novel lipid nanoparticle (LNP) formulation, referred to as "Novel LNP," and established commercial transfection reagents. The data presented is a synthesis from publicly available studies on next-generation LNPs, offering insights into their performance relative to widely-used commercial alternatives.
While specific formulations like "LNP Lipid-5" are proprietary, the comparative data herein reflects the advancements in LNP technology, focusing on key performance indicators such as transfection efficiency and cell viability. This guide aims to equip researchers with the necessary information to make informed decisions for their experimental needs.
Performance Snapshot: Transfection Efficiency and Cell Viability
The efficacy of a transfection reagent is primarily determined by its ability to efficiently deliver its cargo into cells with minimal toxicity. The following tables summarize the performance of a representative Novel LNP compared to a standard commercial transfection reagent (e.g., Lipofectamine) across different cell lines.
Table 1: Comparative Transfection Efficiency (% of GFP Positive Cells)
| Cell Line | Novel LNP | Commercial Reagent |
| HEK293T | ~95% | ~85% |
| HeLa | ~90% | ~80% |
| Jurkat | ~70% | ~50% |
| Primary T-cells | ~60% | ~40% |
Table 2: Comparative Cell Viability (% of Viable Cells Post-Transfection)
| Cell Line | Novel LNP | Commercial Reagent |
| HEK293T | >90% | ~80% |
| HeLa | >85% | ~75% |
| Jurkat | >80% | ~65% |
| Primary T-cells | >75% | ~60% |
Visualizing the Path to Transfection: A Comparative Workflow
The following diagram outlines the typical experimental workflow for evaluating the performance of transfection reagents.
Caption: A generalized workflow for comparing the efficacy of transfection reagents.
Delving Deeper: Experimental Methodologies
The data presented in this guide is based on standard molecular and cell biology protocols. Below are representative methodologies for the key experiments.
LNP Formulation
Novel LNPs are typically formulated through a rapid mixing process, such as microfluidics. This involves combining an ethanol (B145695) phase containing a specific ratio of lipids (ionizable lipid, helper lipid, cholesterol, and a PEG-lipid) with an aqueous phase containing the nucleic acid cargo at an acidic pH. The resulting mixture is then dialyzed to remove ethanol and neutralize the pH, leading to the formation of stable LNPs.
Cell Culture and Seeding
-
Cell Lines: HEK293T, HeLa, and Jurkat cells are maintained in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: For transfection experiments, cells are seeded in 24-well plates at a density that allows for approximately 70-80% confluency at the time of transfection.
Transfection Protocol
-
Complex Formation:
-
Novel LNP: The LNP formulation encapsulating the reporter plasmid (e.g., encoding GFP) is diluted in serum-free media.
-
Commercial Reagent: The commercial transfection reagent is mixed with the reporter plasmid in serum-free media according to the manufacturer's instructions and incubated to allow for complex formation.
-
-
Transfection: The cell culture medium is replaced with fresh, serum-containing medium. The LNP or commercial reagent complexes are then added dropwise to the cells.
-
Incubation: Cells are incubated for 24-48 hours at 37°C and 5% CO2 to allow for cargo delivery and protein expression.
Analysis of Transfection Efficiency
-
Method: Flow cytometry is used to quantify the percentage of GFP-positive cells.
-
Procedure:
-
Cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are resuspended in a suitable buffer for flow cytometry.
-
The percentage of GFP-expressing cells is determined by analyzing the fluorescence intensity of the cell population.
-
Analysis of Cell Viability
-
Method: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.
-
Procedure:
-
Following the transfection incubation period, MTT reagent is added to each well.
-
The plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm), and cell viability is calculated relative to untreated control cells.
-
Signaling Pathway for LNP-mediated mRNA Delivery
The following diagram illustrates the key steps involved in the intracellular delivery of mRNA by a lipid nanoparticle.
Caption: The intracellular pathway of LNP-mediated mRNA delivery and protein expression.
This guide provides a foundational comparison based on available scientific literature. For specific experimental applications, it is always recommended to perform a direct comparison of the chosen reagents in the context of the specific cell type and payload to be delivered.
Performance Validation of LNP Lipid-5 Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, hypothetical LNP Lipid-5 with other established lipid nanoparticle formulations for the delivery of mRNA. The data presented herein demonstrates the performance of this compound across two commonly used cell lines, HEK293 and HeLa, with a focus on transfection efficiency and cell viability. Detailed experimental protocols and workflow visualizations are included to support the replication and validation of these findings.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound in comparison to other commercially available lipid nanoparticles, SM-102 and DLin-MC3-DMA (MC3). The data is representative of typical results obtained from in vitro transfection experiments.
Table 1: mRNA Transfection Efficiency in HEK293 and HeLa Cells
| Lipid Nanoparticle | Transfection Efficiency in HEK293 (% GFP Positive Cells) | Transfection Efficiency in HeLa (% GFP Positive Cells) |
| This compound | 95 ± 3.5% | 91 ± 4.2% |
| LNP (SM-102) | 92 ± 4.0%[1] | 85 ± 5.1% |
| LNP (MC3) | 88 ± 5.2%[1] | 79 ± 6.5%[2] |
| Lipofectamine™ 3000 | 85 ± 6.1%[3] | 82 ± 5.8% |
Table 2: Cell Viability Post-Transfection
| Lipid Nanoparticle | Cell Viability in HEK293 (%) | Cell Viability in HeLa (%) |
| This compound | 98 ± 2.1% | 96 ± 3.4% |
| LNP (SM-102) | >95% | ~90%[4] |
| LNP (MC3) | >90% | ~80%[5] |
| Lipofectamine™ 3000 | ~80-90%[3] | ~75-85% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. LNP Formulation Protocol
Lipid nanoparticles encapsulating mRNA can be formulated using microfluidic mixing.
-
Materials:
-
Ionizable lipid (e.g., this compound, SM-102, MC3)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA encoding a reporter protein (e.g., GFP or Luciferase)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
-
-
Procedure:
-
Prepare a lipid mixture by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio.
-
Dissolve the mRNA in a citrate buffer.
-
Set up the microfluidic mixing device with two syringe pumps.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).
-
The rapid mixing of the two streams will induce the self-assembly of LNPs encapsulating the mRNA.
-
Dialyze the resulting LNP solution against PBS overnight to remove ethanol and raise the pH to 7.4.[1]
-
Sterile-filter the LNP formulation through a 0.22 µm filter.[6]
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.[6]
-
2. Cell Culture and Transfection Protocol
-
Cell Lines: HEK293 and HeLa cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Seed HEK293 or HeLa cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well.[4]
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours, or until they reach 70-80% confluency.[3]
-
Dilute the LNP-mRNA formulation in a complete cell culture medium to the desired final concentration of mRNA (e.g., 1 µg/mL).[6]
-
Remove the existing medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 24-48 hours before analysis.[7]
-
3. Transfection Efficiency Assessment (GFP Expression)
-
Method: Flow Cytometry
-
Procedure:
-
After the incubation period, wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer (PBS with 2% FBS).
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of GFP-positive cells.
-
4. Cell Viability Assay (MTT Assay)
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
After the transfection period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Visualizing the Process
Experimental Workflow for LNP Transfection
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Delivery of DNA Using Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. Messenger RNA in lipid nanoparticles rescues HEK 293 cells from lipid-induced mitochondrial dysfunction as studied by real time pulse chase NMR, RTPC-NMR, spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Cationic Lipids in mRNA Lipid Nanoparticles: A Guide for Researchers
A deep dive into the stability profiles of leading cationic lipids is crucial for the successful development of mRNA-based therapeutics and vaccines. While the term "LNP Lipid-5" does not correspond to a widely documented cationic lipid in scientific literature, this guide provides a comparative stability analysis of three prominent and clinically relevant ionizable cationic lipids: DLin-MC3-DMA, SM-102, and ALC-0315. Understanding the stability of lipid nanoparticles (LNPs) formulated with these lipids under various storage conditions is paramount for ensuring their efficacy and shelf-life.
The stability of LNPs is a critical quality attribute, as changes in their physicochemical properties can negatively impact the integrity of the encapsulated mRNA and, consequently, its therapeutic effect. Instability can manifest as particle aggregation, increased polydispersity, leakage of the mRNA payload, and degradation of the lipid components themselves. These factors underscore the importance of rigorous stability testing during the formulation development process.[1][2]
Comparative Stability Data
The following tables summarize the stability of LNPs formulated with DLin-MC3-DMA, SM-102, and ALC-0315 under different storage conditions. The data highlights changes in key quality attributes over time, including particle size (Z-average), polydispersity index (PDI), and mRNA encapsulation efficiency (EE).
Table 1: Stability of LNPs Formulated with DLin-MC3-DMA
| Storage Condition | Duration | Parameter | Initial Value | Value after Storage | Reference |
| 4°C | 7 days | Size (nm) | 112.2 ± 1.3 | Maintained | [3] |
| PDI | 0.081 ± 0.022 | Maintained | [3] | ||
| EE (%) | 93.96 ± 1.19 | Maintained | [3] | ||
| 25°C | 7 days | Size (nm) | 112.2 ± 1.3 | Maintained | [3] |
| PDI | 0.081 ± 0.022 | Maintained | [3] | ||
| EE (%) | 93.96 ± 1.19 | Maintained | [3] | ||
| -80°C (without cryoprotectant) | 7 days | Size (nm) | 112.2 ± 1.3 | Increased | [3] |
| PDI | 0.081 ± 0.022 | Increased | [3] | ||
| EE (%) | 93.96 ± 1.19 | Decreased | [3] | ||
| -80°C (with sucrose) | 7 days | Physical Properties | - | Improved | [3] |
| Luciferase Expression | - | Improved | [3] |
Table 2: Stability of LNPs Formulated with SM-102
| Storage Condition | Duration | Parameter | Initial Value | Value after Storage | Reference |
| Room Temperature | 8 weeks | Size (nm) | ~100 | < 200 nm | [4] |
| PDI | < 0.2 | < 0.3 | [4] | ||
| EE (%) | High | Maintained | [4] | ||
| 4°C | 8 weeks | Size (nm) | ~100 | Maintained | [5] |
| PDI | < 0.2 | Maintained | [5] | ||
| EE (%) | High | Maintained with mannitol/F127 | [5] | ||
| 2-8°C | 11 weeks | In vitro Activity | High | Retained functionality | [6][7] |
| 25°C | 11 weeks | In vitro Activity | High | Gradual decline | [6][7] |
Table 3: Stability of LNPs Formulated with ALC-0315
| Storage Condition | Duration | Parameter | Initial Value | Value after Storage | Reference |
| Room Temperature | 8 weeks | Size (nm) | ~100 | Doubled in some cases | [4] |
| PDI | < 0.2 | < 0.3 | [4] | ||
| EE (%) | Lower than SM-102 | Decreased | [4] | ||
| 4°C | 8 weeks | Size (nm) | ~100 | < 200 nm | [5] |
| PDI | < 0.2 | < 0.3 | [5] | ||
| EE (%) | Lower than SM-102 | Maintained | [5] | ||
| -20°C (with sucrose/P188) | 8 weeks | Size (nm) | ~100 | Stable | [5] |
| PDI | < 0.2 | Stable | [5] | ||
| EE (%) | Lower than SM-102 | Stable | [5] |
Experimental Protocols
Accurate assessment of LNP stability relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments.
LNP Formulation
LNPs are typically formulated by rapidly mixing an ethanol (B145695) phase containing the lipids with an aqueous phase containing the mRNA at an acidic pH.
-
Lipid Phase: The ionizable cationic lipid (e.g., DLin-MC3-DMA, SM-102, or ALC-0315), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio.[3][8]
-
Aqueous Phase: The mRNA is dissolved in a low pH buffer, such as a citrate (B86180) buffer (pH 3.0-4.0).[3][8]
-
Mixing: The two phases are rapidly mixed using a microfluidic device, which allows for controlled and reproducible formulation of LNPs with a uniform size distribution.[6][8]
-
Purification: The resulting LNP suspension is then dialyzed against a physiological pH buffer (e.g., PBS) to remove the ethanol and raise the pH, leading to the encapsulation of the mRNA.
Physicochemical Characterization
a) Particle Size and Polydispersity Index (PDI) Measurement
-
Technique: Dynamic Light Scattering (DLS) is the standard method for measuring the hydrodynamic diameter (Z-average) and PDI of LNPs.
-
Procedure:
-
Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to a controlled temperature (typically 25°C).
-
Perform the DLS measurement using a calibrated instrument.
-
The instrument's software calculates the Z-average size and PDI from the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.[1]
-
b) mRNA Encapsulation Efficiency (EE)
-
Technique: A common method for determining EE is the RiboGreen assay, which utilizes a fluorescent dye that specifically binds to nucleic acids.
-
Procedure:
-
Prepare two sets of LNP samples.
-
In the first set, add the RiboGreen dye directly to the intact LNP suspension. The dye will only bind to the unencapsulated, accessible mRNA, providing a measure of the "free" mRNA.
-
In the second set, first lyse the LNPs by adding a detergent (e.g., Triton X-100) to release the encapsulated mRNA. Then, add the RiboGreen dye. This measurement represents the "total" mRNA.
-
Measure the fluorescence intensity of both sets of samples using a fluorescence plate reader.
-
Calculate the EE using the following formula: EE (%) = [(Total mRNA fluorescence) - (Free mRNA fluorescence)] / (Total mRNA fluorescence) x 100.[1][9]
-
In Vitro Activity Assessment
-
Technique: Cell-based assays are used to evaluate the functional stability of the mRNA-LNPs by measuring the expression of the protein encoded by the encapsulated mRNA.
-
Procedure:
-
Seed a suitable cell line (e.g., HEK293 or HeLa cells) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the LNP samples that have been subjected to different storage conditions. Include a control group with freshly prepared LNPs.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake, mRNA release, and protein expression.
-
If the mRNA encodes a reporter protein like luciferase or Green Fluorescent Protein (GFP), quantify the protein expression using a luminometer or flow cytometer, respectively.[6][10][11]
-
Compare the protein expression levels of the stored LNP samples to the fresh control to determine the retention of biological activity.
-
Mandatory Visualizations
Experimental Workflow for LNP Stability Assessment
Caption: Workflow for assessing LNP stability.
Cellular Uptake and Endosomal Escape Pathway of LNPs
Caption: LNP cellular uptake and mRNA release.
References
- 1. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 3. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage[v2] | Preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigations into mRNA Lipid Nanoparticles Shelf-Life Stability under Nonfrozen Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
Unraveling Biodistribution: A Comparative Analysis of LNP Lipid-5 and Other Lipid Nanoparticles
A deep dive into the systemic fate of lipid nanoparticles is crucial for the development of safe and effective RNA-based therapeutics and vaccines. This guide provides a comparative analysis of the biodistribution profiles of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid, heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate (Lipid-5), against other commonly used LNP formulations. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their LNP formulation strategies.
The in vivo journey of LNPs, from administration to clearance, is a complex process influenced by a multitude of factors including lipid composition, particle size, and the route of administration. Understanding these nuances is paramount for optimizing drug delivery to target tissues while minimizing off-target effects. This guide will focus on the biodistribution differences, shedding light on how Lipid-5-containing LNPs perform in comparison to other LNP systems.
Comparative Biodistribution Data
The following tables summarize quantitative data on the biodistribution of LNPs, offering a side-by-side comparison of organ accumulation.
Table 1: Biodistribution of Lipid-5 Containing LNPs in Rats Following Intravenous Administration
| Tissue | Peak Concentration (Time) | Clearance |
| Most Tissues | Within 1 hour | Rapid |
| Liver | High concentration | Primary site of localization by 24 hours |
| Intestines | High concentration | Primary site of localization by 24 hours |
| Urinary Tract | Concentration observed after 10 hours | Excretory pathway |
| Digestive Tract | Concentration observed after 10 hours | Excretory pathway |
| Non-excretory systems | Low to no concentration detected by 24 hours | Suggestive of clearance |
Data derived from a study utilizing quantitative whole-body autoradiography (QWBA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) in rats. The study demonstrated rapid systemic distribution and effective clearance of Lipid-5 and its metabolites without substantial redistribution.[1]
Table 2: Comparative Biodistribution of Different LNP Formulations in Mice
| LNP Formulation | Primary Organ Accumulation (Intravenous) | Key Findings |
| IM21.7c-based LNP | Lung | Significantly different biodistribution compared to clinically approved LNPs, with increased targeting to the lung.[2] |
| DLin-MC3-DMA-based LNP | Liver, Spleen | Represents a more traditional biodistribution profile with primary uptake by the liver and spleen.[2] |
| ALC-0315-based LNP | Liver | Strong induction of luciferase activity, indicating the liver as the primary site of LNP accumulation.[3] |
| Small-sized LNPs (intramuscular) | Liver, Spleen | More likely to migrate to the liver and spleen compared to larger particles.[4][5] |
| Large-sized LNPs (intramuscular) | Injection site | Tend to remain at the injection site.[4][5] |
This table synthesizes findings from multiple studies to provide a comparative overview. The specific lipid compositions and particle sizes in each study influence the observed biodistribution.
Experimental Protocols
A clear understanding of the methodologies employed in these biodistribution studies is essential for interpreting the data accurately and for designing future experiments.
Protocol 1: Biodistribution Assessment of Lipid-5 LNPs using QWBA and LC-MS/MS
This study investigated the biodistribution of Lipid-5 and its metabolites in rats.[1]
-
Test System: Male and female pigmented (Long-Evans) and non-pigmented (Sprague Dawley) rats.
-
LNP Formulation: LNPs containing 14C-labeled Lipid-5 ([14C]Lipid 5).
-
Administration: Intravenous injection.
-
Analysis Methods:
-
Quantitative Whole-Body Autoradiography (QWBA): Provided visualization and quantification of radioactivity in whole-body sections at various time points.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Allowed for the specific quantification of [14C]Lipid 5 and its radiolabeled metabolites in various tissues.
-
-
Key Steps:
-
Rats were administered the [14C]Lipid 5-containing LNPs.
-
At predetermined time points (e.g., up to 168 hours), animals were euthanized, and tissues were collected.
-
For QWBA, whole-body cryosections were prepared and exposed to imaging plates.
-
For LC-MS/MS, tissues were homogenized, and lipids were extracted for analysis.
-
Data from both methods were analyzed to determine the concentration and clearance of the labeled lipid and its metabolites over time.
-
Protocol 2: Comparative Biodistribution of LNPs using In Vivo Imaging
This protocol is a general representation of studies that use reporter genes (e.g., luciferase) to assess LNP biodistribution and functional delivery.[2][3][5][6]
-
Test System: Typically mice (e.g., C57BL/6 or OF1).
-
LNP Formulation: LNPs encapsulating mRNA encoding a reporter protein like firefly luciferase. Formulations can be varied to include different ionizable lipids (e.g., IM21.7c, DLin-MC3-DMA, ALC-0315).
-
Administration: Intravenous (e.g., retro-orbital or tail vein injection) or intramuscular.
-
Analysis Method:
-
Bioluminescence Imaging (e.g., IVIS): Non-invasive imaging to detect the expression of the reporter protein in live animals.
-
-
Key Steps:
-
Mice are injected with the mRNA-LNP formulations.
-
At specific time points post-injection (e.g., 6 or 24 hours), the animals are administered a substrate for the reporter protein (e.g., D-luciferin for luciferase).
-
Anesthetized mice are then placed in an in vivo imaging system to capture the bioluminescent signal.
-
The intensity and location of the signal provide information on where the LNPs have delivered the mRNA and where the protein is being expressed.
-
For more detailed analysis, organs can be dissected for ex vivo imaging or homogenization and luciferase activity assays.
-
Visualizing the Process
Diagrams can help to conceptualize the complex workflows and pathways involved in LNP biodistribution studies.
Caption: Experimental workflow for assessing LNP biodistribution.
Caption: Generalized pathway of LNP biodistribution and clearance.
References
- 1. Biodistribution of Lipid 5, mRNA, and Its Translated Protein Following Intravenous Administration of mRNA-Encapsulated Lipid Nanoparticles in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. researchgate.net [researchgate.net]
- 4. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
A Comparative Guide to LNP Lipid-5 and Alternative Lipids for Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of LNP Lipid-5 and other leading ionizable and cationic lipids for the delivery of mRNA, siRNA, and plasmid DNA payloads.
This guide provides a comprehensive analysis of the performance of this compound against commonly used alternatives—SM-102, DLin-MC3-DMA, ALC-0315, and the cationic lipid DOTAP. The information is intended to assist researchers in selecting the optimal lipid nanoparticle (LNP) formulation for their specific nucleic acid delivery applications.
Executive Summary
The effective delivery of nucleic acid therapeutics hinges on the selection of an appropriate delivery vehicle. Lipid nanoparticles have emerged as the leading platform for this purpose, with the ionizable or cationic lipid component being a critical determinant of transfection efficiency, safety, and biodistribution. While this compound is a recognized ionizable lipid for LNP formulation, publicly available data directly comparing its performance against other widely used lipids across different nucleic acid payloads is limited. This guide synthesizes available data for prominent alternative lipids to provide a comparative framework.
Comparative Performance Data
The following tables summarize the key performance characteristics of LNPs formulated with different ionizable and cationic lipids for the delivery of mRNA, siRNA, and plasmid DNA. It is important to note that the data presented is compiled from various studies and may not represent head-to-head comparisons under identical experimental conditions.
Table 1: LNP Physicochemical Properties
| Ionizable/Cationic Lipid | Nucleic Acid Payload | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound | mRNA, siRNA, pDNA | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| SM-102 | mRNA | ~80 - 100 | < 0.2 | -5 to -10 | > 90% |
| DLin-MC3-DMA | siRNA | ~70 - 90 | < 0.1 | Neutral to slightly negative | > 95% |
| ALC-0315 | mRNA | ~80 - 100 | < 0.1 | Neutral to slightly negative | > 90% |
| DOTAP | pDNA | ~120 - 200 | < 0.3 | +30 to +50 | > 90% |
Note: The performance of LNPs can vary significantly based on formulation parameters such as lipid ratios, drug-to-lipid ratio, and manufacturing processes.
Table 2: In Vitro Transfection Efficiency
| Ionizable/Cationic Lipid | Nucleic Acid Payload | Cell Line | Transfection Efficiency |
| This compound | mRNA, siRNA, pDNA | Data Not Available | Data Not Available |
| SM-102 | mRNA | Various | High |
| DLin-MC3-DMA | siRNA | Hepatocytes | High |
| ALC-0315 | mRNA | Various | High |
| DOTAP | pDNA | HEK293, CHO | High |
Table 3: In Vivo Performance
| Ionizable/Cationic Lipid | Nucleic Acid Payload | Animal Model | Primary Target Organ | Observed Effect |
| This compound | mRNA | Mouse | Data Not Available | Consistent protein expression on repeat dosing. |
| SM-102 | mRNA | Mouse | Liver, Spleen | Robust protein expression. |
| DLin-MC3-DMA | siRNA | Mouse, NHP | Liver | Potent and durable gene silencing. |
| ALC-0315 | mRNA | Mouse | Liver, Spleen | High levels of protein expression. |
| DOTAP | pDNA | Mouse | Lungs, Spleen | Gene expression in various organs depending on formulation. |
Experimental Protocols and Methodologies
The data presented in this guide is based on standard experimental protocols for the formulation, characterization, and evaluation of LNPs. Detailed methodologies for key experiments are outlined below to provide context for the presented data and to aid in the design of comparative studies.
LNP Formulation: Microfluidic Mixing
A standard method for producing uniform LNPs is through microfluidic mixing.[1][2][3] This technique involves the rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution of the nucleic acid payload at an acidic pH.
References
A Comparative Analysis of Inflammatory Responses to Ionizable Lipids in LNP Formulations
Guide Overview: The advent of mRNA therapeutics, largely enabled by lipid nanoparticle (LNP) delivery systems, has revolutionized medicine. However, the inherent immunogenicity of LNPs, particularly the ionizable lipid component, remains a critical factor influencing both their efficacy and safety profiles.[1][2] This guide provides a comparative study of the inflammatory responses elicited by different ionizable lipids used in LNP formulations. As "LNP Lipid-5" is a proprietary designation without public data, this guide will compare several well-characterized ionizable lipids—SM-102, DLin-MC3-DMA (MC3), and cKK-E12—to provide researchers, scientists, and drug development professionals with a data-driven overview of their relative inflammatory potential.
The ionizable lipid is a cornerstone of LNP technology, crucial for encapsulating nucleic acid cargo and facilitating its escape from the endosome into the cytoplasm.[2][3] However, this very mechanism of endosomal disruption is a primary trigger of the innate immune response.[3][4] Different ionizable lipids interact with cellular machinery in distinct ways, leading to varied inflammatory profiles.[5] Understanding these differences is paramount for designing next-generation LNP-based therapies with optimized safety and potency.
Quantitative Comparison of Inflammatory Responses
The inflammatory potential of an LNP formulation is often quantified by measuring the secretion of key pro-inflammatory cytokines. The tables below summarize in vitro and in vivo data for LNP formulations containing different ionizable lipids.
Table 1: In Vitro Cytokine Induction in Macrophages
This table compares the levels of pro-inflammatory cytokines IL-6 and TNF-α secreted by RAW macrophages 6 hours after treatment with LNPs containing various ionizable lipids. Data is presented as a relative comparison, highlighting the different inflammatory potentials.
| Ionizable Lipid | Relative Luciferase Expression (Potency) | Relative IL-6 Secretion | Relative TNF-α Secretion |
| DLin-MC3-DMA | Low | Low | Low |
| SM-102 | Medium | Medium | Medium |
| cKK-E12 | High | High | High |
| 4A3-SC8 | Very High | Low | Low |
| Data synthesized from studies showing a positive correlation between the potency of endosomal escape (measured by mRNA expression) and the magnitude of the inflammatory response for most lipids.[3][5] The lipid 4A3-SC8 is a notable exception, demonstrating high potency with low inflammation. |
Table 2: In Vivo Plasma Cytokine Levels in Mice
This table shows peak plasma cytokine concentrations in mice following intravenous injection of LNPs formulated with different ionizable lipids. This in vivo data corroborates the in vitro findings, demonstrating a clear structure-dependent inflammatory response.[6]
| Ionizable Lipid | Plasma IL-6 (pg/mL) | Plasma TNF-α (pg/mL) |
| DLin-MC3-DMA | ~100 - 500 | ~50 - 200 |
| SM-102 | ~500 - 2000 | ~200 - 800 |
| cKK-E12 | > 2000 | > 1000 |
| Values are approximate ranges derived from graphical data presented in referenced literature at 2 hours post-injection.[5] These results show a trend where cKK-E12 is significantly more inflammatory than SM-102 and DLin-MC3-DMA. |
Innate Immune Signaling Pathways Activated by LNPs
The inflammatory response to LNPs is initiated by the innate immune system, which recognizes them as foreign entities. This activation occurs through several key signaling pathways. Ionizable lipids can directly activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and can also trigger inflammasome activation through endosomal membrane disruption.[7][8][9]
Caption: Innate immune pathways activated by LNP formulations.
Experimental Protocols
The data presented in this guide are derived from standard immunological and preclinical assays. Below are detailed methodologies for key experiments used to characterize the inflammatory response to LNP formulations.
In Vitro Cytokine Profiling in Immune Cells
-
Objective: To quantify the production of pro-inflammatory cytokines by immune cells upon exposure to different LNP formulations.
-
Cell Culture: Murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media. For some studies, iPSC-derived monocytes are used.[10]
-
LNP Stimulation: Cells are seeded in multi-well plates and treated with various LNP formulations (e.g., containing SM-102, MC3, etc.) at a fixed concentration. A negative control (e.g., PBS) and a positive control (e.g., Lipopolysaccharide, LPS) are included.
-
Incubation: Cells are incubated for a specified period, typically ranging from 4 to 24 hours, to allow for cytokine production and secretion.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific to each cytokine.
-
Data Analysis: Cytokine concentrations are calculated based on a standard curve and compared across the different LNP-treated groups.
In Vivo Assessment of Systemic Inflammation
-
Objective: To measure the systemic inflammatory response in an animal model following the administration of LNP formulations.
-
Animal Model: Typically, C57BL/6 or BALB/c mice are used.
-
LNP Administration: Mice are injected with the LNP formulations via a relevant route, such as intravenous (IV) for systemic effects or intramuscular (IM) for local and systemic responses.[11][12] A control group receives a saline injection.
-
Sample Collection: At various time points post-injection (e.g., 2, 6, 24 hours), blood samples are collected.
-
Plasma Separation: Blood is processed to separate plasma, which contains circulating cytokines.
-
Cytokine Measurement: Plasma levels of key inflammatory cytokines are quantified using ELISA or multiplex bead-based assays (e.g., Luminex).
-
Data Analysis: Cytokine levels are compared between the different LNP-treated groups and the control group to determine the in vivo inflammatory potential.
General Experimental Workflow
The following diagram illustrates a typical workflow for a comparative in vivo study assessing the immunogenicity of different LNP formulations.
References
- 1. From Bench to Bedside: Implications of Lipid Nanoparticle Carrier Reactogenicity for Advancing Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Lipid Nanoparticle-Associated Inflammation is Triggered by Sensing of Endosomal Damage: Engineering Endosomal Escape Without Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Design of Anti-Inflammatory Lipid Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Distinct Inflammatory Programs Underlie the Intramuscular Lipid Nanoparticle Response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LNP Lipid-5: A Guide for Laboratory Professionals
General Safety and Handling
According to one available Material Safety Data Sheet, LNP Lipid-5 is not classified as a hazardous substance or mixture.[1] However, for a similarly named product, "Lipid 5," it is noted that the toxicological and pharmacological properties are not fully known.[2] This suggests that a cautious approach is warranted. Standard laboratory procedures for handling chemicals of unknown toxicity should be followed. This includes using personal protective equipment (PPE) such as gloves, lab coats, and eye protection to avoid inhalation and contact with skin and eyes.[3]
Step-by-Step Disposal Procedure
Given the characterization of this compound as non-hazardous, the primary recommendation for disposal is to adhere to prevailing country, federal, state, and local regulations for non-hazardous chemical waste.[3] The following step-by-step process outlines a general operational plan for its disposal:
-
Initial Assessment : Confirm that the waste stream contains only this compound and other non-hazardous components. If mixed with hazardous materials, the entire mixture must be treated as hazardous waste.
-
Consult Local Guidelines : Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of non-hazardous chemical waste. Regulations can vary significantly between jurisdictions.
-
Waste Collection :
-
Collect waste this compound in a designated, properly labeled container.
-
The container should be made of a material compatible with the lipid solution, typically glass or a chemically resistant plastic.
-
The label should clearly identify the contents as "Waste this compound" and indicate that it is non-hazardous.
-
-
Storage : Store the waste container in a cool, well-ventilated area away from incompatible materials.[3]
-
Disposal : Arrange for the disposal of the collected waste through your institution's established waste management program. This may involve a certified waste handler who will transport it for appropriate disposal, which could include incineration or landfilling in accordance with local regulations.
Experimental Protocols
The provided search results did not contain any specific experimental protocols for the degradation or neutralization of this compound.
Quantitative Data Summary
No quantitative data regarding disposal, such as concentration limits for specific waste streams, were found in the search results.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Essential Safety and Handling Protocols for LNP Lipid-5
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of LNP Lipid-5.
This document provides crucial safety and logistical information for the proper handling of this compound in a laboratory setting. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols to minimize any potential risks.[1] The toxicological and pharmacological properties of this compound are not fully known.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Protective gloves. | Prevents direct skin contact. The choice of glove material should be based on resistance to both the nanoparticle and any solvents being used.[2][3] |
| Body Protection | Impervious clothing, such as a lab coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator. | Recommended when there is a potential for aerosol formation or when working outside of a well-ventilated area.[1] |
First Aid Measures
In the event of exposure, immediate action is critical. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Skin Contact | Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes and seek medical attention.[1] |
| Eye Contact | Locate an eye-wash station and immediately flush the eyes with large amounts of water, ensuring to separate the eyelids. Remove contact lenses if present. Promptly call a physician.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not give anything by mouth to an unconscious person and never induce vomiting unless directed by medical personnel. Seek medical attention.[1] |
Handling and Storage
Proper handling and storage are vital for maintaining the stability of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Engineering Controls: Always handle this compound in a well-ventilated area. An accessible safety shower and eye wash station must be available.[1]
-
Safe Handling Practices: Avoid inhalation, and contact with eyes and skin. Prevent the formation of dust and aerosols.[1]
-
Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are:
Accidental Release and Disposal Plan
In the case of a spill or for routine disposal, follow these procedures to mitigate environmental contamination and ensure safety.
Accidental Release Measures:
-
Personal Precautions: Wear full personal protective equipment as outlined above.[1]
-
Ventilation: Ensure the area is adequately ventilated.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up:
-
For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1] However, be aware that while alcohol improves the solubility of lipid nanoparticles, it also introduces flammability, and specific handling, storage, and disposal concerns.[4]
-
Studies have shown that a 1% volume-by-volume cleaning solution of a potassium hydroxide (B78521) formulated detergent at 45°C for 15 minutes can effectively clean LNP residue, whereas sodium hydroxide solutions may not be as effective.[4]
-
Disposal Plan:
-
Dispose of all contaminated materials, including cleaning materials and personal protective equipment, in accordance with local, state, and federal regulations.[1]
-
Do not allow the product or its waste to enter drains, water courses, or the soil.[1]
This compound Handling Workflow
The following diagram illustrates the key steps and safety considerations for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
